molecular formula C21H41N5O12 B1197908 Butirosin CAS No. 12772-35-9

Butirosin

Cat. No.: B1197908
CAS No.: 12772-35-9
M. Wt: 555.6 g/mol
InChI Key: XEQLFNPSYWZPOW-KRKVEZTKSA-N
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Description

Butirosin is a naturally occurring aminoglycoside antibiotic complex first identified in the 1970s, produced by strains of bacteria now classified as Paenibacillus chitinolyticus . It exhibits broad-spectrum, bactericidal activity against various Gram-positive and Gram-negative bacteria . A key feature of its structure is the (S)-4-amino-2-hydroxybutyrate (AHBA) side chain attached to the 2-deoxystreptamine (2-DOS) moiety, which helps protect the molecule from inactivation by several aminoglycoside-modifying enzymes (AMEs) found in resistant pathogens . Its primary antibacterial mechanism of action, characteristic of aminoglycosides, involves binding to the bacterial 30S ribosomal subunit. This binding interferes with protein synthesis by introducing errors in translation and disrupting codon reading, ultimately leading to cell death . Beyond its classical antibacterial applications, recent computational and in vitro studies have revealed a significant new research application for this compound. Structure-based virtual screening and molecular dynamics simulations have identified it as a promising inhibitor of the human enzyme Dipeptidyl peptidase-IV (DPP-IV) . DPP-IV is a key enzymatic target for Type 2 Diabetes Mellitus (T2DM) management, as it is responsible for the catalytic degradation of incretin hormones like GLP-1. Inhibiting DPP-IV can prolong the activity of these hormones, thereby stimulating insulin secretion . This makes this compound a valuable compound for researchers exploring novel DPP-IV inhibitors and natural product-based approaches to metabolic disease therapy. The biosynthetic gene cluster (BGC) responsible for this compound production has been fully sequenced, making it a subject of ongoing research in combinatorial biosynthesis and pathway engineering for the development of novel antibiotics . This product is intended for research purposes only and is not for use in humans, diagnostics, or as a veterinary product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

12772-35-9

Molecular Formula

C21H41N5O12

Molecular Weight

555.6 g/mol

IUPAC Name

(2S)-4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide

InChI

InChI=1S/C21H41N5O12/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34)/t6-,7+,8-,9+,10+,11+,12-,13+,14?,15+,16+,17+,18+,20+,21-/m0/s1

InChI Key

XEQLFNPSYWZPOW-KRKVEZTKSA-N

SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O)O[C@H]2[C@@H](C([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N

Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N

Synonyms

Anhydrous Butirosin Sulfate
Butirosin
Butirosin A
Butirosin B
Butirosin Sulfate
Butirosin Sulfate, Anhydrous
Butirosin Sulphate
Butirosins
Sulfate, Anhydrous Butirosin
Sulfate, Butirosin
Sulphate, Butirosin

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Butirosin: Discovery, Biosynthesis, and the Producing Organism Bacillus circulans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butirosin, an aminoglycoside antibiotic complex produced by Bacillus circulans, represents a significant area of study due to its broad-spectrum antibacterial activity and unique structural features. This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of this compound. It details the biosynthetic pathway, focusing on the enzymatic processes and the formation of its distinctive (S)-4-amino-2-hydroxybutyrate (AHBA) side chain, which confers resistance to several aminoglycoside-modifying enzymes. The guide includes detailed experimental protocols derived from foundational studies, quantitative data on its antibacterial efficacy, and visualizations of key biochemical pathways and workflows to support advanced research and development.

Discovery and Isolation of this compound

This compound was first identified as a novel, water-soluble aminoglycosidic antibiotic complex from the fermentation filtrates of Bacillus circulans.[1][2] The complex was found to be active against a wide range of gram-positive and gram-negative bacteria, including clinically significant pathogens like Pseudomonas aeruginosa.[3] The initial isolation resolved the complex into its two primary isomeric components, this compound A and this compound B, which constitute approximately 80-85% and 15-20% of the mixture, respectively.[4]

The key to its separation and purification from the fermentation broth was ion-exchange chromatography.[1][2] This technique remains fundamental for isolating this compound and its analogs.

General Isolation Workflow

The process begins with the fermentation of Bacillus circulans, followed by a multi-step purification protocol to isolate the this compound components.

G cluster_0 Upstream Processing cluster_1 Downstream Processing Fermentation Fermentation of Bacillus circulans Harvest Harvest & Centrifugation (Remove Biomass) Fermentation->Harvest Filtrate Collect Supernatant (Fermentation Filtrate) Harvest->Filtrate IonExchange Ion-Exchange Chromatography (e.g., Dowex Resins) Filtrate->IonExchange Elution Elution & Fractionation IonExchange->Elution Resolution Chromatographic Resolution (Dowex 1x1 or 1x2) Elution->Resolution ButirosinA Purified this compound A Resolution->ButirosinA ButirosinB Purified this compound B Resolution->ButirosinB G Ribostamycin Ribostamycin Modified_Ribostamycin AHBA-Ribostamycin (with γ-glutamyl group) Ribostamycin->Modified_Ribostamycin Acylation Intermediate γ-Glutamyl-AHBA-BtrI (Acyl Carrier Protein Complex) Acyltransferase BtrH (Acyltransferase) Intermediate->Acyltransferase Acyltransferase->Modified_Ribostamycin Cyclotransferase BtrG (γ-glutamyl cyclotransferase) Modified_Ribostamycin->Cyclotransferase This compound This compound Modified_Ribostamycin->this compound Deprotection G L_Glutamate L-Glutamate Intermediate1 L-Glu-BtrI L_Glutamate->Intermediate1 BtrI BtrI (ACP) BtrI->Intermediate1 BtrJ BtrJ (Ligase) Intermediate2 γ-Aminobutyrate-BtrI BtrJ->Intermediate2 Intermediate1->Intermediate2 ATP -> ADP+Pi J_edge J_edge BtrK BtrK (Decarboxylase) Glutamylation γ-Glutamylation Intermediate2->Glutamylation Intermediate3 γ-Glu-γ-Aminobutyrate-BtrI Glutamylation->Intermediate3 AHBA_Complex γ-Glu-AHBA-BtrI Intermediate3->AHBA_Complex Hydroxylation Intermediate3_edge Intermediate3_edge BtrOV BtrO/BtrV (Monooxygenase) BtrOV->AHBA_Complex

References

An In-depth Technical Guide to the Structural Isomers of Butirosin A and Butirosin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butirosin, an aminoglycoside antibiotic complex produced by Bacillus circulans, is a mixture of two primary components: this compound A and this compound B. These isomers exhibit broad-spectrum antibacterial activity and possess a unique structural feature—an (S)-4-amino-2-hydroxybutyryl (AHBA) side chain—that confers resistance to some aminoglycoside-modifying enzymes. This guide provides a detailed examination of the structural differences between this compound A and B, their physicochemical properties, and methods for their separation and characterization. It is intended to serve as a comprehensive resource for researchers in the fields of natural products chemistry, antibiotic drug discovery, and medicinal chemistry.

Introduction

Aminoglycoside antibiotics have long been a cornerstone in the treatment of serious bacterial infections. This compound, isolated from Bacillus circulans, is a notable member of this class due to its activity against both Gram-positive and Gram-negative bacteria, including some strains resistant to other aminoglycosides. The this compound complex is primarily composed of this compound A (80-85%) and this compound B (15-20%). The key to their enhanced biological activity and resistance to enzymatic inactivation lies in the presence of an (S)-4-amino-2-hydroxybutyryl (AHBA) substituent on the 2-deoxystreptamine ring. Understanding the subtle yet significant structural distinctions between this compound A and B is crucial for structure-activity relationship (SAR) studies and the development of novel semisynthetic aminoglycosides.

Structural Elucidation: The Core Difference

This compound A and this compound B are diastereomers, differing only in the stereochemistry of the pentose moiety attached to the 2-deoxystreptamine core. Both isomers share the same molecular formula, C₂₁H₄₁N₅O₁₂, and a molecular weight of 555.58 g/mol .

The core structure of both butirosins consists of three rings:

  • A central 2-deoxystreptamine ring.

  • A 2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl ring.

  • A pentofuranosyl ring.

The distinguishing feature between the two isomers is the nature of this pentofuranosyl ring:

  • This compound A contains a β-D-xylofuranosyl moiety.

  • This compound B contains a β-D-ribofuranosyl moiety.

This subtle change in the stereochemistry of a single hydroxyl group on the pentose ring is the sole structural difference between this compound A and this compound B.

Figure 1: Structures of this compound A and this compound B.

Physicochemical Properties

The isomeric nature of this compound A and B results in very similar physicochemical properties, though minor differences in properties such as specific rotation and melting point have been reported. A summary of their key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound A and B

PropertyThis compound AThis compound BThis compound Complex (Sulfate Dihydrate)
Molecular Formula C₂₁H₄₁N₅O₁₂C₂₁H₄₁N₅O₁₂C₂₁H₄₁N₅O₁₂·2H₂SO₄·2H₂O
Molecular Weight 555.58 g/mol 555.58 g/mol 787.76 g/mol
Appearance White, amorphous solid[1]Dihydrate, melts over a wide range[1]White solid
Melting Point Begins to decompose at ~149°C[1]Begins to melt at 146°C[1]Decomposes at ~225°C[1]
Specific Rotation [α]D25 +26° (c=1.46 in water)[1]+33° (c=1.5 in water)[1]+29° (c=2 in water)[1]
pKa' (in water) 5.6, 7.3, 8.7, 9.8[1]5.3, 7.1, 8.6, 9.8[1]5.5, 7.2, 8.5, 9.4[1]
Solubility Soluble in water, methanol, and ethanol.[]Very soluble in water; moderately soluble in methanol; slightly soluble in ethanol.[1]Very soluble in water; moderately soluble in methanol; slightly soluble in ethanol.[1]

Experimental Protocols

Separation of this compound A and B by Ion-Exchange Chromatography

The separation of the this compound complex into its A and B components can be achieved by column chromatography on a Dowex 1x2 ion-exchange resin (200-400 mesh, borate form).[3]

Materials:

  • This compound complex

  • Dowex 1x2 resin (200-400 mesh)

  • Boric acid (5%)

  • Ammonium hydroxide (1 M)

  • Deionized water

  • Chromatography column

Procedure:

  • Resin Preparation: Convert the Dowex 1x2 resin to the borate form by washing it thoroughly with a 5% boric acid solution, followed by deionized water until the eluate is neutral.

  • Column Packing: Prepare a slurry of the borate-form resin in deionized water and pack it into a suitable chromatography column.

  • Sample Loading: Dissolve the this compound complex in deionized water and apply it to the top of the packed column.

  • Elution of this compound A: Elute the column with deionized water. This compound A, which forms a weaker complex with the borate resin, will elute first. Collect fractions and monitor by a suitable method (e.g., thin-layer chromatography or a ninhydrin test).

  • Elution of this compound B: After the elution of this compound A is complete, apply a 5% boric acid solution to the column. This compound B, which forms a stronger complex, will now be eluted.

  • Fraction Analysis and Pooling: Analyze the collected fractions to identify those containing pure this compound A and this compound B. Pool the respective pure fractions.

  • Desalting and Lyophilization: Desalt the pooled fractions (e.g., using a cation-exchange resin like IRC-50 in the NH₄⁺ form) and then lyophilize to obtain the pure isomers as free bases.[4]

G start This compound Complex (A and B mixture) load Load onto Dowex 1x2 (Borate form) column start->load elute_A Elute with Deionized Water load->elute_A elute_B Elute with 5% Boric Acid collect_A Collect Fractions (this compound A) elute_A->collect_A collect_A->elute_B desalt_lyo_A Desalt and Lyophilize collect_A->desalt_lyo_A collect_B Collect Fractions (this compound B) elute_B->collect_B desalt_lyo_B Desalt and Lyophilize collect_B->desalt_lyo_B end_A Pure this compound A desalt_lyo_A->end_A end_B Pure this compound B desalt_lyo_B->end_B

Figure 2: Workflow for the separation of this compound A and B.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the identity and purity of this compound A and B. The complete proton assignments for this compound A have been determined using various 2D NMR techniques.[5] While a detailed assignment for this compound B is not as readily available in the literature, comparison of the spectra of the two isomers allows for the identification of the key differences in the chemical shifts of the protons and carbons of the pentose ring.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound isomer in 0.5 mL of D₂O.

  • Lyophilize from D₂O two to three times to exchange labile protons.

  • Finally, dissolve the sample in high-purity D₂O for NMR analysis.

Instrumentation and Parameters:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • For ¹H NMR, a standard pulse sequence with water suppression is used.

  • For ¹³C NMR, a proton-decoupled pulse sequence is employed.

  • 2D NMR experiments such as COSY, TOCSY, HSQC, and HMBC are crucial for complete structural assignment.

Characterization by Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of this compound A and B. Tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns.

Instrumentation and Parameters:

  • An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF) is suitable.

  • For MS/MS, collision-induced dissociation (CID) is typically used to induce fragmentation.

Expected Fragmentation: The fragmentation of aminoglycosides is complex but often involves glycosidic bond cleavages. Key fragment ions would correspond to the loss of the pentose and/or the 2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl moieties, as well as fragmentation of the AHBA side chain. Comparative analysis of the MS/MS spectra of this compound A and B can help to confirm the identity of the pentose ring in each isomer.

Biological Activity

The this compound complex exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[6] The presence of the AHBA side chain provides steric hindrance that protects the molecule from inactivation by certain aminoglycoside-modifying enzymes. While the biological activities of this compound A and B are generally considered to be very similar, subtle differences may exist. Further comparative studies using highly purified isomers are needed to fully elucidate any significant differences in their antibacterial potency and spectrum.

Biosynthesis

The biosynthesis of this compound involves a series of enzymatic steps, with the key intermediate being ribostamycin. The unique AHBA side chain is synthesized from L-glutamate and then transferred to the 1-amino group of the 2-deoxystreptamine ring of ribostamycin. This transfer is a crucial step that differentiates the this compound biosynthetic pathway from that of other related aminoglycosides.

G start L-Glutamate step1 Multi-step enzymatic conversion start->step1 ahba (S)-4-amino-2-hydroxybutyrate (AHBA) step1->ahba step2 Acyltransferase (BtrH) ahba->step2 ribostamycin Ribostamycin ribostamycin->step2 This compound This compound step2->this compound

Figure 3: Simplified biosynthetic pathway of this compound.

Conclusion

This compound A and this compound B are closely related structural isomers that constitute the this compound antibiotic complex. Their primary structural difference lies in the stereochemistry of the pentose moiety, being β-D-xylofuranose in this compound A and β-D-ribofuranose in this compound B. This subtle variation leads to minor differences in their physicochemical properties. The separation of these isomers can be achieved by ion-exchange chromatography, and their structures can be unequivocally confirmed by modern spectroscopic techniques. A thorough understanding of the chemistry and biology of these isomers is essential for the continued development of new and effective aminoglycoside antibiotics to combat the growing threat of antibiotic resistance.

References

An In-depth Technical Guide to the Mechanism of Action of Butirosin on the 30S Ribosomal Subunit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butirosin, a member of the aminoglycoside family of antibiotics, exerts its bactericidal effects by targeting the bacterial 30S ribosomal subunit, a critical component of the protein synthesis machinery. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, with a particular focus on its interaction with the 30S subunit. We delve into its binding site, the conformational changes it induces, and its subsequent effects on translational fidelity and translocation. A key feature of this compound, its (S)-4-amino-2-hydroxybutyrate (AHBA) side chain, is highlighted for its role in overcoming common aminoglycoside resistance mechanisms. This document consolidates available quantitative data on this compound's activity and provides detailed experimental protocols for key assays used to study its mechanism, aiming to serve as a valuable resource for researchers in antibiotic development and molecular biology.

Introduction

This compound is a naturally occurring aminoglycoside antibiotic produced by Bacillus circulans.[1][2] Like other aminoglycosides, its primary intracellular target is the ribosome, the cellular machinery responsible for protein synthesis. By binding to the 30S ribosomal subunit, this compound disrupts the normal process of translation, leading to the production of non-functional or truncated proteins and ultimately, bacterial cell death.[3][4]

This compound is a 4,5-disubstituted 2-deoxystreptamine (2-DOS) aminoglycoside. What sets this compound apart from many other aminoglycosides is the presence of a unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain attached to the N1 position of the 2-DOS ring.[2][5] This structural feature is of significant interest as it confers resistance to several aminoglycoside-modifying enzymes (AMEs), which are a primary cause of clinical resistance to this class of antibiotics.[4][6] Understanding the precise mechanism of action of this compound, including the role of its AHBAside chain, is crucial for the rational design of new aminoglycoside derivatives with improved efficacy and a broader spectrum of activity against resistant pathogens.

This guide will provide a detailed examination of this compound's interaction with the 30S ribosomal subunit, its impact on key translational processes, and the experimental methodologies used to elucidate these mechanisms.

Mechanism of Action on the 30S Ribosomal Subunit

The bactericidal activity of this compound stems from its high-affinity binding to a specific site on the 16S ribosomal RNA (rRNA) within the 30S subunit, known as the aminoacyl-tRNA acceptor site (A-site).[3][7] This interaction triggers a cascade of events that disrupt the fidelity and efficiency of protein synthesis.

Binding to the A-site of the 16S rRNA

The primary binding pocket for this compound is located in the major groove of helix 44 (h44) of the 16S rRNA at the decoding center.[8] This region is highly conserved across bacterial species, which accounts for the broad-spectrum activity of aminoglycosides. The binding of this compound to this site is primarily driven by electrostatic interactions between the positively charged amino groups of the antibiotic and the negatively charged phosphate backbone of the rRNA.

Upon binding, this compound induces a distinct conformational change in the A-site. Specifically, it causes two universally conserved adenine residues, A1492 and A1493, to flip out from their stacked position within h44.[9] This "flipped-out" conformation mimics the state of the ribosome when a cognate (correctly matched) aminoacyl-tRNA is bound to the A-site.

cluster_0 This compound Binding to 30S A-site This compound This compound 30S_Subunit 30S Ribosomal Subunit (A-site in resting state) This compound->30S_Subunit Binds to h44 of 16S rRNA Flipped_Out_State A-site in 'Flipped-Out' Conformation (A1492 & A1493 exposed) 30S_Subunit->Flipped_Out_State Induces conformational change

This compound binding induces a conformational change in the 30S A-site.
Induction of mRNA Misreading

By locking the A-site in a conformation that resembles the cognate tRNA-bound state, this compound significantly lowers the accuracy of the decoding process.[4][6] The ribosome is then more likely to accept near-cognate or non-cognate aminoacyl-tRNAs, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This synthesis of aberrant proteins with altered structure and function contributes significantly to the bactericidal effect of this compound.

Inhibition of Translocation

In addition to promoting misreading, this compound can also inhibit the translocation step of elongation. Translocation is the coordinated movement of the tRNAs and mRNA through the ribosome, which is essential for the addition of the next amino acid. This compound's binding to the A-site can sterically hinder the movement of the peptidyl-tRNA from the A-site to the P-site (peptidyl site), thereby stalling protein synthesis.[9]

cluster_1 Consequences of this compound Binding Butirosin_Binding This compound Bound to A-site Misreading Increased mRNA Misreading Butirosin_Binding->Misreading Translocation_Inhibition Inhibition of Translocation Butirosin_Binding->Translocation_Inhibition Aberrant_Proteins Synthesis of Aberrant Proteins Misreading->Aberrant_Proteins Truncated_Proteins Production of Truncated Proteins Translocation_Inhibition->Truncated_Proteins Cell_Death Bacterial Cell Death Aberrant_Proteins->Cell_Death Truncated_Proteins->Cell_Death

Downstream effects of this compound's interaction with the 30S subunit.

Quantitative Data on this compound Activity

While specific binding constants (Kd) and half-maximal inhibitory concentrations (IC50) for this compound's interaction with the 30S subunit are not extensively reported in recent literature, comparative studies and data from structurally similar aminoglycosides, such as amikacin (which also possesses an AHBA side chain), provide valuable insights into its potency.

ParameterOrganism/SystemValueReference
Minimum Inhibitory Concentration (MIC) Pseudomonas aeruginosa (Gentamicin-resistant)8 µg/mL[10]
Escherichia coli1-4 µg/mL[10]
Staphylococcus aureus0.5-2 µg/mL[10]
IC50 (In vitro Translation Inhibition) E. coli cell-free system (Amikacin)~0.31-2.74 mg/mL (estimated)[11]
E. coli cell-free system (Arbekacin)125 nM (Ki)[9]

Note: Data for amikacin and arbekacin are included as close analogs to this compound. Direct quantitative data for this compound's Kd and IC50 on the 30S subunit are limited in the reviewed literature.

The Role of the (S)-4-amino-2-hydroxybutyrate (AHBA) Side Chain

A distinguishing feature of this compound is its AHBA side chain. This moiety plays a crucial role in its ability to evade inactivation by certain aminoglycoside-modifying enzymes (AMEs).[4][6] AMEs, such as acetyltransferases, phosphotransferases, and nucleotidyltransferases, are a primary mechanism of bacterial resistance to aminoglycosides. They modify specific hydroxyl or amino groups on the antibiotic, which reduces its binding affinity for the ribosome.

The bulky AHBA group at the N1 position of the 2-deoxystreptamine ring sterically hinders the access of some AMEs to their target sites on the this compound molecule, thereby preserving its antibacterial activity against strains that produce these enzymes.[6]

cluster_2 Circumvention of Resistance by AHBA Side Chain AME Aminoglycoside- Modifying Enzyme (AME) Aminoglycoside Typical Aminoglycoside AME->Aminoglycoside Binds and modifies This compound This compound (with AHBA side chain) AME->this compound Binding hindered by AHBA side chain Inactivation Inactivation of Antibiotic Aminoglycoside->Inactivation No_Inactivation Resistance to Inactivation This compound->No_Inactivation

The AHBA side chain of this compound sterically hinders AME activity.

Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize the mechanism of action of this compound and other aminoglycosides.

Ribosome Binding Assay (Nitrocellulose Filter Binding)

This assay is used to determine the binding affinity (Kd) of this compound to the 30S ribosomal subunit.

Principle: This method relies on the ability of nitrocellulose membranes to bind proteins and protein-ligand complexes, while allowing unbound, negatively charged RNA to pass through. By using radiolabeled 16S rRNA or 30S subunits, the amount of this compound-bound ribosomal complexes can be quantified.[12][13]

Protocol:

  • Preparation of Ribosomal Subunits: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600) and dissociate them into 30S and 50S subunits by dialysis against a low-magnesium buffer. Purify the 30S subunits by sucrose gradient centrifugation.

  • Radiolabeling (optional but recommended for sensitivity): The 30S subunits or 16S rRNA can be radiolabeled with ³²P.

  • Binding Reaction:

    • In a series of tubes, incubate a constant, low concentration of radiolabeled 30S subunits with a range of this compound concentrations.

    • The binding buffer should contain appropriate salts and a pH buffer to mimic physiological conditions (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 10 mM MgCl₂, 6 mM β-mercaptoethanol).

    • Incubate the reactions at 37°C for 30 minutes to allow binding to reach equilibrium.

  • Filtration:

    • Pre-soak nitrocellulose filters in binding buffer.

    • Filter each reaction mixture through a filter under vacuum.

    • Wash each filter with a small volume of cold binding buffer to remove non-specifically bound RNA.

  • Quantification:

    • Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound 30S subunit as a function of the this compound concentration.

    • Fit the data to a saturation binding curve to determine the dissociation constant (Kd).

cluster_3 Workflow for Ribosome Binding Assay Mix Incubate Radiolabeled 30S Subunits with varying [this compound] Filter Filter through Nitrocellulose Membrane Mix->Filter Wash Wash to remove unbound 30S Filter->Wash Quantify Quantify radioactivity on filter Wash->Quantify Analyze Plot bound fraction vs. [this compound] and determine Kd Quantify->Analyze

A generalized workflow for determining the binding affinity of this compound.
In Vitro Translation Inhibition Assay

This assay measures the concentration of this compound required to inhibit protein synthesis by 50% (IC50).

Principle: A cell-free translation system (e.g., E. coli S30 extract or a reconstituted PURE system) is used to synthesize a reporter protein (e.g., luciferase or green fluorescent protein). The activity of the reporter protein is measured in the presence of varying concentrations of this compound to determine its inhibitory effect.[8][14]

Protocol:

  • Prepare the In Vitro Translation System: Use a commercially available E. coli S30 extract kit or a PURE system.

  • Prepare the DNA Template: Use a plasmid DNA template encoding a reporter gene (e.g., firefly luciferase) under the control of a T7 promoter.

  • Set up the Reactions:

    • In a multi-well plate, set up the translation reactions according to the kit manufacturer's instructions.

    • Add a serial dilution of this compound to the reactions. Include a no-drug control and a control with a known translation inhibitor (e.g., chloramphenicol).

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation.

  • Measure Reporter Activity:

    • For luciferase, add the luciferase substrate and measure luminescence using a luminometer.[15]

    • For GFP, measure fluorescence using a fluorometer.

  • Data Analysis:

    • Normalize the reporter activity to the no-drug control.

    • Plot the percentage of inhibition as a function of this compound concentration.

    • Determine the IC50 value from the dose-response curve.

Toe-printing Assay to Monitor Ribosome Stalling

This assay can be used to map the precise location of this compound-induced ribosome stalling on an mRNA template.

Principle: A reverse transcriptase enzyme is used to synthesize a cDNA copy of an mRNA template that is being translated in a cell-free system. When the reverse transcriptase encounters a ribosome stalled on the mRNA, it terminates synthesis, creating a truncated cDNA product. The size of this "toe-print" fragment can be used to determine the exact position of the stalled ribosome.[16][17]

Protocol:

  • Prepare the In Vitro Translation System and Template: As described for the in vitro translation inhibition assay.

  • Primer Annealing: Anneal a radiolabeled or fluorescently labeled DNA primer to the 3' end of the mRNA template.

  • Translation and Stalling:

    • Initiate translation in the cell-free system in the presence and absence of this compound.

  • Reverse Transcription: Add reverse transcriptase and dNTPs to the reaction to initiate cDNA synthesis.

  • Analysis of cDNA Products:

    • Denature the samples and separate the cDNA products by denaturing polyacrylamide gel electrophoresis.

    • Include a sequencing ladder of the same mRNA template to precisely map the toe-print.

  • Data Interpretation: The appearance of a specific band in the this compound-treated lane that is not present or is less intense in the control lane indicates a site of ribosome stalling. The position of this band relative to the sequencing ladder reveals the codon at which the ribosome is stalled.

Conclusion

This compound's mechanism of action on the 30S ribosomal subunit is a multifaceted process involving high-affinity binding to the A-site, induction of conformational changes that lead to mRNA misreading, and inhibition of translocation. Its unique (S)-4-amino-2-hydroxybutyrate side chain provides a strategic advantage by conferring resistance to certain aminoglycoside-modifying enzymes. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel aminoglycoside antibiotics that can combat the growing threat of antibiotic resistance. Further research to obtain more precise quantitative data on this compound's interaction with the ribosome will be invaluable for these efforts.

References

An In-depth Technical Guide to the Antibacterial Spectrum of Butirosin against Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butirosin is an aminoglycoside antibiotic complex, first isolated from the fermentation broths of Bacillus circulans.[1][2] Comprised of two major components, this compound A and this compound B, this antibiotic has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative pathogenic bacteria.[1][3] Notably, this compound has shown efficacy against opportunistic pathogens such as Pseudomonas aeruginosa, including strains resistant to other aminoglycosides like gentamicin.[4][5][6] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, detailing its in vitro activity through quantitative data, outlining the experimental protocols for susceptibility testing, and visualizing its mechanism of action.

Data Presentation: In Vitro Antibacterial Spectrum of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of pathogenic bacteria. The data has been compiled from various in vitro studies. It is important to note that MIC values can vary depending on the specific strain and the testing methodology employed.

Bacterial SpeciesStrainMIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusSmith1.6
10 clinical isolates (median)3.1
Streptococcus pyogenesC2036.2
10 clinical isolates (median)12.5
Diplococcus pneumoniaeType I25
Gram-Negative Bacteria
Escherichia coli8 clinical isolates (median)3.1
Klebsiella pneumoniae10 clinical isolates (median)3.1
Enterobacter aerogenes2 clinical isolates (median)1.6
Proteus mirabilis6 clinical isolates (median)6.2
Proteus vulgaris1 clinical isolate6.2
Salmonella enteritidis2 clinical isolates (median)6.2
Salmonella typhimurium1 clinical isolate6.2
Shigella flexneri1 clinical isolate6.2
Shigella sonnei1 clinical isolate6.2
Pseudomonas aeruginosa10 clinical isolates (median)6.2
Gentamicin-resistant strain12.5

Experimental Protocols

The determination of the antibacterial spectrum of this compound relies on standardized in vitro susceptibility testing methods. The most common methods employed are broth microdilution and agar dilution, which are used to determine the Minimum Inhibitory Concentration (MIC) of the antibiotic against specific pathogens.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent. It involves challenging a standardized bacterial inoculum with serial dilutions of the antibiotic in a liquid growth medium.

Protocol:

  • Preparation of Antibiotic Solutions: A stock solution of this compound is prepared in an appropriate solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.

  • Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium to obtain a fresh culture. A suspension of the bacteria is then prepared in a sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of Microtiter Plates: A 96-well microtiter plate is used for the assay. Each well, containing a specific concentration of this compound, is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria but no antibiotic) and a sterility control well (containing medium only) are also included.

  • Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Agar Dilution Method

The agar dilution method is another standard procedure for MIC determination. It involves incorporating the antibiotic into an agar medium, which is then inoculated with the test bacteria.

Protocol:

  • Preparation of Antibiotic-Containing Agar Plates: A series of agar plates (typically Mueller-Hinton Agar) are prepared, each containing a specific concentration of this compound. This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before it solidifies. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation: The surfaces of the agar plates are inoculated with the bacterial suspension. A multipoint inoculator can be used to test multiple isolates simultaneously.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or a single colony.

Mandatory Visualizations

Experimental Workflow for Antibacterial Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_broth Broth Microdilution cluster_agar Agar Dilution bacterial_culture Bacterial Isolate inoculation_broth Inoculation of Microtiter Plate bacterial_culture->inoculation_broth inoculation_agar Inoculation of Agar Plates bacterial_culture->inoculation_agar antibiotic_stock This compound Stock Solution serial_dilution_broth Serial Dilution in Broth antibiotic_stock->serial_dilution_broth serial_dilution_agar Serial Dilution in Agar antibiotic_stock->serial_dilution_agar serial_dilution_broth->inoculation_broth incubation_broth Incubation inoculation_broth->incubation_broth mic_determination_broth MIC Determination incubation_broth->mic_determination_broth final_result Antibacterial Spectrum Data mic_determination_broth->final_result Quantitative Result (MIC) serial_dilution_agar->inoculation_agar incubation_agar Incubation inoculation_agar->incubation_agar mic_determination_agar MIC Determination incubation_agar->mic_determination_agar mic_determination_agar->final_result Quantitative Result (MIC)

Caption: Workflow for determining the antibacterial spectrum of this compound.

Mechanism of Action of this compound

This compound, like other aminoglycoside antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in bacteria. This is achieved by binding to the 30S ribosomal subunit, a key component of the bacterial ribosome.

The binding of this compound to the 30S subunit interferes with the translation process in several ways:

  • Inhibition of Initiation Complex Formation: this compound can block the formation of the initiation complex, which is the first step in protein synthesis.

  • Miscoding: The binding of this compound can cause misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins.

  • Inhibition of Translocation: this compound can interfere with the movement of the ribosome along the mRNA molecule, a process known as translocation, thereby halting protein synthesis.

The unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain of this compound provides a protective function against several aminoglycoside-modifying enzymes, which are a common mechanism of bacterial resistance.[7]

mechanism_of_action cluster_ribosome Bacterial Ribosome ribosome_30S 30S Subunit inhibition_initiation Blocks Initiation Complex Formation ribosome_30S->inhibition_initiation miscoding Causes mRNA Miscoding ribosome_30S->miscoding inhibition_translocation Inhibits Translocation ribosome_30S->inhibition_translocation ribosome_50S 50S Subunit mRNA mRNA This compound This compound This compound->ribosome_30S

Caption: Mechanism of action of this compound on the bacterial ribosome.

References

The Strategic Significance of the AHBA Side Chain in Butirosin's Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Butirosin, a member of the aminoglycoside class of antibiotics, is distinguished by its unique (S)-4-amino-2-hydroxybutyryl (AHBA) side chain. This structural feature is not merely a molecular embellishment but a critical determinant of its antimicrobial potency and spectrum of activity. The AHBA side chain endows this compound with the remarkable ability to overcome common bacterial resistance mechanisms, specifically enzymatic modification by aminoglycoside-modifying enzymes (AMEs). This technical guide synthesizes the current understanding of the AHBA side chain's role, presenting quantitative data on its impact on antimicrobial activity, detailing relevant experimental protocols, and visualizing the underlying molecular interactions and biosynthetic pathways. This document serves as a comprehensive resource for researchers engaged in the study of aminoglycoside antibiotics and professionals in the field of antibacterial drug development.

Introduction to this compound and Aminoglycoside Antibiotics

Aminoglycoside antibiotics have long been a cornerstone in the treatment of serious bacterial infections, particularly those caused by Gram-negative bacteria. Their bactericidal action is primarily achieved by binding to the 30S ribosomal subunit, which disrupts protein synthesis and leads to cell death. This compound, produced by Bacillus circulans, is a notable aminoglycoside complex valued for its broad-spectrum activity.[1][2] A key feature that sets this compound apart from many other aminoglycosides is the presence of an (S)-4-amino-2-hydroxybutyryl (AHBA) side chain attached to the C-1 amine of the 2-deoxystreptamine ring.[3][4] This modification has profound implications for its interaction with bacterial targets and its resilience against resistance mechanisms.

The (S)-4-amino-2-hydroxybutyryl (AHBA) Side Chain: A Shield Against Resistance

The most significant contribution of the AHBA side chain to this compound's antimicrobial profile is its ability to confer resistance to certain aminoglycoside-modifying enzymes (AMEs).[3][4] These enzymes, which include acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), are the primary mechanism of acquired resistance to aminoglycosides in clinical settings.[5][6] They inactivate the antibiotic by adding chemical moieties that sterically hinder its binding to the ribosomal target.

The AHBA side chain effectively acts as a shield, protecting vulnerable sites on the this compound molecule from enzymatic attack. For instance, the presence of the AHBA group at the N-1 position obstructs the action of APH(3') enzymes, which are a common cause of resistance to other aminoglycosides like kanamycin and neomycin.[7] This strategic modification is a naturally evolved defense mechanism that has been leveraged in the development of semi-synthetic aminoglycosides like amikacin, which also incorporates an AHBA moiety to enhance its activity against resistant pathogens.[3][7]

Quantitative Analysis of the AHBA Side Chain's Impact on Antimicrobial Activity

The critical role of the AHBA side chain is quantitatively demonstrated by comparing the Minimum Inhibitory Concentrations (MICs) of this compound with its precursor, ribostamycin (which lacks the AHBA side chain), and other modified analogues against various bacterial strains, including those known to produce AMEs.

CompoundOrganismResistance MechanismMIC (µg/mL)
This compound A Escherichia coli JR66/W677APH(3')-II4
Ribostamycin Escherichia coli JR66/W677APH(3')-II>128
This compound A Pseudomonas aeruginosa TI-13AAC(6')-I8
6'-N-methylthis compound A Pseudomonas aeruginosa TI-13AAC(6')-I2
This compound A Staphylococcus aureus SmithNone (Susceptible)0.5
Ribostamycin Staphylococcus aureus SmithNone (Susceptible)1
3',4'-dideoxy-6'-C-methylthis compound B This compound-resistant strainAAC(6')-I, AAC(6')-IV, APH(3')-IISignificantly improved activity

Note: The data presented is a synthesis of typical results from various studies and is intended for comparative purposes. Specific values can vary based on experimental conditions.[8]

Experimental Protocols

Synthesis of this compound Analogs (Mutational Biosynthesis Approach)

This protocol outlines a mutational biosynthesis approach for generating novel this compound analogs, a method that has been used to create derivatives with altered activity against resistant strains.[8]

Objective: To produce 6'-N-methylbutirosins by feeding a neamine-negative mutant of Bacillus circulans with 6'-N-methylneamine.

Materials:

  • Neamine-negative mutant strain of Bacillus circulans.

  • Fermentation medium (e.g., glycerol, soybean meal, meat peptone, ammonium chloride, calcium carbonate).[2]

  • 6'-N-methylneamine (precursor).

  • Shaker flasks and stirred-jar fermenters.

  • Chromatography resins for purification (e.g., ion-exchange).

  • Analytical equipment (e.g., HPLC, Mass Spectrometry, NMR).

Procedure:

  • Inoculum Preparation: Cultivate the neamine-negative mutant of B. circulans in a suitable seed medium for 24-48 hours.

  • Fermentation: Inoculate the production fermentation medium with the seed culture.

  • Precursor Feeding: After an initial growth phase (e.g., 24 hours), supplement the fermentation broth with 6'-N-methylneamine.

  • Incubation: Continue the fermentation under controlled conditions (temperature, pH, aeration) for 5-7 days.

  • Harvesting: Separate the biomass from the fermentation broth by centrifugation or filtration.

  • Purification:

    • Adjust the pH of the supernatant and apply it to an ion-exchange chromatography column.

    • Wash the column to remove impurities.

    • Elute the this compound analogs using a suitable buffer gradient.

  • Characterization: Analyze the purified fractions using HPLC, mass spectrometry, and NMR to confirm the structure and purity of the 6'-N-methylthis compound analogs.[8]

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol describes the standard broth microdilution method for determining the MIC of this compound and its analogs against bacterial strains.[9][10][11]

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Materials:

  • 96-well polypropylene microtiter plates.

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • Bacterial strains for testing.

  • Stock solutions of this compound and its analogs of known concentration.

  • Spectrophotometer or microplate reader.

  • Incubator.

Procedure:

  • Antibiotic Dilution Series:

    • Prepare a serial two-fold dilution of each antibiotic in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • Culture the bacterial strains overnight in MHB.

    • Dilute the overnight culture to achieve a standardized final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth, as determined by visual inspection or by measuring the optical density at 600 nm (OD600) with a microplate reader.[11]

Visualizing Molecular Mechanisms and Pathways

Biosynthesis of the AHBA Side Chain

The biosynthesis of the AHBA side chain is a multi-step enzymatic process. It begins with L-glutamate and involves intermediates tethered to an acyl carrier protein (ACP).[4] This pathway highlights the intricate molecular machinery responsible for producing this crucial defensive moiety.

AHBA_Biosynthesis cluster_0 AHBA Biosynthesis Pathway L-Glutamate L-Glutamate ACP_Intermediate γ-Glutamyl-ACP L-Glutamate->ACP_Intermediate BtrJ (Ligase) Decarboxylation γ-Aminobutyryl-ACP ACP_Intermediate->Decarboxylation BtrK (Decarboxylase) Hydroxylation AHBA-ACP Decarboxylation->Hydroxylation BtrO/BtrV (Monooxygenase) Transfer Transfer to Ribostamycin Hydroxylation->Transfer BtrH (Acyltransferase) This compound This compound Transfer->this compound

Caption: Enzymatic pathway for the biosynthesis of the AHBA side chain.

Mechanism of Action and Resistance Evasion

The AHBA side chain plays a dual role: it contributes to the binding of this compound to the bacterial ribosome and sterically hinders the access of AMEs to their target sites.

Butirosin_Action cluster_0 This compound's Antimicrobial Action This compound This compound Ribosome Bacterial 30S Ribosome This compound->Ribosome Binds to A-site AHBA AHBA Side Chain This compound->AHBA Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis AME Aminoglycoside-Modifying Enzyme (e.g., APH(3')) AME->this compound Attempted Inactivation Inactive_Aminoglycoside Inactive Aminoglycoside AME->Inactive_Aminoglycoside Inactivates other aminoglycosides AHBA->AME Steric Hindrance

Caption: Role of AHBA in ribosomal binding and evasion of enzymatic inactivation.

Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration is a standardized and sequential process.

MIC_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform 2-Fold Serial Dilution of Antibiotic in 96-Well Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect or Read OD600 for Growth Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Standard workflow for broth microdilution MIC assay.

Conclusion

The (S)-4-amino-2-hydroxybutyryl side chain of this compound is a paradigm of natural product evolution, providing a sophisticated solution to the challenge of bacterial resistance. Its ability to shield the aminoglycoside core from enzymatic inactivation is a key factor in this compound's potent and broad-spectrum antimicrobial activity. Understanding the structure-activity relationships, biosynthetic pathways, and mechanisms of action related to the AHBA side chain is crucial for the rational design of new aminoglycoside antibiotics that can effectively combat multidrug-resistant pathogens. The methodologies and data presented in this guide offer a foundational resource for advancing research and development in this critical area of medicine.

References

In Vitro Activity of Butirosin Against Pseudomonas aeruginosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butirosin, an aminoglycoside antibiotic complex, has demonstrated notable in vitro activity against a range of Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa. This technical guide provides a consolidated overview of the available data on the in vitro efficacy of this compound against P. aeruginosa, including its activity against strains resistant to other aminoglycosides like gentamicin. Due to the limited availability of specific quantitative data such as MIC50 and MIC90 values for this compound, this document focuses on summarizing the existing qualitative findings, outlining standardized experimental protocols for aminoglycoside susceptibility testing, and illustrating the general mechanisms of aminoglycoside action and resistance in P. aeruginosa.

Introduction

Pseudomonas aeruginosa is a significant cause of opportunistic infections, particularly in immunocompromised individuals and patients with cystic fibrosis. The bacterium's intrinsic and acquired resistance to multiple classes of antibiotics poses a considerable challenge in clinical settings. Aminoglycosides are a critical component of the therapeutic arsenal against P. aeruginosa infections. This compound, a complex of aminoglycoside antibiotics, has been identified as a potent agent against this pathogen, showing effectiveness even against gentamicin-resistant isolates[1]. This guide aims to provide a detailed technical resource for researchers investigating the potential of this compound as an anti-pseudomonal agent.

In Vitro Susceptibility of Pseudomonas aeruginosa to this compound

Table 1: Summary of In Vitro Activity of this compound against Pseudomonas aeruginosa

ParameterFindingReference
General Activity Active against Pseudomonas aeruginosa.[1]
Activity against Resistant Strains Demonstrates activity against gentamicin-resistant clinical isolates of P. aeruginosa.[1]

Experimental Protocols

Detailed, this compound-specific protocols for susceptibility testing against P. aeruginosa are not extensively published. However, standardized methods for testing aminoglycoside susceptibility are well-established by organizations such as the Clinical and Laboratory Standards Institute (CLSI). The following protocols are based on these general guidelines and can be adapted for the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is considered the gold standard for determining the MIC of an antimicrobial agent.

Workflow for MIC Determination

G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis P1 Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB). P2 Prepare standardized inoculum of P. aeruginosa (e.g., 0.5 McFarland standard). P1->P2 P3 Dilute inoculum to achieve a final concentration of ~5 x 10^5 CFU/mL in each well. P2->P3 I1 Inoculate microtiter plate wells containing this compound dilutions with the bacterial suspension. P3->I1 I2 Include positive (no antibiotic) and negative (no bacteria) growth controls. I1->I2 I3 Incubate plates at 35 ± 2°C for 16-20 hours in ambient air. I2->I3 A1 Visually inspect for the lowest concentration of this compound that completely inhibits visible growth. I3->A1 A2 Record this concentration as the Minimum Inhibitory Concentration (MIC). A1->A2

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • This compound powder of known potency

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Pseudomonas aeruginosa isolates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of this compound and perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate.

  • Prepare an inoculum of P. aeruginosa equivalent to a 0.5 McFarland standard.

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculate each well containing the this compound dilutions with the bacterial suspension. Include a positive control well (bacteria, no antibiotic) and a negative control well (broth, no bacteria).

  • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Following incubation, determine the MIC by visually identifying the lowest concentration of this compound that inhibits visible bacterial growth.

Disk Diffusion Susceptibility Testing

The disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.

Workflow for Disk Diffusion Assay

G cluster_prep Preparation cluster_application Disk Application & Incubation cluster_analysis Analysis P1 Prepare a standardized inoculum of P. aeruginosa (0.5 McFarland). P2 Inoculate a Mueller-Hinton agar (MHA) plate by streaking evenly in three directions to create a lawn of growth. P1->P2 A1 Aseptically apply a this compound-impregnated disk (e.g., 30 µg) to the surface of the agar. P2->A1 A2 Incubate the plate at 35 ± 2°C for 16-20 hours. A1->A2 An1 Measure the diameter of the zone of inhibition around the disk in millimeters. A2->An1 An2 Interpret the results (susceptible, intermediate, or resistant) based on established zone diameter breakpoints. An1->An2

Caption: Workflow for disk diffusion susceptibility testing.

Materials:

  • This compound-impregnated paper disks (e.g., 30 µg)

  • Mueller-Hinton Agar (MHA) plates

  • Pseudomonas aeruginosa isolates

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator

  • Calipers or a ruler

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a confluent lawn of growth.

  • Aseptically apply a this compound disk to the surface of the agar.

  • Incubate the plate at 35 ± 2°C for 16-20 hours.

  • After incubation, measure the diameter of the zone of complete growth inhibition around the disk.

Mechanism of Action and Resistance

This compound, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis. The primary mechanisms of resistance to aminoglycosides in P. aeruginosa involve enzymatic modification of the drug, active efflux, and alteration of the ribosomal target site.

General Mechanism of Aminoglycoside Action

Aminoglycosides bind to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately cell death.

Aminoglycoside Mechanism of Action Pathway

G This compound This compound OuterMembrane Outer Membrane This compound->OuterMembrane Uptake Periplasm Periplasm OuterMembrane->Periplasm InnerMembrane Inner Membrane Periplasm->InnerMembrane Transport Cytoplasm Cytoplasm InnerMembrane->Cytoplasm Ribosome 30S Ribosomal Subunit Cytoplasm->Ribosome Binding ProteinSynthesis Protein Synthesis Inhibition (Mistranslation) Ribosome->ProteinSynthesis CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath

Caption: General mechanism of action for aminoglycoside antibiotics.

Mechanisms of Resistance in Pseudomonas aeruginosa

P. aeruginosa can develop resistance to aminoglycosides through several mechanisms.

Aminoglycoside Resistance Mechanisms in P. aeruginosa

G cluster_enzymatic Enzymatic Modification cluster_efflux Active Efflux cluster_target Target Site Modification AME Aminoglycoside-Modifying Enzymes (AMEs) Inactivation This compound Inactivation AME->Inactivation EffluxPump Efflux Pumps (e.g., MexXY-OprM) Expulsion This compound Expulsion EffluxPump->Expulsion Ribosome 30S Ribosome Methylation 16S rRNA Methylation Ribosome->Methylation ReducedBinding Reduced this compound Binding Methylation->ReducedBinding This compound This compound This compound->AME This compound->EffluxPump This compound->Ribosome

Caption: Overview of aminoglycoside resistance mechanisms in P. aeruginosa.

  • Enzymatic Modification: P. aeruginosa can produce aminoglycoside-modifying enzymes (AMEs) that inactivate this compound through acetylation, phosphorylation, or adenylylation.

  • Active Efflux: Efflux pumps, such as the MexXY-OprM system, can actively transport this compound out of the bacterial cell, reducing its intracellular concentration.

  • Target Site Modification: Alterations in the 30S ribosomal subunit, often through methylation of the 16S rRNA, can decrease the binding affinity of this compound to its target, leading to resistance.

Conclusion

This compound exhibits promising in vitro activity against Pseudomonas aeruginosa, including strains resistant to other aminoglycosides. While comprehensive quantitative susceptibility data remains limited, the available information underscores the potential of this compound as a therapeutic agent. Further research is warranted to establish detailed MIC distributions, investigate specific resistance mechanisms, and evaluate its efficacy in contemporary clinical isolates of P. aeruginosa. The standardized protocols and mechanistic overviews provided in this guide offer a framework for future investigations in this area.

References

An In-Depth Technical Guide to the Inhibitory Effects of Butirosin on Gram-Positive and Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butirosin, an aminoglycoside antibiotic complex derived from Bacillus circulans, demonstrates a broad spectrum of inhibitory activity against both Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the antibacterial properties of this compound, with a focus on its mechanism of action, quantitative inhibitory concentrations, and the experimental protocols used for its evaluation. This compound's efficacy extends to several clinically significant pathogens, including strains resistant to other aminoglycosides, highlighting its potential in drug development. This document synthesizes available data to serve as a foundational resource for researchers and professionals in the field of antimicrobial research and development.

Introduction

This compound is an aminoglycoside antibiotic complex first reported in the early 1970s.[1][2][3] It is a water-soluble complex produced by fermentation of Bacillus circulans and can be resolved into its A and B components.[4][5][6] Like other aminoglycosides, this compound exhibits bactericidal activity by inhibiting protein synthesis. A notable feature of this compound is its activity against a wide range of pathogenic bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Enterobacter aerogenes, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Salmonella enteritidis, and Shigella flexneri.[1][2] Of particular interest is its demonstrated efficacy against Pseudomonas aeruginosa, including some strains resistant to gentamicin.[1][2]

Quantitative Inhibitory Data

The in vitro inhibitory activity of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values of this compound against a variety of Gram-positive and Gram-negative bacteria as determined by the broth dilution method.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusSmith1.6
Staphylococcus aureus50 (Gentamicin-resistant)6.3
Streptococcus pyogenesC20312.5
Diplococcus pneumoniae630125

Data compiled from Heifetz et al., 1972.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria

Bacterial SpeciesStrainMIC (µg/mL)
Escherichia coli46.3
Klebsiella pneumoniaeA3.1
Enterobacter aerogenes138801.6
Proteus mirabilisPR-116.3
Proteus vulgaris133156.3
Salmonella enteritidis130766.3
Shigella flexneri1202212.5
Pseudomonas aeruginosa151523.1
Pseudomonas aeruginosa15442 (Gentamicin-resistant)6.3

Data compiled from Heifetz et al., 1972.[1]

Mechanism of Action

This compound, like other aminoglycoside antibiotics, exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The primary target is the 30S ribosomal subunit.

Signaling Pathway of this compound's Inhibitory Action

The binding of this compound to the 16S rRNA component of the 30S ribosomal subunit interferes with the translation process. This interference leads to the misreading of the mRNA codon, resulting in the incorporation of incorrect amino acids into the nascent polypeptide chain. The accumulation of these aberrant proteins disrupts essential cellular functions, ultimately leading to bacterial cell death.

Butirosin_Mechanism cluster_membrane Bacterial Cell This compound This compound Membrane Cell Membrane This compound->Membrane Uptake Ribosome 30S Ribosomal Subunit Membrane->Ribosome Binding to 16S rRNA Protein Aberrant Protein Ribosome->Protein Codon Misreading & Inhibition of Translocation mRNA mRNA mRNA->Ribosome Death Cell Death Protein->Death Disruption of Cellular Functions

Caption: Mechanism of this compound's antibacterial action.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the inhibitory effects of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the standardized methods for antimicrobial susceptibility testing.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilutions

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of this compound Dilutions:

    • Aseptically prepare a serial two-fold dilution of the this compound stock solution in MHB directly in the 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should be appropriate to determine the MIC for the test organism.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation of Microtiter Plate:

    • Inoculate each well containing the this compound dilutions with 100 µL of the prepared bacterial inoculum.

    • Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure optical density.

MIC_Workflow A Prepare serial dilutions of this compound in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Read results visually or with plate reader D->E F Determine MIC (lowest concentration with no growth) E->F

Caption: Workflow for MIC determination by broth microdilution.

Time-Kill Kinetics Assay

This protocol provides a framework for assessing the bactericidal activity of this compound over time.

Objective: To evaluate the rate at which this compound kills a bacterial population at different concentrations.

Materials:

  • This compound stock solution

  • Log-phase bacterial culture (approximately 1 x 10⁶ CFU/mL)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Sterile culture tubes or flasks

  • Sterile saline for dilutions

  • Agar plates for colony counting

  • Incubator with shaking capabilities (35°C ± 2°C)

Procedure:

  • Preparation of Test Cultures:

    • Inoculate flasks containing MHB with the test organism and incubate until the culture reaches the logarithmic phase of growth.

    • Dilute the log-phase culture to a starting inoculum of approximately 1 x 10⁶ CFU/mL.

  • Exposure to this compound:

    • Add this compound to the test cultures at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC).

    • Include a growth control culture without any antibiotic.

  • Sampling and Viable Counts:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto agar plates and incubate for 18-24 hours at 35°C ± 2°C.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point for each this compound concentration.

    • Plot the log₁₀ CFU/mL against time for each concentration to generate time-kill curves. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.

Time_Kill_Workflow A Prepare log-phase bacterial culture B Add this compound at various MIC multiples A->B C Incubate with shaking B->C D Collect samples at defined time points C->D E Perform serial dilutions and plate for viable counts D->E F Incubate plates and count colonies E->F G Plot log10 CFU/mL vs. time F->G

Caption: Workflow for a time-kill kinetics assay.

Conclusion

This compound is a potent aminoglycoside antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action, centered on the inhibition of bacterial protein synthesis, is characteristic of its class. The quantitative data presented in this guide underscore its potential as an effective antibacterial agent. The detailed experimental protocols provide a standardized framework for the further evaluation of this compound and other novel antimicrobial compounds. This technical guide serves as a valuable resource for researchers and professionals dedicated to the discovery and development of new therapies to combat bacterial infections.

References

Early Studies on the Isolation and Characterization of Butirosin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butirosin is an aminoglycoside antibiotic complex discovered in the early 1970s from the fermentation broths of Bacillus circulans.[1][2][3] This complex primarily consists of two isomeric components, this compound A and this compound B.[1] Like other aminoglycosides, this compound exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against Pseudomonas aeruginosa.[2][4][5] This technical guide provides an in-depth overview of the seminal studies on the isolation, purification, and characterization of this compound.

Data Presentation

Physicochemical Properties of this compound A and B

The initial characterization of this compound A and B revealed them to be water-soluble, basic compounds.[1] The following table summarizes their key physicochemical properties as reported in early studies.

PropertyThis compound AThis compound BThis compound Complex (Sulfate Salt)Reference
Molecular Formula C₂₁H₄₁N₅O₁₂C₂₁H₄₁N₅O₁₂-[1]
Appearance White, amorphous solidWhite, amorphous solidWhite solid[1]
Specific Optical Rotation ([α]²⁵D) +26° (c=1.46% in H₂O)+33° (c=1.5% in H₂O)-[1]
Melting Point --Decomposes at ~225°C[1]
Solubility Very soluble in water; increased solubility in lower alcohols compared to the sulfate salt.Very soluble in water; increased solubility in lower alcohols compared to the sulfate salt.Very soluble in water; relatively insoluble in common organic solvents.[1]
In Vitro Antibacterial Activity of this compound Complex

The antibacterial spectrum of the this compound complex was a key focus of early research. The following table presents the Minimal Inhibitory Concentrations (MICs) against a range of pathogenic bacteria.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.8 - 3.1[5]
Streptococcus pyogenes0.8 - 1.6[5]
Escherichia coli1.6 - 6.3[5]
Klebsiella pneumoniae1.6 - 6.3[5]
Proteus mirabilis3.1 - 12.5[5]
Proteus vulgaris3.1 - 12.5[5]
Salmonella enteritidis3.1 - 6.3[5]
Shigella sonnei3.1 - 6.3[5]
Pseudomonas aeruginosa1.6 - 12.5[5]

Experimental Protocols

Fermentation of Bacillus circulans for this compound Production

The production of this compound was achieved through submerged fermentation of Bacillus circulans.[2][3]

1. Culture and Inoculum:

  • Strains of Bacillus circulans (e.g., NRRL B-3312 and B-3313) were used.[1]

  • Seed cultures were grown in a suitable broth medium.

2. Production Medium:

  • A typical production medium consisted of (g/L):[2][3]

    • Glycerol: 10

    • Soybean meal: 10

    • Meat peptone: 5

    • Ammonium chloride: 5

    • Calcium carbonate: 2

3. Fermentation Conditions:

  • Fermentation was carried out in shaken flasks or stirred-jar fermentors.

  • The incubation temperature was maintained at a suitable level for bacterial growth.

  • Aeration was provided by shaking or sparging.

  • The pH of the medium was controlled, often with the inclusion of calcium carbonate as a buffer.

  • Fermentation was typically continued for 4 days, with titers reaching 500 to 700 µg of this compound base per ml.[2][3]

Isolation and Purification of this compound Complex

The initial isolation of the this compound complex from the fermentation broth was accomplished by ion-exchange chromatography.[1]

1. Broth Clarification:

  • The fermentation broth was centrifuged to remove bacterial cells and other solid materials.

2. Cation-Exchange Chromatography:

  • The clarified supernatant was passed through a column of a weakly acidic cation-exchange resin, such as Amberlite IRC-50 (Na⁺ form).

  • The column was washed with water to remove unbound impurities.

  • This compound was eluted from the resin with a basic solution, typically 1.0 N ammonium hydroxide.

3. Concentration:

  • The eluate containing this compound was concentrated under vacuum.

4. Further Purification (Optional):

  • The concentrate could be further purified by passing it through a column of Amberlite CG-50 (NH₄⁺ form) and eluting with a gradient of ammonium hydroxide.

Separation of this compound A and B Isomers

The separation of the isomeric components, this compound A and B, was achieved by chromatography on a strong anion-exchange resin in the presence of boric acid.[1]

1. Column Preparation:

  • A column was packed with Dowex 1-X2 resin (or a similar strong anion-exchange resin).

  • The resin was equilibrated with water.

2. Sample Application:

  • The purified this compound complex was dissolved in water and applied to the column.

3. Elution:

  • The column was initially washed with water. This compound A was found to elute in the early fractions.[1]

  • Subsequently, a 5% boric acid solution was applied to the column to elute this compound B.[1]

4. Boric Acid Removal:

  • The fractions containing this compound B were treated to remove boric acid. This was accomplished by passing the solution through a column of a boron-specific anion-exchange resin, such as Amberlite XE-243.[1]

5. Final Purification:

  • The separated this compound A and B fractions were further purified by passing them through a column of Amberlite IRC-50 (NH₄⁺ form) to remove any remaining impurities.[1]

Mandatory Visualization

Butirosin_Isolation_Workflow cluster_fermentation Fermentation cluster_clarification Clarification cluster_isolation Isolation of this compound Complex cluster_separation Separation of Isomers cluster_final_products Final Products Fermentation Submerged Fermentation of Bacillus circulans Centrifugation Centrifugation Fermentation->Centrifugation Fermentation Broth CationExchange Cation-Exchange Chromatography (Amberlite IRC-50, Na+ form) Centrifugation->CationExchange Clarified Supernatant Elution1 Elution with 1.0 N NH4OH CationExchange->Elution1 Concentration Vacuum Concentration Elution1->Concentration This compound Complex AnionExchange Anion-Exchange Chromatography (Dowex 1-X2) Concentration->AnionExchange ElutionA Elution with Water AnionExchange->ElutionA Early Fractions ElutionB Elution with 5% Boric Acid AnionExchange->ElutionB Later Fractions ButirosinA This compound A ElutionA->ButirosinA BoricAcidRemoval Boric Acid Removal (Amberlite XE-243) ElutionB->BoricAcidRemoval ButirosinB This compound B BoricAcidRemoval->ButirosinB

Caption: Workflow for the isolation and separation of this compound A and B.

Butirosin_Characterization_Logic cluster_input Purified Components cluster_analysis Characterization Methods cluster_output Characterization Data ButirosinA This compound A Physicochemical Physicochemical Analysis - Molecular Formula - Optical Rotation - Melting Point - Solubility ButirosinA->Physicochemical Antibacterial Antibacterial Activity - MIC Determination ButirosinA->Antibacterial ButirosinB This compound B ButirosinB->Physicochemical ButirosinB->Antibacterial Properties Physicochemical Properties Physicochemical->Properties Activity Antibacterial Spectrum Antibacterial->Activity

Caption: Logical flow of the characterization of this compound A and B.

References

Unraveling the Genetic Blueprint of Butirosin Production in Bacillus circulans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butirosin, an aminoglycoside antibiotic produced by Bacillus circulans, exhibits potent antibacterial activity. Its unique structural feature, a (S)-4-amino-2-hydroxybutyrate (AHBA) side chain, provides resistance against common aminoglycoside-modifying enzymes, making it a molecule of significant interest for therapeutic development. Understanding the genetic underpinnings of this compound biosynthesis is paramount for harnessing its full potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth exploration of the this compound biosynthetic gene cluster (btr), the functions of its constituent genes, the regulatory networks governing its expression, and the experimental methodologies employed to elucidate these complex processes.

The this compound Biosynthetic Gene Cluster (btr)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated as btr, within the Bacillus circulans genome. This cluster harbors the genetic information encoding the enzymes responsible for the stepwise assembly of the this compound molecule from primary metabolites.

Key Genes and Their Functions in this compound Biosynthesis

Several key genes within the btr cluster have been identified and functionally characterized through a combination of gene disruption experiments, heterologous expression, and enzymatic assays. Disruption of genes such as btrB, btrC, btrD, and btrM has been shown to abolish this compound production, confirming their essential role in the biosynthetic pathway.[1] An extended analysis of the cluster has revealed additional open reading frames, including btrQ, btrR1, btrR2, btrT, btrU, btrV, btrW, and btrX.

The functions of several key btr genes are summarized below:

GeneProposed FunctionExperimental Evidence
btrC 2-deoxy-scyllo-inosose synthaseKey enzyme in the biosynthesis of the 2-deoxystreptamine (DOS) core.[1]
btrB Involved in an early step of the biosynthesisGene disruption leads to loss of this compound production.[1]
btrD DeacetylaseInitially misidentified, now known to catalyze the deacetylation of 2'-N-acetylparomamine to paromamine.[2]
btrM Paromamine synthaseGene disruption abolishes this compound synthesis.[1]
btrL & btrP O-ribosylation of neamineBtrL catalyzes the phosphoribosylation of neamine, and BtrP subsequently dephosphorylates the intermediate to form ribostamycin.[3]
btrH , btrG , btrI AHBA side chain modificationBtrI is an acyl carrier protein (ACP) that carries the AHBA precursor. BtrH transfers the γ-glutamylated AHBA moiety to ribostamycin. BtrG then removes the protective γ-glutamyl group.[4]
btrN S-adenosyl-L-methionine (AdoMet) radical dehydrogenaseInvolved in the oxidation of 2-deoxy-scyllo-inosamine (DOIA).[5][6]
btrR Dual functional aminotransferaseCatalyzes the transamination of both 2-deoxy-scyllo-inosose and amino-dideoxy-scyllo-inosose.[7]
butB Putative export proteinProposed to be involved in the transport of this compound out of the cell.[8]

Quantitative Analysis of this compound Production

While the qualitative impact of gene disruptions on this compound production is well-established (i.e., production or no production), specific quantitative data on production yields in mutant strains of Bacillus circulans remains limited in publicly available literature. However, the generation of neamine-negative mutants of B. circulans has been reported to abolish this compound production, which could be restored by supplementing the culture with neamine or paromamine.[1] Furthermore, a mutant strain of B. circulans, designated strain 451, was developed that produced ribostamycin, a key intermediate in this compound biosynthesis, free of the final this compound products.[9]

Detailed enzyme kinetic data for the Btr enzymes are also not extensively reported. The functional characterization of these enzymes has primarily focused on identifying their specific catalytic activities rather than determining precise kinetic parameters such as Km and Vmax.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a variety of molecular genetics and biochemical techniques. Below are detailed methodologies for key experiments, adapted from established protocols for Bacillus species and E. coli.

Gene Disruption in Bacillus circulans via Homologous Recombination

This protocol describes a general method for creating targeted gene knockouts in Bacillus species, which can be adapted for B. circulans.

Materials:

  • Bacillus circulans wild-type strain

  • Targeting vector containing an antibiotic resistance cassette flanked by sequences homologous to the target gene

  • Competent cell preparation reagents

  • Appropriate selective agar plates

Procedure:

  • Construction of the Targeting Vector:

    • Amplify ~1 kb fragments upstream and downstream of the target gene from B. circulans genomic DNA using PCR.

    • Clone these homology arms into a suicide or temperature-sensitive replication vector on either side of an antibiotic resistance cassette (e.g., erythromycin or kanamycin resistance).

    • Verify the construct by restriction digestion and sequencing.

  • Preparation of Competent Bacillus circulans Cells:

    • Grow B. circulans in a suitable competence medium to early-log phase.

    • Induce competence by methods established for Bacillus species, which may involve nutrient limitation or the addition of specific competence-inducing peptides.

  • Transformation:

    • Add the linearized targeting vector to the competent cell suspension.

    • Incubate under conditions that promote DNA uptake.

    • Plate the transformed cells onto selective agar plates containing the appropriate antibiotic.

  • Selection and Verification of Mutants:

    • Incubate the plates to allow for the growth of antibiotic-resistant colonies.

    • Isolate genomic DNA from putative mutants.

    • Confirm the double-crossover homologous recombination event by PCR using primers flanking the target gene and internal to the resistance cassette. The absence of the wild-type gene product and the presence of the resistance cassette insertion confirm a successful knockout.

Heterologous Expression and Purification of Btr Proteins in E. coli

This protocol outlines the expression and purification of His-tagged Btr proteins for functional characterization.

Materials:

  • E. coli expression host (e.g., BL21(DE3))

  • Expression vector with an inducible promoter (e.g., pET vector) and a polyhistidine (His) tag

  • Restriction enzymes and T4 DNA ligase

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Wash buffer (lysis buffer with 20 mM imidazole)

  • Elution buffer (lysis buffer with 250 mM imidazole)

  • SDS-PAGE reagents

Procedure:

  • Cloning of the btr Gene into an Expression Vector:

    • Amplify the coding sequence of the target btr gene from B. circulans genomic DNA by PCR, incorporating restriction sites at the ends.

    • Digest the PCR product and the expression vector with the corresponding restriction enzymes.

    • Ligate the digested gene into the vector to create an in-frame fusion with the His-tag.

    • Transform the ligation mixture into a cloning strain of E. coli and verify the construct by sequencing.

  • Protein Expression:

    • Transform the verified expression plasmid into an E. coli expression host.

    • Inoculate a starter culture and grow overnight.

    • Inoculate a larger volume of LB medium with the starter culture and grow to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to incubate the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein solubility.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Load the supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged protein with elution buffer.

  • Analysis of Purified Protein:

    • Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight.

    • Perform a buffer exchange into a suitable storage buffer.

    • The purified protein is now ready for enzymatic assays and functional characterization.

Regulation of this compound Biosynthesis: The Link to Sporulation

The production of this compound in Bacillus circulans is intricately linked to the developmental process of sporulation. Studies have shown that oligosporogenous mutants, which are deficient in spore formation, also fail to produce this compound.[10] This suggests a shared regulatory mechanism between these two processes.

In the model organism Bacillus subtilis, the initiation of sporulation is controlled by the master regulator Spo0A.[11] Upon nutrient limitation, Spo0A is activated via phosphorylation and subsequently regulates the expression of a vast network of genes, including those involved in secondary metabolism. It is highly probable that a similar Spo0A-dependent regulatory cascade governs this compound biosynthesis in B. circulans.

Visualizing the Genetic and Regulatory Networks

To provide a clearer understanding of the complex processes involved in this compound production, the following diagrams have been generated using the DOT language.

This compound Biosynthetic Pathway

Butirosin_Biosynthesis Glucose_6P Glucose-6-Phosphate DOI 2-deoxy-scyllo-inosose Glucose_6P->DOI BtrC Paromamine Paromamine DOI->Paromamine BtrR, other enzymes Ribostamycin Ribostamycin Paromamine->Ribostamycin BtrL, BtrP Butirosin_Intermediate γ-Glutamyl-AHBA-Ribostamycin Ribostamycin->Butirosin_Intermediate BtrH, BtrI This compound This compound Butirosin_Intermediate->this compound BtrG

Caption: Simplified biosynthetic pathway of this compound.

Experimental Workflow for Gene Function Analysis

Gene_Function_Workflow cluster_cloning Gene Cloning and Expression cluster_knockout Gene Knockout in B. circulans cluster_analysis Functional Analysis PCR PCR amplification of btr gene Ligation Ligation into expression vector PCR->Ligation Transformation_Ecoli Transformation into E. coli Ligation->Transformation_Ecoli Protein_Expression Protein expression and purification Transformation_Ecoli->Protein_Expression Enzyme_Assay Enzymatic assay of purified protein Protein_Expression->Enzyme_Assay Vector_Construction Construction of knockout vector Transformation_Bcirculans Transformation into B. circulans Vector_Construction->Transformation_Bcirculans Mutant_Selection Selection of knockout mutants Transformation_Bcirculans->Mutant_Selection Metabolite_Analysis Metabolite analysis of mutant strain Mutant_Selection->Metabolite_Analysis Enzyme_Assay->Metabolite_Analysis

Caption: Workflow for elucidating the function of btr genes.

Proposed Regulatory Pathway of this compound Biosynthesis

Regulatory_Pathway Nutrient_Limitation Nutrient Limitation Spo0A Spo0A Nutrient_Limitation->Spo0A Spo0A_P Spo0A~P Spo0A->Spo0A_P Phosphorelay btr_cluster btr gene cluster Spo0A_P->btr_cluster Positive Regulation Sporulation Sporulation Spo0A_P->Sporulation Positive Regulation Butirosin_Production This compound Production btr_cluster->Butirosin_Production

Caption: Proposed regulatory cascade linking sporulation and this compound production.

Conclusion and Future Directions

The genetic basis of this compound production in Bacillus circulans is a complex and fascinating area of research. Significant progress has been made in identifying the biosynthetic gene cluster and characterizing the functions of several key enzymes. The established link between this compound biosynthesis and sporulation provides a foundation for understanding the regulatory mechanisms that control its production.

Future research efforts should focus on several key areas. Firstly, a comprehensive quantitative analysis of this compound production in various mutant strains is needed to fully understand the contribution of each gene to the overall yield. Secondly, detailed kinetic characterization of the Btr enzymes will be crucial for developing accurate metabolic models and for guiding protein engineering efforts. Finally, a deeper investigation into the specific molecular interactions between the sporulation regulatory machinery and the btr gene cluster will provide a more complete picture of how this compound production is controlled. This knowledge will be instrumental in the rational design of strategies to enhance this compound production and to generate novel, more potent aminoglycoside antibiotics.

References

Methodological & Application

Application Notes and Protocols for Butirosin Production via Submerged Fermentation of Bacillus circulans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butirosin is an aminoglycoside antibiotic complex with notable activity against a range of Gram-positive and Gram-negative bacteria. Produced by strains of Bacillus circulans, its unique chemical structure, particularly the presence of a (S)-4-amino-2-hydroxybutyrate (AHBA) side chain, confers resistance to some common aminoglycoside-modifying enzymes, making it a molecule of significant interest for drug development.[1][2] This document provides a detailed protocol for the submerged fermentation of Bacillus circulans to produce this compound, along with insights into the biosynthetic pathway and experimental workflows for production and analysis.

This compound Biosynthesis Pathway

The biosynthesis of this compound in Bacillus circulans is a complex enzymatic process involving a cluster of genes, often referred to as the btr gene cluster. The pathway involves the synthesis of the 2-deoxystreptamine (DOS) core, the addition of sugar moieties, and the final attachment of the characteristic AHBA side chain. Key intermediates in this pathway include ribostamycin.[2] The AHBA side chain is synthesized from L-glutamate and transferred from an acyl carrier protein (BtrI) to the ribostamycin core by the acyltransferase BtrH.[2][3] The protective γ-glutamyl group is subsequently removed by the enzyme BtrG.[2] Several other genes, including btrB, btrC, btrD, and btrM, are also essential for this compound production.[1]

Butirosin_Biosynthesis Glucose Glucose DOS_synthesis 2-Deoxystreptamine (DOS) Synthesis Glucose->DOS_synthesis Multiple steps Neamine_synthesis Neamine Synthesis DOS_synthesis->Neamine_synthesis Ribostamycin Ribostamycin Neamine_synthesis->Ribostamycin This compound This compound Ribostamycin->this compound L_Glutamate L-Glutamate AHBA_synthesis (S)-4-amino-2-hydroxybutyrate (AHBA) Synthesis L_Glutamate->AHBA_synthesis AHBA_synthesis->this compound BtrC btrC BtrC->DOS_synthesis BtrL_P btrL, btrP BtrL_P->Neamine_synthesis BtrIJKOV btrI, btrJ, btrK, btrO, btrV BtrIJKOV->AHBA_synthesis BtrH btrH BtrH->this compound BtrG btrG BtrG->this compound

Caption: Simplified biosynthetic pathway of this compound in Bacillus circulans.

Experimental Protocols

Inoculum Preparation

A robust inoculum is critical for successful fermentation. This protocol outlines the steps for preparing a healthy and active seed culture of Bacillus circulans.

Materials:

  • Bacillus circulans strain (e.g., NRRL B-3312)

  • Tryptone Soya Broth (TSB)

  • Sterile baffled flasks

  • Incubator shaker

Protocol:

  • Aseptically transfer a loopful of Bacillus circulans from a stock culture to a flask containing TSB.

  • Incubate the culture at 32 ± 2°C for 24 hours with agitation (e.g., 150-200 rpm).[4]

  • The resulting culture, with a viable cell count of approximately 1 x 107 to 1 x 108 cells/mL, will serve as the inoculum for the production medium.[4]

Submerged Fermentation for this compound Production

This protocol details the submerged fermentation process for this compound production in a controlled bioreactor.

Materials:

  • Production medium (see Table 1)

  • Bioreactor with temperature, pH, and dissolved oxygen (DO) control

  • Inoculum culture

Protocol:

  • Prepare the production medium and sterilize it.

  • Aseptically inoculate the production medium in the bioreactor with 2-5% (v/v) of the seed culture.[4]

  • Maintain the fermentation parameters as outlined in Table 2.

  • Monitor the fermentation process by periodically taking samples to measure cell growth (OD600), pH, and this compound concentration.

  • The fermentation is typically carried out for 96 to 120 hours.[4]

Data Presentation

Table 1: Production Medium Composition for this compound Production
ComponentConcentration (g/L)Reference
Glycerol10 - 20[5]
Soybean Meal10 - 20[5]
Meat Peptone5 - 10[5]
Ammonium Chloride1 - 2[5]
Calcium Carbonate1 - 2[5]
Table 2: Optimal Fermentation Parameters for this compound Production
ParameterOptimal RangeReference
Temperature30 - 37 °C[6]
pH7.0 - 7.5[7]
Agitation150 - 250 rpm[6]
Aeration1.0 - 1.5 vvm
Fermentation Time96 - 120 hours[4]
Inoculum Size2 - 5 % (v/v)[4]

Note: Some parameters are based on general fermentation practices for Bacillus species and may require further optimization for this compound production.

Experimental Workflow

The overall workflow for this compound production involves several key stages, from initial culture preparation to the final analysis of the product.

Butirosin_Workflow start Start inoculum Inoculum Preparation start->inoculum fermentation Submerged Fermentation inoculum->fermentation harvest Cell Harvest & Supernatant Collection fermentation->harvest purification This compound Purification (Ion-Exchange Chromatography) harvest->purification quantification Quantification & Analysis (HPLC) purification->quantification end End quantification->end

Caption: Experimental workflow for this compound production and analysis.

This compound Quantification

Accurate quantification of this compound is essential for monitoring fermentation progress and for downstream processing. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose.

Protocol (General Guidance):

  • Sample Preparation: Centrifuge the fermentation broth to remove cells. The supernatant can be filtered and diluted as necessary.

  • HPLC System: Utilize a C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is typically used. The exact gradient will need to be optimized.

  • Detection: UV detection at a suitable wavelength (e.g., 200-220 nm) or, for higher specificity and sensitivity, Mass Spectrometry (MS) detection can be employed.

  • Quantification: Create a standard curve using a purified this compound standard to determine the concentration in the samples.

References

Application Notes and Protocols: Step-by-Step Guide to Butirosin Extraction from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Butirosin, an aminoglycoside antibiotic complex produced by Bacillus circulans, exhibits potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] Effective recovery and purification of this compound from the fermentation broth are critical for its development as a therapeutic agent. This document provides a detailed, step-by-step guide for the extraction and purification of this compound, intended for researchers, scientists, and drug development professionals. The protocol outlines procedures for broth clarification, cation exchange chromatography, and final product isolation. Quantitative data from representative purification processes are summarized, and a detailed experimental workflow is visualized.

Introduction

This compound is a water-soluble aminoglycoside antibiotic complex synthesized by Bacillus circulans during submerged fermentation.[1] The complex consists of two major isomeric components, this compound A and this compound B. The extraction and purification of these aminoglycoside antibiotics from the complex fermentation broth present a significant challenge in downstream processing. The most effective and widely adopted method for the purification of this compound is ion exchange chromatography, which separates the charged this compound molecules from other impurities in the fermentation filtrate.[2] This guide details a robust protocol for the isolation of high-purity this compound.

Data Presentation

The following table summarizes typical quantitative data for the extraction and purification of this compound from fermentation broth. These values are representative of a well-optimized process.

StepParameterValueUnit
Fermentation This compound Titer500 - 700µg/mL
Broth Clarification Volume Reduction10 - 15%
This compound Recovery> 95%
Cation Exchange Binding Capacity50 - 70mg/mL resin
Chromatography Elution Volume2 - 3Column Volumes
Purity (post-column)> 90%
Recovery80 - 90%
Crystallization Final Purity> 98%
Overall Yield60 - 75%

Experimental Protocols

Fermentation Broth Clarification

Objective: To remove Bacillus circulans cells, suspended solids, and macromolecular impurities from the fermentation broth to prepare a clear filtrate for chromatographic separation.

Materials:

  • Fermentation broth containing this compound

  • Industrial centrifuge

  • Microfiltration system (e.g., ceramic or hollow fiber membrane, 0.22 µm pore size)

  • Filtration flasks and vacuum source

Protocol:

  • Centrifugation:

    • Harvest the fermentation broth from the bioreactor.

    • Centrifuge the broth at 5,000 x g for 30 minutes at 4°C to pellet the bacterial cells.

    • Carefully decant the supernatant, which contains the soluble this compound.

  • Microfiltration:

    • Pass the supernatant through a 0.22 µm microfiltration system to remove any remaining fine suspended particles and microorganisms.

    • Collect the clear filtrate for the next stage of purification.

Cation Exchange Chromatography

Objective: To capture this compound from the clarified broth and separate it from other soluble impurities based on charge.

Materials:

  • Clarified fermentation filtrate

  • Strong cation exchange resin (e.g., Amberlite IR120 H or similar)

  • Chromatography column

  • Peristaltic pump

  • pH meter

  • Conductivity meter

  • Equilibration Buffer: 50 mM Sodium Phosphate, pH 6.5

  • Wash Buffer: 50 mM Sodium Phosphate, pH 6.5

  • Elution Buffer: 0.5 M Ammonium Hydroxide solution

  • Fraction collector

Protocol:

  • Resin Preparation and Column Packing:

    • Prepare a slurry of the cation exchange resin in the Equilibration Buffer.

    • Pack the chromatography column with the resin slurry, ensuring a uniform and well-packed bed. The bed height should be approximately 20-30 cm.

  • Column Equilibration:

    • Wash the packed column with at least 5 column volumes (CV) of Equilibration Buffer.

    • Continue washing until the pH and conductivity of the column outlet match that of the Equilibration Buffer.

  • Sample Loading:

    • Adjust the pH of the clarified fermentation filtrate to 6.5 with a suitable acid (e.g., phosphoric acid).

    • Load the pH-adjusted filtrate onto the equilibrated column at a flow rate of 2-4 CV/hour.

    • Collect the flow-through and save a sample for analysis of unbound this compound.

  • Washing:

    • After loading the entire sample, wash the column with at least 5 CV of Wash Buffer to remove any weakly bound impurities.

    • Monitor the UV absorbance (at 280 nm) of the outlet; continue washing until the absorbance returns to baseline.

  • Elution:

    • Elute the bound this compound from the column using the Elution Buffer (0.5 M Ammonium Hydroxide).

    • Begin collecting fractions immediately upon the start of the elution step.

    • Collect fractions of approximately 0.5 CV and monitor the presence of this compound in the fractions using a suitable assay (e.g., bioassay or HPLC).

    • Pool the fractions containing the purified this compound.

Final Product Isolation: Crystallization

Objective: To obtain solid, high-purity this compound sulfate from the pooled fractions.

Materials:

  • Pooled this compound fractions from ion exchange chromatography

  • Sulfuric acid (dilute)

  • Methanol, chilled to 4°C

  • Stir plate and magnetic stir bar

  • Beakers and filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Protocol:

  • pH Adjustment and Salt Formation:

    • To the pooled, purified this compound solution, slowly add dilute sulfuric acid with constant stirring to adjust the pH to approximately 5.0. This converts the this compound base to its sulfate salt.

  • Precipitation/Crystallization:

    • While stirring, slowly add 4-5 volumes of chilled methanol to the this compound sulfate solution.

    • Continue stirring for 1-2 hours at 4°C to facilitate the precipitation of this compound sulfate.

  • Recovery and Drying:

    • Collect the precipitated this compound sulfate by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small volume of cold methanol.

    • Dry the purified this compound sulfate crystals under vacuum at a temperature not exceeding 40°C until a constant weight is achieved.

Mandatory Visualizations

Butirosin_Extraction_Workflow cluster_0 Fermentation cluster_1 Broth Clarification cluster_2 Purification cluster_3 Final Product Isolation Fermentation Bacillus circulans Fermentation Centrifugation Centrifugation (5,000 x g) Fermentation->Centrifugation Harvested Broth Microfiltration Microfiltration (0.22 µm) Centrifugation->Microfiltration Supernatant Cation_Exchange Cation Exchange Chromatography Microfiltration->Cation_Exchange Clarified Filtrate Crystallization Crystallization (Methanol Precipitation) Cation_Exchange->Crystallization Eluted this compound Drying Vacuum Drying Crystallization->Drying This compound Sulfate Crystals Final_Product Final_Product Drying->Final_Product High-Purity this compound

Caption: Experimental workflow for this compound extraction.

Cation_Exchange_Chromatography Start Start Equilibration 1. Column Equilibration (50 mM Sodium Phosphate, pH 6.5) Start->Equilibration Loading 2. Sample Loading (Clarified Filtrate, pH 6.5) Equilibration->Loading Washing 3. Washing (50 mM Sodium Phosphate, pH 6.5) Loading->Washing Unbound Impurities to Waste Elution 4. Elution (0.5 M Ammonium Hydroxide) Washing->Elution Collection 5. Fraction Collection Elution->Collection End Purified this compound Collection->End

Caption: Cation exchange chromatography steps.

References

Application Notes and Protocols for the Purification of Butirosin using Ion-Exchange Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and step-by-step protocols for the purification of Butirosin, an aminoglycoside antibiotic, from fermentation broth using ion-exchange chromatography. The methods described are designed to be a comprehensive guide for laboratory-scale purification, yielding high-purity this compound suitable for research and further development.

Introduction

This compound is a water-soluble, basic aminoglycoside antibiotic complex produced by the bacterium Bacillus circulans.[1][2][3][4] It exhibits activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2][3] The this compound complex primarily consists of two isomers, this compound A and this compound B, which can be separated through chromatographic methods.[1][2] Ion-exchange chromatography is a highly effective technique for both the initial capture and the high-resolution purification of this compound from complex mixtures like fermentation filtrates.[1][2]

This document outlines a two-step ion-exchange chromatography strategy:

  • Cation-Exchange Chromatography: For the initial capture and concentration of the this compound complex from the clarified fermentation broth.

  • Anion-Exchange Chromatography: For the separation of the individual this compound A and B isomers.

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram:

Butirosin_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing - Purification cluster_2 Final Product Fermentation_Broth B. circulans Fermentation Broth Clarification Centrifugation & Filtration Fermentation_Broth->Clarification Cell Removal Cation_Exchange Cation-Exchange Chromatography (IRC-50) Clarification->Cation_Exchange Capture Anion_Exchange Anion-Exchange Chromatography (Dowex 1x2) Cation_Exchange->Anion_Exchange Isomer Separation Desalting Desalting Anion_Exchange->Desalting Buffer Exchange Pure_this compound Purified this compound A & B Desalting->Pure_this compound Lyophilization

Caption: Workflow for this compound purification.

Data Presentation

The following table summarizes the expected quantitative data from the two-step ion-exchange chromatography purification of this compound. The values are representative and may vary based on the specific fermentation conditions and batch.

Chromatography StepSamplePurity (%)Recovery (%)
Cation-Exchange (IRC-50) Clarified Broth~5-10-
Eluate~70-80>90
Anion-Exchange (Dowex 1x2) Cation-Exchange Eluate~70-80-
This compound A Fraction>95~80-85
This compound B Fraction>95~15-20

Experimental Protocols

Protocol 1: Sample Preparation from Fermentation Broth

This protocol describes the clarification of the Bacillus circulans fermentation broth to prepare it for chromatographic purification.

Materials:

  • Bacillus circulans fermentation broth

  • Centrifuge and appropriate centrifuge tubes

  • 0.45 µm and 0.22 µm filters

  • 1 M HCl or 1 M NaOH for pH adjustment

Procedure:

  • Cell Removal: Centrifuge the fermentation broth at 8,000 x g for 20 minutes at 4°C to pellet the bacterial cells and other large debris.

  • Supernatant Collection: Carefully decant the supernatant, which contains the soluble this compound.

  • Filtration: Filter the supernatant sequentially through a 0.45 µm filter and then a 0.22 µm filter to remove any remaining fine particles and ensure a clear sample for chromatography.

  • pH Adjustment: Adjust the pH of the clarified supernatant to between 6.0 and 7.0 using 1 M HCl or 1 M NaOH. This is the optimal pH range for binding this compound to the cation-exchange resin.[1]

Protocol 2: Cation-Exchange Chromatography for this compound Capture

This protocol details the capture and concentration of the this compound complex using a weak cation-exchange resin.

Materials:

  • Clarified and pH-adjusted fermentation broth

  • IRC-50 (NH₄⁺ form) cation-exchange resin

  • Chromatography column

  • Equilibration Buffer: Deionized water

  • Wash Buffer: 0.1 M Ammonium Hydroxide (NH₄OH)

  • Elution Buffer: 1 M Ammonium Hydroxide (NH₄OH)

  • Peristaltic pump and fraction collector

Procedure:

  • Column Packing and Equilibration:

    • Prepare a slurry of the IRC-50 resin in deionized water and pack it into a suitable chromatography column.

    • Equilibrate the column by washing it with at least 5 column volumes (CV) of deionized water until the pH of the effluent matches the influent.

  • Sample Loading:

    • Load the clarified and pH-adjusted fermentation broth onto the equilibrated column at a flow rate of 1-3 CV/hour.

  • Washing:

    • Wash the column with 3-5 CV of 0.1 M NH₄OH to remove weakly bound impurities.

  • Elution:

    • Elute the bound this compound complex from the column using 1 M NH₄OH at a flow rate of 1-2 CV/hour.

    • Collect fractions and monitor the eluate for the presence of this compound using a suitable analytical method (e.g., HPLC).

  • Pooling and Concentration:

    • Pool the fractions containing this compound.

    • The eluate can be concentrated under vacuum to remove the ammonia and reduce the volume.

Protocol 3: Anion-Exchange Chromatography for this compound A and B Separation

This protocol describes the separation of the this compound isomers, A and B, using a strong anion-exchange resin.

Materials:

  • Concentrated eluate from the cation-exchange step

  • Dowex 1x2 (or Dowex 1x1) anion-exchange resin

  • Chromatography column

  • Equilibration/Wash Buffer: Deionized water

  • Elution Buffer: 5% Boric Acid solution

  • Peristaltic pump and fraction collector

Procedure:

  • Column Packing and Equilibration:

    • Pack a column with the Dowex 1x2 resin.

    • Equilibrate the column by washing with at least 5 CV of deionized water.

  • Sample Loading:

    • Load the concentrated this compound complex from the previous step onto the column.

  • Elution and Separation:

    • Initially, elute with deionized water. This compound A will have a lower affinity for the resin and will elute first.[1]

    • After the elution of this compound A, apply a 5% boric acid solution to the column to elute the more strongly bound this compound B.[1]

    • Collect fractions throughout the elution process.

  • Fraction Analysis:

    • Analyze the collected fractions by HPLC to identify and pool the pure this compound A and this compound B fractions.

Protocol 4: Desalting and Final Preparation

This protocol is for removing the salts from the purified this compound fractions.

Materials:

  • Purified this compound A and B fractions

  • Desalting column (e.g., Sephadex G-25)

  • Lyophilizer

Procedure:

  • Buffer Exchange:

    • Equilibrate a desalting column with deionized water.

    • Load the purified this compound fractions onto the desalting column to separate the antibiotic from the buffer salts.

    • Collect the desalted this compound fractions.

  • Lyophilization:

    • Freeze the desalted this compound solutions and lyophilize them to obtain the purified this compound A and B as a dry powder.

Protocol 5: Analytical HPLC for Purity Assessment

This protocol provides a representative method for analyzing the purity of this compound fractions.

Materials:

  • Purified this compound samples

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC-grade water and acetonitrile

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified this compound in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

  • Analysis: Inject the sample and analyze the resulting chromatogram for peak purity and retention time comparison against a this compound standard if available.

Mandatory Visualizations

The following diagrams illustrate the logical relationships in the ion-exchange chromatography processes.

Cation_Exchange_Process Start Start Equilibrate_Column Equilibrate IRC-50 with Water Start->Equilibrate_Column Load_Sample Load Clarified Broth (pH 6-7) Equilibrate_Column->Load_Sample Wash_Column Wash with 0.1 M NH4OH Load_Sample->Wash_Column Impurities Out Elute_this compound Elute with 1 M NH4OH Wash_Column->Elute_this compound Collect_Fractions Collect this compound Complex Fractions Elute_this compound->Collect_Fractions End End Collect_Fractions->End

Caption: Cation-exchange chromatography workflow.

Anion_Exchange_Process Start Start Equilibrate_Column Equilibrate Dowex 1x2 with Water Start->Equilibrate_Column Load_Sample Load this compound Complex Equilibrate_Column->Load_Sample Elute_A Elute with Water Load_Sample->Elute_A Collect_A Collect this compound A Elute_A->Collect_A Elute_B Elute with 5% Boric Acid Collect_A->Elute_B Collect_B Collect this compound B Elute_B->Collect_B End End Collect_B->End

Caption: Anion-exchange chromatography workflow.

References

Application Note: Quantification of Butirosin using High-Performance Liquid Chromatography with Charged Aerosol Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butirosin is an aminoglycoside antibiotic complex, consisting of this compound A and this compound B, produced by fermentation of Bacillus circulans.[1] It exhibits activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Accurate and reliable quantification of this compound is crucial for drug development, quality control, and pharmacokinetic studies. Due to its lack of a significant UV chromophore, traditional HPLC with UV detection is not suitable for the direct analysis of this compound. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method coupled with Charged Aerosol Detection (CAD) for the sensitive and accurate quantification of this compound.

Chemical Structure of this compound A and B

This compound A and this compound B are isomers, with the following molecular formula: C₂₁H₄₁N₅O₁₂.

  • This compound A: Consists of neamine substituted at position 2 by a beta-D-xylofuranosyl group and at position 4 by an (S)-2-hydroxy-4-aminobutyryl group.

  • This compound B: Consists of neamine substituted at position 2 by a beta-D-ribofuranosyl and at position 4 by an (S)-2-hydroxy-4-aminobutyryl group.

This method is designed for the quantification of the total this compound complex.

Experimental Protocol

1. Materials and Reagents

  • This compound sulfate reference standard (Sigma-Aldrich or equivalent)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Methanol (HPLC grade)

2. Instrumentation

  • HPLC system with a binary pump, autosampler, and column oven (e.g., Agilent 1260 Infinity II LC System or equivalent)

  • Charged Aerosol Detector (CAD) (e.g., Thermo Scientific™ Vanquish™ Charged Aerosol Detector or equivalent)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE)

3. Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column C18 Reverse-Phase Column (e.g., Waters XBridge C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% (v/v) Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-30% B; 15-17 min: 30% B; 17-18 min: 30-5% B; 18-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Charged Aerosol Detector (CAD)
CAD Nebulizer Temp. 35°C
CAD Evaporation Temp. 40°C
Gas Nitrogen at 35 psi

4. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound sulfate reference standard and dissolve it in 10 mL of Mobile Phase A in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For Bulk Drug Substance: Accurately weigh the sample, dissolve it in Mobile Phase A to achieve a theoretical concentration within the calibration range, and filter through a 0.22 µm syringe filter before injection.

    • For Formulations: The sample preparation will depend on the matrix. A solid-phase extraction (SPE) or a protein precipitation step may be necessary for complex matrices like plasma or serum. A general procedure for a simple aqueous formulation would involve dilution with Mobile Phase A to the desired concentration, followed by filtration.

Data Presentation

Table 1: Representative Quantitative Data for this compound Quantification by HPLC-CAD

ParameterResult
Retention Time (min) Approximately 8.5 min
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) ≥ 0.998
Limit of Detection (LOD) (µg/mL) 0.3
Limit of Quantification (LOQ) (µg/mL) 1.0
Precision (%RSD, n=6) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Note: The presented data are representative and may vary depending on the specific instrumentation and experimental conditions.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Standard This compound Standard Dilution Dilution Series Standard->Dilution Sample This compound Sample Filtration Filtration (0.22 µm) Sample->Filtration Autosampler Autosampler Dilution->Autosampler Filtration->Autosampler Column C18 Column Autosampler->Column Pump HPLC Pump (Mobile Phase) Pump->Autosampler Detector CAD Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Figure 1: Experimental workflow for this compound quantification by HPLC-CAD.

HPLC_System_Logic MobilePhase Mobile Phase Reservoir A: 0.1% TFA in Water B: 0.1% TFA in ACN Pump HPLC Pump Gradient Formation MobilePhase->Pump Injector Autosampler Sample Injection (10 µL) Pump->Injector Column C18 Column (30°C) Analyte Separation Injector->Column Detector CAD Detector Analyte Detection Column->Detector DataSystem Data Acquisition System Chromatogram Generation & Analysis Detector->DataSystem

Figure 2: Logical relationship of the HPLC system components.

Conclusion

This application note provides a detailed protocol for the quantification of this compound using HPLC with Charged Aerosol Detection. The method is sensitive, accurate, and reproducible, making it suitable for routine analysis in research and quality control laboratories. The use of CAD overcomes the limitations of UV detection for non-chromophoric compounds like this compound, providing a universal detection approach.

References

Determining the minimum inhibitory concentration (MIC) of Butirosin against E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butirosin is an aminoglycoside antibiotic complex, comprised primarily of this compound A and B, produced by fermentation of Bacillus circulans.[1][2] Like other aminoglycosides, it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately cell death. This compound is of particular interest due to its activity against a range of pathogenic bacteria, including Escherichia coli.[3][4][5]

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Determining the MIC is a fundamental in vitro susceptibility testing method in microbiology. It is crucial for understanding the potency of new antimicrobial agents, monitoring for the development of resistance, and establishing effective dosing regimens in drug development. This document provides a detailed protocol for determining the MIC of this compound against Escherichia coli using the broth microdilution method, harmonized with the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of the Method

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. The method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the growth of the microorganism.

Materials and Reagents

  • This compound sulfate (analytical standard)

  • Escherichia coli (e.g., quality control strain ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile 0.85% saline

  • Sterile deionized water

  • Sterile 96-well U-bottom microtiter plates

  • Sterile reagent reservoirs

  • Multichannel and single-channel pipettes and sterile tips

  • Spectrophotometer or densitometer

  • 0.5 McFarland turbidity standard

  • Incubator (35 ± 2°C)

  • Vortex mixer

Experimental Protocols

Preparation of this compound Stock Solution
  • Accurately weigh a sufficient amount of this compound sulfate powder. Note the potency of the powder (e.g., µg of active this compound per mg of powder).

  • Calculate the amount of powder needed to prepare a 1280 µg/mL stock solution in sterile deionized water.

  • Prepare the stock solution and sterilize by filtration through a 0.22 µm syringe filter.

  • Store the stock solution in sterile aliquots at -20°C or below.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of E. coli ATCC 25922.

  • Transfer the colonies to a tube containing 4-5 mL of sterile saline.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted suspension 1:150 in CAMHB. This will result in a final inoculum density of approximately 5 x 10⁵ CFU/mL.

Broth Microdilution Procedure
  • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Prepare an intermediate dilution of the this compound stock solution to 128 µg/mL in CAMHB.

  • Add 100 µL of the 128 µg/mL this compound solution to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard the final 50 µL from well 10. This will create a concentration range from 64 µg/mL to 0.125 µg/mL.

  • Well 11 will serve as the growth control (no antibiotic).

  • Well 12 will serve as the sterility control (no bacteria).

  • Using a multichannel pipette, inoculate wells 1 through 11 with 50 µL of the standardized bacterial inoculum (prepared in step 4.2). The final volume in each well will be 100 µL.

  • Seal the plate or cover with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.

Reading and Interpreting Results
  • After incubation, examine the microtiter plate from the bottom using a reading mirror or a plate reader.

  • The sterility control (well 12) should show no growth.

  • The growth control (well 11) should show distinct turbidity or a pellet of growth at the bottom of the well.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

Data Presentation

Compound Organism MIC Range (µg/mL) Interpretation
This compoundE. coli ATCC 259220.5 - 4Susceptible (Example)
GentamicinE. coli ATCC 259220.25 - 1Quality Control
AmikacinE. coli ATCC 259221 - 4Quality Control

Note: The MIC range for this compound is provided as an illustrative example. The ranges for Gentamicin and Amikacin are typical quality control ranges and are provided for reference.

Visualizations

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_final Incubation & Reading stock Prepare this compound Stock Solution (1280 µg/mL) add_drug Add this compound (100 µL) to Well 1 stock->add_drug inoculum Prepare E. coli Inoculum (0.5 McFarland) dilute_inoculum Dilute Inoculum in CAMHB inoculum->dilute_inoculum add_inoculum Inoculate Wells 1-11 with Bacteria dilute_inoculum->add_inoculum add_broth Add CAMHB to Wells 2-12 serial_dilute Perform Serial Dilutions (Well 1 to 10) add_drug->serial_dilute serial_dilute->add_inoculum incubate Incubate Plate (35°C, 16-20h) add_inoculum->incubate read_mic Read MIC Value (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for this compound MIC determination using broth microdilution.

This compound's Putative Signaling Pathway (Mechanism of Action)

Aminoglycoside_MoA cluster_cytoplasm Cytoplasmic Events This compound This compound OuterMembrane E. coli Outer Membrane This compound->OuterMembrane Uptake Binding Binding to 16S rRNA on 30S Subunit Periplasm Periplasm OuterMembrane->Periplasm InnerMembrane Inner Membrane Periplasm->InnerMembrane Transport Cytoplasm Cytoplasm InnerMembrane->Cytoplasm Ribosome 30S Ribosomal Subunit Ribosome->Binding Target Mistranslation mRNA Mistranslation & Codon Misreading Binding->Mistranslation AberrantProteins Production of Aberrant Proteins Mistranslation->AberrantProteins CellDeath Bacterial Cell Death Mistranslation->CellDeath MembraneDamage Membrane Damage AberrantProteins->MembraneDamage MembraneDamage->CellDeath

Caption: Mechanism of action of this compound leading to bacterial cell death.

References

Application Note: Structural Elucidation of Butirosin using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Butirosin, an aminoglycoside antibiotic, presents a complex structure comprising a mixture of this compound A and B. This application note details a robust methodology for the structural elucidation of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol outlines sample preparation, chromatographic separation, and mass spectrometric conditions optimized for the analysis of this polar compound. Furthermore, a comprehensive analysis of the fragmentation pattern is presented, providing key structural insights. This guide is intended for researchers, scientists, and drug development professionals working on the characterization of aminoglycoside antibiotics and other complex natural products.

Introduction

This compound is an important member of the aminoglycoside family of antibiotics, known for its activity against a range of bacteria. Structurally, it is a complex composed of this compound A and this compound B, which differ in the stereochemistry of a hydroxyl group on the pentose sugar moiety. The core structure consists of a 2-deoxystreptamine (2-DOS) ring linked to neamine and a pentose sugar, with an (S)-4-amino-2-hydroxybutyryl (AHB) side chain attached to the 2-DOS ring. Due to its structural complexity and high polarity, the detailed characterization of this compound requires advanced analytical techniques. Mass spectrometry, particularly when coupled with liquid chromatography, has proven to be a powerful tool for the structural elucidation of such molecules. This application note provides a detailed protocol and data analysis workflow for the characterization of this compound using LC-MS/MS.

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation:

    • Prepare a stock solution of this compound sulfate standard at a concentration of 1 mg/mL in deionized water.

    • From the stock solution, prepare a working standard solution of 10 µg/mL in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Sample Extraction (from a biological matrix, if applicable):

    • To 1 mL of the sample matrix (e.g., plasma, fermentation broth), add 2 mL of 10% trichloroacetic acid (TCA) to precipitate proteins.

    • Vortex the mixture for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant and adjust the pH to ~7.0 with 1M NaOH.

    • The extracted sample is now ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the retention of polar aminoglycosides. A typical choice would be a silica-based column with amide or cyano functional groups (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 60% B

      • 8-10 min: 60% B

      • 10-10.1 min: 60% to 5% B

      • 10.1-15 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

    • MS1 Scan Range: m/z 100-700

    • MS/MS Fragmentation: Collision-Induced Dissociation (CID) with optimized collision energies for each precursor ion.

Data Presentation

The structural elucidation of this compound by tandem mass spectrometry relies on the interpretation of its fragmentation pattern. The protonated molecule [M+H]⁺ at m/z 556.59 is selected as the precursor ion for MS/MS analysis. The major fragmentation pathways involve the cleavage of glycosidic bonds, leading to the loss of the constituent sugar moieties. The table below summarizes the theoretically calculated m/z values for the major fragment ions of this compound.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Fragment Structure
556.59406.46150.13[M+H - Pentose]⁺
556.59378.40178.19[M+H - 2,6-diaminoglucose]⁺
556.59323.37233.22[Neamine+H]⁺
556.59266.32290.27[2-deoxystreptamine + AHB + H]⁺
556.59163.20393.39[2-deoxystreptamine + H]⁺

Note: The m/z values presented in this table are theoretical and calculated based on the known structure of this compound. Experimental values may vary slightly depending on the instrument calibration and resolution.

Mandatory Visualization

Butirosin_Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Fragment Ions This compound\n[M+H]⁺\nm/z 556.59 This compound [M+H]⁺ m/z 556.59 F1 [M+H - Pentose]⁺ m/z 406.46 This compound\n[M+H]⁺\nm/z 556.59->F1 - Pentose F2 [M+H - 2,6-diaminoglucose]⁺ m/z 378.40 This compound\n[M+H]⁺\nm/z 556.59->F2 - 2,6-diaminoglucose F3 [Neamine+H]⁺ m/z 323.37 F1->F3 - 2,6-diaminoglucose F4 [2-DOS + AHB + H]⁺ m/z 266.32 F2->F4 - Pentose F5 [2-DOS + H]⁺ m/z 163.20 F3->F5 - 2,6-diaminoglucose F4->F5 - AHB

Caption: Predicted fragmentation pathway of this compound in MS/MS.

Experimental_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Prep This compound Standard or Extracted Sample LC HILIC Chromatography Prep->LC MS1 ESI+ Full Scan (MS1) LC->MS1 MS2 Precursor Ion Selection (m/z 556.59) MS1->MS2 MS3 Collision-Induced Dissociation (CID) MS2->MS3 MS4 Fragment Ion Analysis (MS2) MS3->MS4 Data Structural Elucidation MS4->Data

Caption: Experimental workflow for this compound analysis by LC-MS/MS.

Conclusion

This application note provides a comprehensive and detailed protocol for the structural elucidation of this compound using LC-MS/MS. The described methodology, from sample preparation to data analysis, offers a reliable approach for the characterization of this complex aminoglycoside antibiotic. The presented fragmentation data and pathway serve as a valuable reference for researchers in the field of natural product analysis and drug development. The adaptability of this protocol also allows for its application to the analysis of other similar aminoglycoside structures.

Application Notes and Protocols for the Structural Analysis of Butirosin using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Butirosin is an aminoglycoside antibiotic complex with activity against a broad spectrum of bacteria. Its structure, a pseudotrisaccharide, consists of a 2-deoxystreptamine core substituted with D-xylose and a unique amino-sugar derivative. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of this compound. This document provides a detailed overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural assignment of this compound A.

Data Presentation: NMR Chemical Shifts

The complete assignment of proton and carbon signals is fundamental to the structural analysis of this compound. The data presented below are based on published literature, with experiments typically conducted in D₂O at a controlled pH to ensure reproducibility of the chemical shifts of the amino groups. A study on this compound A performed these assignments at pH 6.5.[1]

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound A

Assignmentδ (ppm)MultiplicityJ (Hz)
Ring I (2-Deoxystreptamine)
H-1'~5.4d~3.5
H-2'ax~1.8q~12.5
H-2'eq~2.4dt~12.5, 4.0
H-3'~3.2m
H-4'~3.5m
H-5'~3.6m
H-6'~3.8m
Ring II (Xylose)
H-1''~5.1d~7.5
H-2''~3.6t~8.0
H-3''~3.8t~8.5
H-4''~4.0m
H-5''ax~3.5t~11.0
H-5''eq~4.1dd~11.0, 5.0
Ring III (2,6-diamino-2,6-dideoxyglucose)
H-1'''~5.0d~3.5
H-2'''~3.1dd~10.0, 3.5
H-3'''~3.5t~9.5
H-4'''~3.4t~9.5
H-5'''~3.9m
H-6'''a~3.2dd~14.0, 7.5
H-6'''b~2.9dd~14.0, 3.0
(S)-4-amino-2-hydroxybutyryl side chain
H-2a~4.2m
H-3a~2.0m
H-4a~3.1m

Note: The chemical shifts and coupling constants are approximate values derived from typical ranges for aminoglycosides and available literature. Precise values should be obtained from direct experimental data.

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound A

Assignmentδ (ppm)
Ring I (2-Deoxystreptamine)
C-1'~98
C-2'~36
C-3'~51
C-4'~75
C-5'~76
C-6'~85
Ring II (Xylose)
C-1''~105
C-2''~75
C-3''~77
C-4''~71
C-5''~65
Ring III (2,6-diamino-2,6-dideoxyglucose)
C-1'''~101
C-2'''~56
C-3'''~74
C-4'''~72
C-5'''~73
C-6'''~42
(S)-4-amino-2-hydroxybutyryl side chain
C-1a (C=O)~175
C-2a~70
C-3a~30
C-4a~40

Note: These are representative chemical shifts for the carbon atoms in this compound A.

Experimental Protocols

2.1 Sample Preparation

  • Dissolution: Weigh 10-20 mg of this compound sulfate for ¹H and 2D NMR, or 50-100 mg for ¹³C NMR, and dissolve it in 0.5-0.6 mL of deuterium oxide (D₂O, 99.9%).

  • pH Adjustment: Adjust the pH of the solution to 6.5 using dilute DCl or NaOD in D₂O. This is crucial for the reproducibility of chemical shifts, especially for protons near amino groups.

  • Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: For precise chemical shift referencing, a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), can be added.

2.2 NMR Data Acquisition

The following are general parameters for acquiring a comprehensive set of NMR data for this compound A on a 500 MHz spectrometer.

Table 3: NMR Experimental Parameters

ExperimentParameterRecommended Value
¹H NMR Pulse Programzg30 or zgpr
Number of Scans16-64
Spectral Width12-16 ppm
Acquisition Time2-4 s
Relaxation Delay2 s
¹³C NMR Pulse Programzgpg30
Number of Scans1024-4096
Spectral Width200-240 ppm
Acquisition Time1-2 s
Relaxation Delay2 s
COSY Pulse Programcosygpqf
Number of Increments256-512 in F1
Number of Scans4-8 per increment
Spectral WidthSame as ¹H
Relaxation Delay1.5-2 s
HSQC Pulse Programhsqcedetgpsisp2.2
Number of Increments256 in F1
Number of Scans8-16 per increment
¹H Spectral WidthSame as ¹H
¹³C Spectral Width180-200 ppm
Relaxation Delay1.5 s
HMBC Pulse Programhmbcgpndqf
Number of Increments256-400 in F1
Number of Scans16-32 per increment
¹H Spectral WidthSame as ¹H
¹³C Spectral Width200-220 ppm
Long-range J-couplingOptimized for 8 Hz
Relaxation Delay1.5 s
NOESY Pulse Programnoesygpph
Number of Increments256-400 in F1
Number of Scans16-32 per increment
Spectral WidthSame as ¹H
Mixing Time200-800 ms
Relaxation Delay1.5-2 s

2.3 Data Processing

  • Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation. For 2D spectra, a squared sine-bell window function is typically applied in both dimensions.

  • Phasing and Baseline Correction: Manually phase the spectra and apply automatic baseline correction.

  • Referencing: Calibrate the ¹H spectrum using the residual HDO signal (δ ≈ 4.79 ppm) or the internal standard. The ¹³C spectrum is indirectly referenced.

Structural Elucidation Workflow and Key Experiment Interpretation

The structural analysis of this compound is a stepwise process that integrates data from multiple NMR experiments.

3.1 ¹H and ¹³C NMR: The 1D spectra provide the initial overview of the number and types of protons and carbons. The anomeric protons, typically in the δ 4.5-5.5 ppm region, are key starting points for the analysis of the individual sugar rings.

3.2 COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. By starting from the anomeric proton of each sugar ring, the COSY spectrum allows for the tracing of the proton connectivity within each monosaccharide unit.

3.3 HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals from the COSY data.

3.4 HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. The key application for this compound is to establish the connectivity between the different monosaccharide units (glycosidic linkages) and the attachment of the side chain to the 2-deoxystreptamine core. For example, a correlation between the anomeric proton of the xylose ring (H-1'') and a carbon in the 2-deoxystreptamine ring will confirm the position of the glycosidic bond.

3.5 NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close in space, regardless of their bonding connectivity. This is essential for determining the stereochemistry and the three-dimensional conformation of the molecule. For instance, NOEs between protons on different sugar rings can confirm the spatial arrangement of these rings relative to each other. NOESY data for this compound A has suggested a stacking arrangement between the xylose and the 2,6-diamino-2,6-dideoxyglucose rings.[1]

Visualizations

Butirosin_NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Structural Information H1 ¹H NMR COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC NOESY NOESY H1->NOESY Proton_Env Proton Environments H1->Proton_Env C13 ¹³C NMR C13->HSQC C13->HMBC Carbon_Skeleton Carbon Skeleton C13->Carbon_Skeleton Intra_Ring Intra-Ring Connectivity (¹H-¹H Couplings) COSY->Intra_Ring HC_Connectivity Direct ¹H-¹³C Connectivity HSQC->HC_Connectivity Inter_Ring Inter-Ring Connectivity (Glycosidic Linkages) HMBC->Inter_Ring Stereochem Stereochemistry & Conformation NOESY->Stereochem Intra_Ring->HC_Connectivity HC_Connectivity->Inter_Ring Inter_Ring->Stereochem Final_Structure Complete 3D Structure of this compound Stereochem->Final_Structure NMR_Experiment_Relationships cluster_nuclei Nuclei cluster_correlation Correlation Type cluster_experiments NMR Experiments H1 ¹H COSY COSY H1->COSY ¹J(H,H) HSQC HSQC H1->HSQC ¹J(C,H) HMBC HMBC H1->HMBC ⁿJ(C,H) (n=2,3) NOESY NOESY H1->NOESY < 5Å C13 ¹³C C13->HSQC C13->HMBC Through_Bond Through-Bond Through_Space Through-Space COSY->Through_Bond HSQC->Through_Bond HMBC->Through_Bond NOESY->Through_Space

References

Application Notes and Protocols: Agar Diffusion Assay for Butirosin Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the susceptibility of bacteria to Butirosin, an aminoglycoside antibiotic, using the agar diffusion method, commonly known as the Kirby-Bauer test. This method is a widely accepted and standardized technique for in vitro antimicrobial susceptibility testing.

Principle

The agar diffusion assay is based on the principle of the diffusion of an antimicrobial agent from a paper disc into an agar medium that has been seeded with a test microorganism. The antimicrobial agent creates a concentration gradient in the agar. If the microorganism is susceptible to the agent, a zone of growth inhibition will appear around the disc after incubation. The diameter of this zone of inhibition is inversely proportional to the minimum inhibitory concentration (MIC) of the antimicrobial agent.

Materials and Reagents

  • This compound susceptibility discs (Concentration to be determined and validated by the end-user)

  • Mueller-Hinton Agar (MHA) plates

  • Tryptic Soy Broth (TSB) or other suitable broth medium

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler for measuring zone diameters

  • Quality control (QC) strains:

    • Escherichia coli ATCC® 25922™

    • Staphylococcus aureus ATCC® 25923™

    • Pseudomonas aeruginosa ATCC® 27853™

  • Biohazard disposal containers

Experimental Protocol

Preparation of Inoculum
  • From a pure, 18-24 hour culture, select 3-5 well-isolated colonies of the test organism using a sterile loop.

  • Transfer the colonies into a tube containing 4-5 mL of a suitable broth medium, such as Tryptic Soy Broth.

  • Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard. This typically takes 2-6 hours.

  • Adjust the turbidity of the inoculum to match the 0.5 McFarland standard by adding sterile saline or broth. This can be done by visual comparison against a white background with contrasting black lines. Proper inoculum density is critical for accurate results.

Inoculation of the Agar Plate
  • Within 15 minutes of adjusting the inoculum turbidity, dip a sterile cotton swab into the adjusted inoculum suspension.

  • Rotate the swab several times and press it firmly on the inside wall of the tube above the fluid level to remove excess inoculum.

  • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to obtain a uniform lawn of growth. This is typically achieved by streaking the plate in three directions, rotating the plate approximately 60 degrees between each streaking.

  • Finally, swab the rim of the agar.

  • Allow the plate to sit with the lid slightly ajar for 3-5 minutes, but no longer than 15 minutes, to allow for any excess surface moisture to be absorbed before applying the antibiotic discs.

Application of this compound Discs
  • Aseptically apply the this compound susceptibility disc to the surface of the inoculated MHA plate.

  • Gently press the disc down with sterile forceps to ensure complete contact with the agar surface.

  • Once a disc is in contact with the agar, do not move it, as diffusion of the antimicrobial agent begins immediately.

  • If testing multiple antimicrobial agents on the same plate, ensure the discs are placed a minimum of 24 mm apart from center to center.

Incubation
  • Invert the plates and place them in an incubator set to 35°C ± 2°C within 15 minutes of disc application.

  • Incubate the plates for 16-24 hours.

Reading and Interpreting Results
  • After the incubation period, measure the diameter of the zone of complete growth inhibition around the this compound disc to the nearest millimeter (mm) using calipers or a ruler.

  • View the plate from the back against a dark, non-reflective background, illuminated with reflected light.

  • The zone of inhibition should be interpreted based on established interpretive criteria. Note: Standardized interpretive criteria for this compound are not currently published by the Clinical and Laboratory Standards Institute (CLSI). Researchers will need to establish their own criteria by correlating zone diameters with minimum inhibitory concentrations (MICs).

Quality Control

A quality control program is essential to ensure the accuracy and reproducibility of the susceptibility testing.[1]

  • Test the recommended QC strains (E. coli ATCC® 25922™, S. aureus ATCC® 25923™, and P. aeruginosa ATCC® 27853™) with each new batch of MHA plates and this compound discs.

  • The measured zone of inhibition for the QC strains should fall within an established acceptable range. Note: As with interpretive criteria, specific QC ranges for this compound have not been formally established. These would need to be determined in-house through repetitive testing.

Data Presentation

The results of the agar diffusion assay should be recorded systematically. Below are example tables for presenting the data.

Table 1: Zone of Inhibition Diameters for Test Organisms against this compound

Test Organism Isolate IDThis compound Disc Content (µg)Zone of Inhibition Diameter (mm)Interpretation (S/I/R)*
Isolate 1TBD22S
Isolate 2TBD15I
Isolate 3TBD8R

Table 2: Quality Control Results for this compound Susceptibility Testing

QC StrainLot Number of DiscsLot Number of MHAZone of Inhibition Diameter (mm)Acceptable Range (mm)*
E. coli ATCC® 25922™TBDTBD25TBD
S. aureus ATCC® 25923™TBDTBD28TBD
P. aeruginosa ATCC® 27853™TBDTBD19TBD

*Acceptable ranges are hypothetical and must be determined by the user.

Experimental Workflow Diagram

Agar_Diffusion_Assay_Workflow Agar Diffusion Assay for this compound Susceptibility cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis cluster_qc Quality Control Inoculum_Prep 1. Prepare Inoculum (Match 0.5 McFarland Standard) Plate_Inoculation 2. Inoculate Mueller-Hinton Agar Plate Inoculum_Prep->Plate_Inoculation Apply_Disc 3. Apply this compound Disc Plate_Inoculation->Apply_Disc Incubate 4. Incubate at 35°C for 16-24h Apply_Disc->Incubate Measure_Zone 5. Measure Zone of Inhibition (mm) Incubate->Measure_Zone Interpret_Results 6. Interpret as Susceptible, Intermediate, or Resistant Measure_Zone->Interpret_Results QC_Strains Test QC Strains in Parallel Validate_Results Compare QC results to acceptable ranges QC_Strains->Validate_Results Validate_Results->Interpret_Results Validate Test Run

Caption: Workflow for this compound Agar Diffusion Susceptibility Assay.

Logical Relationship for Result Interpretation

Result_Interpretation Interpretation of Zone of Inhibition Measurement Zone Diameter (mm) Susceptible ≥ X mm Measurement->Susceptible Large Zone Intermediate Y - Z mm Measurement->Intermediate Intermediate Zone Resistant ≤ W mm Measurement->Resistant Small or No Zone label_note *Note: X, Y, Z, and W represent hypothetical millimeter breakpoints. These must be determined through correlation with MIC data as standardized values for this compound are not currently established.

Caption: Logic for Interpreting this compound Susceptibility Results.

References

Application Notes & Protocols: Investigating the Butirosin Biosynthetic Pathway via Gene Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Butirosin is an aminoglycoside antibiotic produced by Bacillus circulans, notable for its unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain. This moiety provides resistance against several common aminoglycoside-modifying enzymes, making this compound and its semi-synthetic derivatives clinically significant. Understanding the this compound biosynthetic pathway is crucial for pathway engineering and the development of novel antibiotics. Gene knockout studies are a powerful tool for elucidating the function of individual genes within the this compound biosynthetic gene cluster (btr), confirming their roles, and identifying potential bottlenecks or targets for modification. These notes provide an overview and detailed protocols for applying gene knockout strategies to study this compound biosynthesis.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is orchestrated by a series of enzymes encoded by the btr gene cluster. The pathway begins with precursors from primary metabolism and proceeds through key intermediates like 2-deoxystreptamine (DOS) and ribostamycin. A unique branch of the pathway is dedicated to the synthesis and attachment of the AHBA side chain. Gene disruption studies have been instrumental in assigning functions to the btr genes. For example, the knockout of genes such as btrB, btrC, btrD, and btrM has been shown to completely abolish antibiotic production, confirming their essential role in the pathway.[1]

Butirosin_Biosynthesis_Pathway Figure 1. Simplified this compound Biosynthetic Pathway cluster_acylation Glucose6P Glucose-6-P BtrC BtrC Glucose6P->BtrC Multiple steps DOI 2-deoxy-scyllo-inosose (DOI) Aminotransferase Aminotransferases (e.g., BtrM) DOI->Aminotransferase DOS 2-deoxystreptamine (DOS) Glycosyltransferase Glycosyl- transferase DOS->Glycosyltransferase Neamine Neamine BtrLP BtrL / BtrP Neamine->BtrLP Ribostamycin Ribostamycin BtrH BtrH Ribostamycin->BtrH This compound This compound L_Glutamate L-Glutamate BtrIJKOV BtrI, J, K, O, V L_Glutamate->BtrIJKOV AHBA synthesis AHBA_ACP AHBA-S-BtrI (AHBA-ACP) gGlu_AHBA_ACP γ-Glu-AHBA-S-BtrI AHBA_ACP->gGlu_AHBA_ACP γ-glutamylation gGlu_AHBA_ACP->BtrH BtrC->DOI Aminotransferase->DOS Glycosyltransferase->Neamine BtrLP->Ribostamycin BtrIJKOV->AHBA_ACP BtrG BtrG BtrH->BtrG Acyl- transfer BtrG->this compound Deglutamylation

Caption: Figure 1. Simplified this compound Biosynthetic Pathway.

Application: Functional Genomics via Gene Knockout

Creating targeted gene knockouts is a definitive method to probe gene function. By disrupting a specific btr gene, researchers can observe the resulting phenotype, which typically involves either the complete cessation of this compound production or the accumulation of a specific biosynthetic intermediate. This information allows for the precise assignment of a gene's role in the pathway.

Data from Gene Knockout Studies

The following table summarizes the observed phenotypes from knockout studies of key genes in the btr cluster. While precise fermentation titers from these academic studies are not always published, the qualitative outcome provides clear evidence of gene function.

Gene KnockoutPutative Function of Gene ProductObserved PhenotypeReference
ΔbtrB Unknown, essential for biosynthesisThis compound production abolished[1]
ΔbtrC 2-deoxy-scyllo-inosose (DOI) synthaseThis compound production abolished[1]
ΔbtrD Unknown, essential for biosynthesisThis compound production abolished[1]
ΔbtrM L-glutamine:scyllo-inosose aminotransferaseThis compound production abolished[1]
ΔbutB Proposed this compound export proteinThis compound production eliminated[2]

Experimental Protocols

Workflow for Gene Knockout and Analysis

The overall process involves designing and constructing a knockout cassette, transforming the producer strain, selecting and verifying mutants, and finally, analyzing the fermentation products to determine the effect of the gene deletion.

Gene_Knockout_Workflow Figure 2. Experimental Workflow for Gene Knockout Studies A 1. Design Knockout Cassette (Upstream/Downstream Homology Arms + Antibiotic Resistance Marker) B 2. Assemble Cassette (e.g., via Gibson Assembly or SOEing PCR) A->B C 3. Transform Bacillus circulans (e.g., via Electroporation or Natural Competence) B->C D 4. Select Transformants (Plate on selective medium) C->D E 5. Verify Mutants (PCR analysis and/or sequencing) D->E F 6. Fermentation (Grow Wild-Type and Mutant Strains) E->F Verified Mutant G 7. Metabolite Extraction & Analysis (e.g., HPLC) F->G H 8. Data Interpretation (Compare production profiles) G->H

Caption: Figure 2. Experimental Workflow for Gene Knockout Studies.

Protocol 1: Gene Knockout in Bacillus circulans via Homologous Recombination

This protocol describes the generation of a marker-replacement gene knockout using a long-linear DNA cassette assembled by PCR. This method circumvents the need for cloning into a shuttle vector.

Materials:

  • Bacillus circulans wild-type strain

  • Genomic DNA extraction kit

  • High-fidelity DNA polymerase

  • PCR primers (for upstream/downstream homology arms and resistance cassette)

  • Antibiotic resistance cassette (e.g., kanamycin or erythromycin resistance gene)

  • DpnI restriction enzyme

  • DNA purification kits

  • Electroporator and cuvettes

  • Growth media (e.g., LB or TSB) and selective agar plates

  • Competence induction medium

Methodology:

  • Design of the Knockout Cassette:

    • Identify the target gene (e.g., btrC) in the B. circulans genome.

    • Design primers to amplify a ~1 kb region directly upstream (Upstream Arm) and a ~1 kb region directly downstream (Downstream Arm) of the target gene.

    • Design primers to amplify an antibiotic resistance cassette. Add overhangs to these primers that are complementary to the 3'-end of the Upstream Arm and the 5'-end of the Downstream Arm.

  • Amplification of Cassette Fragments:

    • Perform PCR using high-fidelity polymerase to amplify the Upstream Arm and Downstream Arm from B. circulans genomic DNA.

    • Perform PCR to amplify the antibiotic resistance cassette from a plasmid template.

    • Purify all three PCR products using a standard kit.

  • Assembly of the Linear Knockout Cassette:

    • Assemble the three fragments (Upstream Arm - Resistance Cassette - Downstream Arm) into a single linear DNA molecule using splicing-by-overlap-extension (SOEing) PCR or a commercial kit like Gibson Assembly.

    • Verify the assembly of the full-length cassette (~3 kb) by agarose gel electrophoresis. Purify the final product.

  • Preparation of Competent Cells:

    • (Protocol adapted for Bacillus sp.) Inoculate a single colony of B. circulans into 5 mL of growth medium and grow overnight at 37°C.

    • Inoculate 100 mL of pre-warmed competence medium with the overnight culture to an OD600 of ~0.1.

    • Grow the culture at 37°C with vigorous shaking. Monitor the growth and induce competence at the appropriate phase (often late-logarithmic phase). Specific protocols for inducing natural competence or preparing electrocompetent cells for B. circulans should be followed.

  • Transformation:

    • Add ~1-2 µg of the purified linear knockout cassette to a tube containing competent B. circulans cells.

    • If using electroporation, transfer the cell/DNA mixture to a pre-chilled electroporation cuvette and apply an electrical pulse.

    • Immediately add recovery medium (e.g., SOC broth) and incubate for 2-4 hours at 37°C with gentle shaking to allow for recombination and expression of the resistance marker.

  • Selection and Verification of Mutants:

    • Plate aliquots of the recovery culture onto selective agar plates containing the appropriate antibiotic. Also, plate on non-selective plates to calculate transformation efficiency. Incubate at 37°C for 24-48 hours.

    • Isolate genomic DNA from antibiotic-resistant colonies.

    • Verify the correct double-crossover homologous recombination event by PCR. Use a forward primer that binds upstream of the knockout cassette's integration site and a reverse primer that binds within the resistance cassette. A second PCR using primers flanking the entire region can confirm the size difference between the wild-type and knockout alleles.

Protocol 2: Fermentation and HPLC Analysis of this compound

Materials:

  • Wild-type and verified mutant strains of B. circulans

  • Production medium (e.g., containing glycerol, soybean meal, meat peptone, ammonium chloride, and calcium carbonate).[3]

  • Shaking incubator or stirred-jar fermenter

  • Centrifuge

  • HPLC system with a UV or ELSD detector

  • C18 reverse-phase HPLC column

  • This compound analytical standard

  • Solvents for mobile phase (e.g., acetonitrile, water with ion-pairing agent like trifluoroacetic acid)

  • Syringe filters (0.22 µm)

Methodology:

  • Fermentation:

    • Prepare seed cultures of both wild-type and mutant strains by inoculating 10 mL of TSB and growing overnight at 37°C.

    • Inoculate 100 mL of this compound production medium in 500 mL flasks with 2% (v/v) of the seed culture.

    • Incubate the flasks at 30-37°C with shaking at 200-250 rpm for 5-7 days.

    • Withdraw samples at regular intervals (e.g., every 24 hours) for analysis.

  • Sample Preparation:

    • Centrifuge 1 mL of the culture broth at 12,000 x g for 10 minutes to pellet the cells.

    • Collect the supernatant, which contains the secreted this compound.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

    • The sample is now ready for HPLC analysis. A dilution step with mobile phase may be necessary depending on the production titer.

  • HPLC Analysis:

    • Method Setup:

      • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: An isocratic or gradient system appropriate for aminoglycoside separation. A typical mobile phase could be a mixture of acetonitrile and water with 0.1% TFA.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at a low wavelength (~205 nm) or an Evaporative Light Scattering Detector (ELSD), as aminoglycosides lack a strong chromophore.

      • Injection Volume: 20 µL.

    • Standard Curve: Prepare a series of this compound standard solutions of known concentrations (e.g., 10, 50, 100, 250, 500 µg/mL). Inject each standard to generate a standard curve of peak area versus concentration.

    • Sample Analysis: Inject the prepared samples from the wild-type and mutant fermentations.

    • Quantification: Identify the this compound peak in the chromatograms based on the retention time of the standard. Quantify the concentration of this compound in the samples by comparing their peak areas to the standard curve.

  • Data Interpretation:

    • Plot the this compound concentration over time for both the wild-type and mutant strains.

    • A successful knockout of an essential gene should show no detectable this compound peak in the mutant samples at any time point, confirming the gene's essentiality for the biosynthetic pathway. Analysis of the chromatograms may also reveal the accumulation of new peaks, which could correspond to biosynthetic intermediates.

References

Application Notes and Protocols for Butirosin as a Reference Standard in Antibiotic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Butirosin as a reference standard in antibiotic research. This compound is an aminoglycoside antibiotic complex with broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1][2] It is a valuable tool for antimicrobial susceptibility testing, mechanism of action studies, and as a quality control agent in the development of new antimicrobial agents.

This compound Reference Standard Information

This compound used as a reference standard should be of high purity, typically ≥95%. It is a complex composed of this compound A and this compound B.[3] The material should be stored in a dry, dark place at -20°C for long-term stability. For short-term use, it can be stored at 0-4°C. Stock solutions should be prepared fresh and can be stored at -20°C for up to one month. It is important to obtain a Certificate of Analysis (CoA) from the supplier, which should include information on purity, identity, and storage conditions. While this compound is not currently listed as a USP reference standard, it is available from various chemical suppliers as a research-grade compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 12772-35-9
Molecular Formula C₂₁H₄₁N₅O₁₂
Molecular Weight 555.58 g/mol
Appearance White to off-white powder
Solubility Soluble in water and DMSO

Mechanism of Action and Signaling Pathway

This compound, like other aminoglycoside antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, specifically to the A-site on the 16S rRNA.[1] This binding event interferes with the initiation and elongation steps of protein synthesis, leading to the production of truncated or non-functional proteins, and ultimately, bacterial cell death.

Butirosin_Mechanism_of_Action This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters Ribosome30S 30S Ribosomal Subunit BacterialCell->Ribosome30S Targets ProteinSynthesis Protein Synthesis Ribosome30S->ProteinSynthesis Inhibits CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath Leads to

Caption: Mechanism of action of this compound.

Antimicrobial Activity

This compound has demonstrated significant in vitro activity against a wide range of clinically relevant bacteria. Its spectrum of activity includes both Gram-positive and Gram-negative organisms. Notably, it has shown efficacy against strains resistant to other aminoglycosides like gentamicin.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

Bacterial StrainMIC (µg/mL)Reference
Pseudomonas aeruginosa1.6 - 6.3[1]
Staphylococcus aureus0.4 - 3.1[1]
Escherichia coli1.6 - 6.3[1]
Klebsiella pneumoniae1.6 - 3.1[1]
Proteus mirabilis3.1 - 12.5[1]
Enterobacter aerogenes1.6[1]
Salmonella typhimurium3.1[1]
Shigella sonnei3.1[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) documents M07 and M100.[4][5][6][7][8][9][10]

Materials:

  • This compound reference standard

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (prepared to a 0.5 McFarland standard)

  • Sterile saline or broth for dilutions

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent (e.g., water or DMSO).

    • Further dilute the stock solution in CAMHB to achieve a starting concentration of 128 µg/mL for the MIC assay.

  • Preparation of Microtiter Plates:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the 128 µg/mL this compound working solution to well 1.

    • Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 100 µL of the diluted bacterial suspension to wells 1 through 11.

  • Incubation:

    • Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

MIC_Workflow cluster_prep Preparation cluster_inoc Inoculation cluster_inc_read Incubation & Reading Stock Prepare this compound Stock (1280 µg/mL) Working Prepare Working Solution (128 µg/mL) Stock->Working Plate Prepare 96-well plate with serial dilutions Working->Plate Add Add Inoculum to wells Inoculum Prepare 0.5 McFarland Inoculum Dilute Dilute Inoculum to ~5x10^5 CFU/mL Inoculum->Dilute Dilute->Add Incubate Incubate at 35°C for 16-20h Add->Incubate Read Read MIC (lowest concentration with no growth) Incubate->Read

Caption: Workflow for MIC determination.

Quality Control

For reliable and reproducible results, it is essential to include quality control (QC) strains with known MIC values for this compound in each experiment. The MIC values for the QC strains should fall within the acceptable ranges as defined by CLSI or internal laboratory standards.

Table 3: Example Quality Control Parameters

QC StrainExpected MIC Range (µg/mL)
Escherichia coli ATCC® 25922™To be determined by the user
Staphylococcus aureus ATCC® 29213™To be determined by the user
Pseudomonas aeruginosa ATCC® 27853™To be determined by the user

Note: As this compound is not a CLSI-approved agent for routine clinical testing, official QC ranges have not been established. Laboratories should establish their own internal QC ranges based on repeated testing.

Troubleshooting

  • No bacterial growth in the growth control well: This may indicate a problem with the inoculum preparation or the viability of the bacterial strain. Repeat the inoculum preparation and ensure the strain is viable.

  • Growth in the sterility control well: This indicates contamination of the media or the plate. Use fresh, sterile materials and repeat the assay.

  • MIC values are consistently out of the expected range for QC strains: This may indicate an issue with the this compound stock solution, the preparation of the dilutions, or the incubation conditions. Verify the concentration and integrity of the stock solution and review the experimental procedure.

Conclusion

This compound is a valuable reference standard for a variety of applications in antibiotic research. Its broad-spectrum activity and effectiveness against some resistant strains make it an important tool for antimicrobial susceptibility testing and for studying the mechanisms of aminoglycoside action and resistance. The protocols and information provided in these application notes are intended to assist researchers in the effective use of this compound as a reference standard.

References

Troubleshooting & Optimization

Optimizing fermentation conditions to increase Butirosin yield from Bacillus circulans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing butirosin yield from Bacillus circulans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during fermentation experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical fermentation medium for producing this compound from Bacillus circulans?

A1: A commonly used basal medium for this compound production consists of glycerol, soybean meal, meat peptone, ammonium chloride, and calcium carbonate.[1] Titers in the range of 500 to 700 µg/mL have been reported using this combination.[1]

Q2: What are the key fermentation parameters to optimize for enhanced this compound yield?

A2: The critical parameters to optimize include the concentrations of carbon and nitrogen sources, pH, temperature, aeration, and agitation. Each of these factors can significantly influence the growth of Bacillus circulans and its production of this compound.

Q3: What is the optimal pH for this compound production?

A3: While specific studies on the optimal pH for this compound production are not extensively detailed in the available literature, for many Bacillus species, the optimal pH for growth and secondary metabolite production is often near neutral (pH 7.0). For instance, in studies on other Bacillus species, optimal production of antimicrobial compounds was observed at pH 7.0. It is recommended to maintain the pH within a range of 6.5 to 7.5 throughout the fermentation.

Q4: What is the ideal temperature for cultivating Bacillus circulans for this compound production?

A4: The optimal temperature for the growth of most Bacillus species and the production of secondary metabolites is typically in the range of 30°C to 40°C. For example, some studies on Bacillus species have shown maximal enzyme production at 40°C. It is advisable to conduct temperature optimization studies within this range to determine the precise optimum for your specific strain and fermentation setup.

Q5: How do aeration and agitation affect this compound yield?

A5: Aeration and agitation are crucial for providing sufficient dissolved oxygen for the aerobic growth of Bacillus circulans and for ensuring uniform distribution of nutrients. Inadequate oxygen supply can limit biomass production and, consequently, this compound yield. Conversely, excessive shear stress from high agitation rates can damage the cells. The optimal conditions will depend on the specific bioreactor geometry and scale.

Q6: How can I quantify the this compound concentration in my fermentation broth?

A6: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and accurate methods for quantifying this compound. These techniques allow for the separation and precise measurement of the antibiotic in complex fermentation media.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation and provides potential causes and solutions.

Problem Potential Causes Troubleshooting Steps
Low this compound Yield 1. Suboptimal medium composition.2. Inappropriate pH.3. Non-optimal temperature.4. Insufficient aeration or improper agitation.5. Poor inoculum quality.6. Strain degradation.1. Systematically optimize the concentration of each medium component (glycerol, soybean meal, peptone, etc.) using a design of experiments (DoE) approach.2. Monitor and control the pH of the fermentation broth, maintaining it within the optimal range (e.g., 6.5-7.5). Consider using a buffering agent like calcium carbonate.[1]3. Perform a temperature optimization study to identify the ideal temperature for your strain (e.g., in the 30-40°C range).4. Gradually increase aeration and agitation rates, while monitoring dissolved oxygen levels and cell viability to avoid shear stress.5. Ensure the inoculum is in the mid-to-late exponential growth phase and is free of contamination.6. Re-streak the culture from a frozen stock or obtain a fresh culture.
Poor Cell Growth 1. Nutrient limitation.2. Presence of inhibitory substances.3. Incorrect pH or temperature.4. Inadequate aeration.1. Review and enrich the medium composition. Ensure all essential nutrients are present in sufficient quantities.2. Check the quality of raw materials for potential inhibitors. Consider using a different source for medium components.3. Verify and calibrate pH and temperature probes. Ensure they are maintained at the optimal setpoints.4. Increase the aeration rate and/or agitation speed to improve oxygen transfer.
Foaming 1. High concentration of proteins (e.g., from soybean meal or peptone).2. High agitation speed.1. Add an appropriate antifoaming agent (e.g., silicone-based) at a minimal effective concentration.2. Reduce the agitation speed if possible without compromising dissolved oxygen levels.
Inconsistent Results Between Batches 1. Variability in raw materials.2. Inconsistent inoculum preparation.3. Fluctuations in fermentation parameters.1. Use raw materials from the same lot or pre-screen new lots for performance.2. Standardize the inoculum preparation protocol, including culture age and cell density.3. Calibrate all sensors (pH, temperature, dissolved oxygen) before each fermentation run and ensure precise control of all parameters.

Experimental Protocols

Protocol 1: Shake Flask Fermentation for this compound Production

Objective: To cultivate Bacillus circulans in shake flasks to produce this compound.

Materials:

  • Bacillus circulans strain

  • Sterile baffled shake flasks (250 mL)

  • Growth medium (see table below)

  • Incubator shaker

Procedure:

  • Prepare the fermentation medium and sterilize by autoclaving.

  • Inoculate 100 mL of the sterile medium in a 250 mL baffled shake flask with a fresh overnight culture of Bacillus circulans to an initial optical density (OD600) of 0.1.

  • Incubate the flasks at the desired temperature (e.g., 37°C) with shaking at a specified speed (e.g., 200 rpm).

  • Collect samples at regular intervals (e.g., every 12 hours) for analysis of cell growth (OD600) and this compound concentration.

Table 1: Basal Fermentation Medium Composition [1]

ComponentConcentration (g/L)
Glycerol10 - 30
Soybean Meal10 - 20
Meat Peptone5 - 15
Ammonium Chloride1 - 5
Calcium Carbonate1 - 5

Note: The optimal concentrations should be determined experimentally.

Protocol 2: Quantification of this compound using HPLC

Objective: To determine the concentration of this compound in the fermentation broth.

Materials:

  • Fermentation broth sample

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phase (e.g., a gradient of acetonitrile and water with a suitable ion-pairing agent)

  • This compound standard

Procedure:

  • Centrifuge the fermentation broth sample to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Prepare a standard curve using known concentrations of the this compound standard.

  • Inject the filtered sample and the standards onto the HPLC system.

  • Analyze the chromatograms to determine the retention time and peak area of this compound.

  • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Visualizations

Fermentation_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Media_Prep Medium Preparation & Sterilization Fermentation Fermentation in Bioreactor Media_Prep->Fermentation Inoculum_Prep Inoculum Preparation Inoculum_Prep->Fermentation Monitoring Monitoring Parameters (pH, Temp, DO) Fermentation->Monitoring Sampling Sampling Fermentation->Sampling Quantification This compound Quantification (HPLC/LC-MS) Sampling->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: A typical workflow for this compound fermentation.

Troubleshooting_Logic cluster_good_growth Good Growth Troubleshooting cluster_poor_growth Poor Growth Troubleshooting Start Low this compound Yield Check_Growth Check Cell Growth (OD600) Start->Check_Growth Good_Growth Good Growth Check_Growth->Good_Growth Poor_Growth Poor Growth Check_Growth->Poor_Growth Optimize_Parameters Optimize Fermentation Parameters (pH, Temp, Aeration) Good_Growth->Optimize_Parameters If parameters are not optimized Check_Strain Check Strain Integrity Good_Growth->Check_Strain If parameters are optimized Optimize_Medium Optimize Medium Composition Poor_Growth->Optimize_Medium Check_Inoculum Check Inoculum Quality Poor_Growth->Check_Inoculum Check_Conditions Verify Physical Conditions (pH, Temp) Poor_Growth->Check_Conditions

Caption: A logical flow for troubleshooting low this compound yield.

References

Technical Support Center: Troubleshooting Low Yield in Butirosin Fermentation Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during Butirosin fermentation. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to improve fermentation yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can lead to low this compound yield in a question-and-answer format.

1. Why is my this compound yield significantly lower than the reported 500-700 µg/mL?

Low yields can stem from several factors, ranging from the quality of the inoculum to suboptimal fermentation conditions. A systematic approach to troubleshooting is essential.

  • Problem: Inconsistent or low this compound production between batches.

    • Possible Cause: Variability in the quality and age of the Bacillus circulans seed culture.

    • Solution: Standardize your seed culture preparation. Ensure consistent spore concentration, age of the culture, and growth medium. Use a well-defined protocol for inoculum development, as detailed in the Experimental Protocols section.

  • Problem: Good biomass growth but little to no this compound production.

    • Possible Cause 1: Nutrient limitation or imbalance. The production of secondary metabolites like this compound is often triggered by the depletion of a key nutrient.

    • Solution 1: Optimize the carbon-to-nitrogen (C:N) ratio in your fermentation medium. Experiment with different carbon and nitrogen sources. A baseline medium reported to be effective contains glycerol, soybean meal, meat peptone, ammonium chloride, and calcium carbonate.[1][2]

    • Possible Cause 2: Suboptimal pH. Drastic pH shifts during fermentation can inhibit the biosynthetic enzymes responsible for this compound production.

    • Solution 2: Monitor and control the pH of your culture throughout the fermentation. While the optimal pH for this compound production by Bacillus circulans needs to be determined empirically, a range of 7.0 to 7.5 has been found to be optimal for the production of other enzymes by this bacterium.[3] Implement a pH control strategy using appropriate buffers or automated addition of acid/base.

    • Possible Cause 3: Inadequate aeration and agitation. Oxygen is crucial for the growth of Bacillus circulans and the biosynthesis of this compound.

    • Solution 3: Ensure sufficient aeration and agitation to maintain adequate dissolved oxygen (DO) levels. The optimal DO level can vary, but it's crucial to avoid oxygen limitation. Monitor DO levels online and adjust agitation and aeration rates as needed.

2. How can I optimize the fermentation medium for higher this compound yield?

Medium optimization is a critical step in enhancing antibiotic production. A systematic approach is recommended.

  • Problem: Stagnant or low yield despite using a standard medium.

    • Possible Cause: The standard medium is not optimized for your specific strain of Bacillus circulans or bioreactor conditions.

    • Solution: Conduct a systematic media optimization study. Start with the baseline medium and vary the concentrations of individual components (carbon source, nitrogen source, and trace elements) one at a time or use statistical methods like Response Surface Methodology (RSM) for more efficient optimization. The choice of carbon and nitrogen sources can significantly impact secondary metabolite production.[4][5][6][7][8]

3. What are the optimal physical parameters for this compound fermentation?

Temperature, pH, aeration, and agitation are key physical parameters that must be controlled for optimal production.

  • Problem: Poor growth and/or low this compound production.

    • Possible Cause: Suboptimal physical fermentation parameters.

    • Solution: Optimize temperature, pH, aeration, and agitation rates for your specific bioreactor setup. For Bacillus circulans, a temperature of around 37°C is generally suitable for growth.[9] However, the optimal temperature for this compound production may differ and should be determined experimentally. One study on a strain of Bacillus circulans found an optimal temperature of 40°C for cellulase production.[3]

4. My fermentation is contaminated. How can I prevent this?

Contamination can lead to complete batch failure. Strict aseptic techniques are paramount.

  • Problem: Presence of unwanted microorganisms in the fermentation broth.

    • Possible Cause: Inadequate sterilization of the medium, bioreactor, or transfer lines; contaminated inoculum.

    • Solution: Ensure all equipment and media are properly sterilized. Use aseptic techniques for all transfers. Regularly check the purity of your seed culture.

Data Presentation: Impact of Fermentation Parameters on Yield

The following tables summarize the expected impact of key fermentation parameters on this compound yield. The quantitative data provided is based on typical observations in aminoglycoside fermentations and should be used as a guide for optimization experiments.

Table 1: Effect of pH on this compound Production

pHRelative this compound Yield (%)Observations
6.060-70Suboptimal for production, may favor biomass growth.
6.580-90Approaching optimal range.
7.0100Generally considered optimal for many Bacillus species' secondary metabolite production.
7.590-95Slight decrease in yield may be observed.
8.070-80May inhibit key biosynthetic enzymes.

Table 2: Effect of Temperature on this compound Production

Temperature (°C)Relative this compound Yield (%)Observations
2870-80Suboptimal, may result in slower growth and production rates.
3290-95Approaching optimal range.
37100Often optimal for the growth of Bacillus species.
4085-95May be optimal for some strains, but could lead to increased metabolic stress for others.[3]
4560-70Likely to inhibit growth and enzyme activity.

Table 3: Effect of Carbon Source Concentration (Glycerol) on this compound Production

Glycerol (g/L)Relative this compound Yield (%)Observations
1070-80May be limiting for both growth and production.
2090-95Approaching optimal concentration.
30100A good starting point for optimization based on similar fermentations.
4085-95Higher concentrations may lead to catabolite repression, inhibiting secondary metabolite synthesis.
5070-80Strong potential for catabolite repression.

Table 4: Effect of Dissolved Oxygen (DO) on this compound Production

Dissolved Oxygen (% saturation)Relative this compound Yield (%)Observations
< 1040-60Severe oxygen limitation, inhibits growth and production.
20-3080-90May still be limiting during peak biomass.
40-60100Generally considered a good target range for many aerobic fermentations.
> 7080-90High DO can sometimes be inhibitory or lead to the formation of reactive oxygen species, stressing the cells.

Experimental Protocols

1. Media Optimization Using "One-Factor-at-a-Time" (OFAT) Method

This protocol provides a systematic approach to optimizing the concentration of individual media components.

  • Objective: To determine the optimal concentration of a single medium component for maximizing this compound yield.

  • Methodology:

    • Prepare a baseline fermentation medium. A good starting point is: Glycerol (30 g/L), Soybean Meal (20 g/L), Meat Peptone (10 g/L), Ammonium Chloride (5 g/L), and Calcium Carbonate (5 g/L).[1][2]

    • Set up a series of shake flasks or small-scale bioreactors.

    • In each flask, vary the concentration of one component (e.g., glycerol at 10, 20, 30, 40, 50 g/L) while keeping all other components at their baseline concentration.

    • Inoculate all flasks with a standardized seed culture of Bacillus circulans.

    • Incubate under consistent conditions (e.g., 37°C, 200 rpm) for a fixed duration (e.g., 7 days).

    • At the end of the fermentation, harvest the broth and quantify the this compound concentration using HPLC.

    • Plot the this compound yield against the concentration of the varied component to determine the optimum.

    • Repeat this process for each key medium component (e.g., soybean meal, ammonium chloride).

2. Precursor Feeding Experiment

This protocol can be used to investigate if the biosynthesis of this compound is limited by the availability of a specific precursor.

  • Objective: To determine if the addition of a biosynthetic precursor can enhance this compound yield. The this compound biosynthetic pathway originates from L-glutamate.[10]

  • Methodology:

    • Prepare the optimized fermentation medium.

    • Set up several shake flasks or bioreactors.

    • Inoculate all vessels with a standardized seed culture.

    • At a specific time point during the fermentation (e.g., after 48 hours of growth, at the onset of the stationary phase), add different concentrations of a sterile solution of the precursor (e.g., L-glutamate) to the experimental flasks. Include a control flask with no precursor addition.

    • Continue the fermentation for the remaining duration.

    • Harvest the broth at the end of the fermentation and quantify the this compound concentration.

    • Compare the yields from the precursor-fed flasks to the control to assess the impact.

3. Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound in fermentation broth.

  • Objective: To accurately measure the concentration of this compound in a fermentation sample.

  • Methodology:

    • Sample Preparation:

      • Take a known volume of fermentation broth (e.g., 1 mL).

      • Centrifuge to pellet the cells and debris.

      • Filter the supernatant through a 0.22 µm syringe filter.

      • The filtered supernatant can be directly injected or further diluted with the mobile phase if the concentration is expected to be high.

    • HPLC Conditions (a starting point for method development):

      • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient will need to be optimized.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at a low wavelength (e.g., 210 nm) as aminoglycosides lack a strong chromophore, or preferably an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) for better sensitivity and specificity.

      • Standard Curve: Prepare a series of known concentrations of a pure this compound standard and inject them to generate a standard curve for quantification.

Mandatory Visualizations

Butirosin_Biosynthesis_Signaling_Pathway cluster_precursors Primary Metabolism cluster_biosynthesis This compound Biosynthesis Pathway cluster_regulation Regulatory Genes Glucose Glucose 2-deoxystreptamine (DOS) 2-deoxystreptamine (DOS) Glucose->2-deoxystreptamine (DOS) btrC, btrE, ... L-Glutamate L-Glutamate γ-glutamylated-(S)-AHBA-ACP γ-glutamylated-(S)-AHBA-ACP L-Glutamate->γ-glutamylated-(S)-AHBA-ACP btrJ, btrK, btrO, btrV, btrI Ribostamycin Ribostamycin 2-deoxystreptamine (DOS)->Ribostamycin btrM, btrL, ... This compound This compound Ribostamycin->this compound btrH (Acyltransferase) γ-glutamylated-(S)-AHBA-ACP->this compound btrH Export Export This compound->Export btrB (Transporter) btrR1/R2 btrR1/R2 cluster_biosynthesis cluster_biosynthesis btrR1/R2->cluster_biosynthesis Positive Regulation Troubleshooting_Workflow Low this compound Yield Low this compound Yield Inoculum Quality Inoculum Quality Low this compound Yield->Inoculum Quality Fermentation Parameters Fermentation Parameters Low this compound Yield->Fermentation Parameters Medium Composition Medium Composition Low this compound Yield->Medium Composition Contamination Check Contamination Check Low this compound Yield->Contamination Check Standardize Seed Culture Standardize Seed Culture Inoculum Quality->Standardize Seed Culture Optimize pH & Temp Optimize pH & Temp Fermentation Parameters->Optimize pH & Temp Optimize Aeration & Agitation Optimize Aeration & Agitation Fermentation Parameters->Optimize Aeration & Agitation Optimize C:N Ratio Optimize C:N Ratio Medium Composition->Optimize C:N Ratio Precursor Feeding Precursor Feeding Medium Composition->Precursor Feeding Review Aseptic Technique Review Aseptic Technique Contamination Check->Review Aseptic Technique Improved Yield Improved Yield Standardize Seed Culture->Improved Yield Optimize pH & Temp->Improved Yield Optimize Aeration & Agitation->Improved Yield Optimize C:N Ratio->Improved Yield Precursor Feeding->Improved Yield Review Aseptic Technique->Improved Yield Experimental_Workflow_Media_Optimization Define Baseline Medium Define Baseline Medium Vary One Factor Vary One Factor Define Baseline Medium->Vary One Factor Fermentation Fermentation Vary One Factor->Fermentation Quantify this compound (HPLC) Quantify this compound (HPLC) Fermentation->Quantify this compound (HPLC) Analyze Results Analyze Results Quantify this compound (HPLC)->Analyze Results Optimized Medium Optimized Medium Analyze Results->Optimized Medium

References

Improving the resolution of Butirosin peaks in HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Butirosin. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues and improve the resolution of this compound peaks in their chromatographic experiments.

Troubleshooting Guide: Improving Peak Resolution

This section addresses specific problems you may encounter during the HPLC analysis of this compound, a complex of the closely related aminoglycoside isomers this compound A and this compound B.

Q1: My this compound A and B peaks are co-eluting or have very poor resolution (Rs < 1.5). What are the primary steps to improve their separation?

A1: Co-elution of this compound A and B is a common challenge due to their structural similarity. A systematic approach, starting with mobile phase optimization, is the most effective strategy.[1][2] A shoulder on a peak or two merged peaks can be an indication of co-elution.[1]

Initial Steps:

  • Verify System Suitability: Ensure your HPLC system is performing optimally. Check for pressure fluctuations, leaks, and confirm that the detector is functioning correctly.

  • Mobile Phase Composition: The composition of the mobile phase is a critical factor that significantly impacts analyte retention and selectivity.[2] For polar compounds like aminoglycosides, ion-pairing chromatography is a common approach.[3][4]

    • Ion-Pairing Reagent: The use of an anionic ion-pairing agent is necessary to retain the cationic this compound on a reversed-phase column (e.g., C18).[3] Perfluorinated organic acids like heptafluorobutyric acid (HFBA) or nonafluoropentanoic acid (NFPA) are often used.[3][5]

    • Organic Modifier: Adjusting the concentration of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase can alter selectivity.[6] A 10% change in the organic modifier can lead to a 2-3 fold change in analyte retention.[6]

  • Mobile Phase pH: The pH of the mobile phase is a crucial parameter for ionizable compounds as it affects their ionization state and interactions with the stationary phase.[7][8] Small adjustments to the mobile phase pH can significantly impact the retention and selectivity of this compound isomers. It's recommended to work within a pH range of +/- 2 units from the pKa of the compound.

Troubleshooting Workflow for Poor Resolution:

The following diagram outlines a systematic approach to troubleshooting poor peak resolution.

G Start Poor Peak Resolution (Rs < 1.5) CheckMobilePhase Step 1: Optimize Mobile Phase Start->CheckMobilePhase AdjustIPR Adjust Ion-Pair Reagent (Type and Concentration) CheckMobilePhase->AdjustIPR Start Here AdjustpH Fine-tune Mobile Phase pH AdjustIPR->AdjustpH AdjustOrganic Modify Organic Solvent Ratio AdjustpH->AdjustOrganic CheckColumn Step 2: Evaluate Column Parameters AdjustOrganic->CheckColumn If resolution is still poor End Resolution Improved AdjustOrganic->End If resolution is acceptable ChangeTemp Adjust Column Temperature CheckColumn->ChangeTemp LowerFlowRate Decrease Flow Rate ChangeTemp->LowerFlowRate NewColumn Consider a Different Stationary Phase (e.g., HILIC) LowerFlowRate->NewColumn If resolution is still poor LowerFlowRate->End If resolution is acceptable NewColumn->End

Caption: Troubleshooting workflow for improving this compound peak resolution.

Q2: I'm observing significant peak tailing for my this compound peaks. What are the likely causes and how can I fix it?

A2: Peak tailing, where the peak has an asymmetry factor > 1, can compromise resolution and integration accuracy.[9] For basic compounds like this compound, a common cause is secondary interactions with the stationary phase.

Potential Cause Recommended Solution
Secondary Silanol Interactions Uncapped silanol groups on silica-based C18 columns can interact with the basic amine groups of this compound, causing tailing.[9] Increase the concentration of the ion-pairing reagent or add a competing base to the mobile phase.[10]
Mobile Phase pH An inappropriate mobile phase pH can lead to undesirable interactions. Ensure the pH is adequately buffered and optimized for this compound.
Column Contamination/Void Contamination at the column inlet or the formation of a void can cause peak distortion.[9] Try back-flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[10]
Sample Overload Injecting too much sample can lead to peak tailing. Reduce the injection volume or the sample concentration.[10]
Q3: My this compound peaks are fronting. What does this indicate and what should I do?

A3: Peak fronting (asymmetry factor < 1) is less common than tailing but can still affect quantification.

Potential Cause Recommended Solution
Sample Solvent Incompatibility If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, particularly for early eluting peaks. Whenever possible, dissolve the sample in the initial mobile phase.
Column Collapse/Void A void at the head of the column can sometimes manifest as fronting or split peaks.[9] This often requires column replacement.
Low Column Temperature In some cases, operating at too low a temperature can affect peak shape. A modest increase in column temperature may improve peak symmetry.[2]

Frequently Asked Questions (FAQs)

What is a good starting point for a this compound HPLC method?

A reversed-phase ion-pairing HPLC method is a common starting point for the analysis of aminoglycosides.[11][12] Hydrophilic Interaction Chromatography (HILIC) is another viable alternative, which avoids the use of ion-pairing agents that can contaminate the column and cause ion suppression in mass spectrometry.[5][13]

Baseline Ion-Pairing HPLC Protocol:

Parameter Recommendation
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A Water with 10 mM Nonafluoropentanoic Acid (NFPA), pH adjusted to 2.5 with Formic Acid
Mobile Phase B Acetonitrile
Gradient 5% to 35% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)
Injection Volume 10 µL
How does the choice of ion-pairing reagent affect the separation?

The choice of ion-pairing reagent and its concentration are critical.[3][14] The hydrophobicity and chain length of the perfluorinated acid used can alter the retention and selectivity of the separation. For example, increasing the concentration of heptafluorobutyric acid (HFBA) from 10 mM to 15 mM has been shown to reduce the signal of some aminoglycosides in MS detection due to ion suppression.[5] It is important to balance the chromatographic retention with the compatibility of the detector being used.

Can I use UV detection for this compound analysis?

Aminoglycosides like this compound lack a strong chromophore, making direct UV detection challenging and often resulting in insufficient sensitivity.[15] While some methods have been developed using complexation with agents like borate at high pH to enable UV detection, more common detection methods include ELSD, CAD, or MS, which do not rely on a chromophore.[3][16]

What are the advantages of HILIC for this compound analysis?

Hydrophilic Interaction Chromatography (HILIC) is well-suited for the separation of very polar compounds like aminoglycosides.[3]

  • Advantages: HILIC avoids the use of non-volatile ion-pairing reagents, which can be detrimental to MS detectors and require long column equilibration times.[13] Zwitterionic stationary phases have shown good performance in separating aminoglycosides.

  • Considerations: HILIC methods can sometimes suffer from modest separation quality for aminoglycosides, and careful optimization of mobile phase conditions, such as buffer concentration and pH, is necessary.[3] A mobile phase with 20 mM ammonium formate at pH 3.0 has been used successfully with a zwitterionic HILIC column.

How does temperature affect the resolution of this compound peaks?

Column temperature influences the viscosity of the mobile phase and the kinetics of interaction between the analyte and the stationary phase.[8]

  • Increasing Temperature: Generally, higher temperatures decrease mobile phase viscosity, which can lead to sharper peaks and shorter analysis times.[2] However, it may also decrease retention.

  • Decreasing Temperature: Lowering the temperature can increase retention and may improve the resolution between closely eluting peaks, although this often comes at the cost of broader peaks and longer run times.[2]

The effect of temperature on selectivity can be unpredictable, and it should be optimized empirically for your specific method.

References

Technical Support Center: Long-Term Storage and Stability of Butirosin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Butirosin during long-term storage. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary factors that can cause this compound to degrade during long-term storage?

A1: this compound, like other aminoglycoside antibiotics, is susceptible to degradation influenced by several environmental factors. The primary factors include:

  • Temperature: Elevated temperatures significantly accelerate the rate of chemical degradation.

  • pH: this compound is most stable in a specific pH range. Both highly acidic and alkaline conditions can catalyze hydrolytic degradation.

  • Moisture: As a lyophilized powder, this compound is hygroscopic. Absorption of moisture can lead to hydrolysis and physical changes in the powder.

  • Light: Exposure to UV or fluorescent light can induce photodegradation.

  • Oxidizing Agents: Contact with oxidizing agents can lead to the modification of sensitive functional groups within the this compound molecule.

Q2: What are the recommended storage conditions for this compound powder for long-term stability?

A2: To ensure the long-term stability of this compound powder, it is recommended to store it under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerMinimizes chemical degradation kinetics.
Atmosphere In a tightly sealed container with a desiccantPrevents moisture absorption and subsequent hydrolysis.
Light Protected from light (e.g., in an amber vial or stored in the dark)Prevents photodegradation.
Inertness Store in a chemically inert container (e.g., glass or appropriate plastic)Avoids potential reactions with container materials.

Q3: I've observed a change in the color and physical appearance of my this compound powder. What could be the cause?

A3: A change in color (e.g., yellowing or browning) or physical state (e.g., clumping) of this compound powder is often an indicator of degradation. The most likely causes are:

  • Moisture Absorption: If the container was not properly sealed or stored in a humid environment, the powder can absorb water, leading to clumping and hydrolysis.

  • Exposure to Light: Photodegradation can lead to the formation of colored degradants.

  • Elevated Temperature: Long-term storage at temperatures above the recommended -20°C can accelerate degradation reactions that produce colored byproducts.

It is crucial to discard any this compound that shows visible signs of degradation, as its potency and safety may be compromised.

Q4: How should I prepare and store this compound stock solutions to maintain their stability?

A4: this compound is less stable in solution compared to its lyophilized form. To maximize the stability of stock solutions:

  • Solvent: Use a sterile, high-purity solvent appropriate for your application (e.g., sterile water or a buffered solution at a slightly acidic to neutral pH).

  • Concentration: Prepare a concentrated stock solution to minimize the volume needed for experiments.

  • Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the antibiotic.

  • Storage: Store the aliquots at -20°C or -80°C. For short-term storage (a few days), 2-8°C may be acceptable, but freezing is recommended for longer periods.

  • Light Protection: Store solutions in amber tubes or wrap them in foil to protect from light.

Q5: My experiments are showing inconsistent results, and I suspect this compound degradation. How can I troubleshoot this?

A5: Inconsistent experimental results can indeed be a sign of this compound degradation. Here is a troubleshooting workflow to address this issue:

Troubleshooting_Workflow start Inconsistent Experimental Results check_storage Review this compound Storage Conditions (Temp, Light, Moisture) start->check_storage check_solution Examine Stock Solution Preparation and Storage (Aliquots, Freeze-Thaw) start->check_solution run_control Run a Positive Control with Freshly Prepared this compound check_storage->run_control check_solution->run_control analytical_test Perform Analytical Purity Test (e.g., HPLC) run_control->analytical_test If control fails not_degraded This compound is Likely Stable. Investigate Other Experimental Variables. run_control->not_degraded If control passes degraded This compound is Likely Degraded. Use a New, Properly Stored Batch. analytical_test->degraded Purity < Specification analytical_test->not_degraded Purity Meets Specification

Caption: Troubleshooting workflow for inconsistent results.

Quantitative Data on this compound Degradation

Note: Specific public data on the degradation kinetics of this compound is limited. The following tables are illustrative and based on general knowledge of aminoglycoside stability. Actual degradation rates should be determined empirically.

Table 1: Estimated Degradation of this compound Powder at Different Temperatures

TemperatureEstimated % Loss of Potency (after 1 year)
-20°C< 2%
4°C5 - 10%
25°C (Room Temp)20 - 40%
40°C> 50%

Table 2: Estimated Half-life of this compound in Aqueous Solution at Various pH and Temperatures

pHTemperatureEstimated Half-life
3.025°CWeeks
5.025°CMonths
7.025°CMonths
9.025°CWeeks
7.04°C> 1 Year
7.040°CDays

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

1. Materials:

  • This compound Sulfate powder

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a known concentration. Incubate at 60°C for 24 hours. If no significant degradation is observed, repeat with 1 M HCl.

  • Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH to a known concentration. Incubate at 60°C for 24 hours. If no significant degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ to a known concentration. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place this compound powder in an oven at 80°C for 48 hours.

  • Photodegradation: Expose this compound powder to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

3. Analysis:

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.

Forced_Degradation_Workflow start This compound Sample stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress_conditions sampling Sample at Time Points stress_conditions->sampling analysis HPLC Analysis sampling->analysis data_evaluation Identify Degradation Products and Pathways analysis->data_evaluation

Caption: General workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Optimization and validation are required for specific applications.

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% Trifluoroacetic acid in water) and Solvent B (e.g., Acetonitrile).

  • Gradient Program (Illustrative):

    • 0-5 min: 5% B

    • 5-20 min: 5% to 50% B

    • 20-25 min: 50% to 5% B

    • 25-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a low wavelength (e.g., 205 nm), as aminoglycosides lack a strong chromophore.

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

2. Sample Preparation:

  • Accurately weigh and dissolve this compound in the mobile phase initial condition (e.g., 95% Solvent A, 5% Solvent B) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Demonstrate that the method can resolve this compound from its degradation products (generated during forced degradation studies), and any excipients.

  • Linearity: Assess the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: Determine the closeness of the test results to the true value.

  • Precision: Evaluate the variability of the results under the same operating conditions over a short interval of time (repeatability) and within the same laboratory over a longer period (intermediate precision).

  • Robustness: Measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

This compound Degradation Pathways

The primary degradation pathways for aminoglycosides like this compound are hydrolysis and oxidation.

Degradation_Pathways This compound This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Degradation_Products_H Hydrolytic Degradation Products (e.g., cleavage of glycosidic bonds) Hydrolysis->Degradation_Products_H Degradation_Products_O Oxidative Degradation Products (e.g., modification of amino or hydroxyl groups) Oxidation->Degradation_Products_O

Caption: Primary degradation pathways of this compound.

Technical Support Center: Minimizing Impurities in Butirosin Preparations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Butirosin preparations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize impurities and ensure the quality of your this compound preparations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to specific issues you may encounter during your experiments.

Impurity Identification and Characterization

Q1: What are the common impurities I should expect in my this compound preparation?

A1: this compound preparations can contain several types of impurities arising from the fermentation process, downstream processing, or degradation. Key impurities to monitor include:

  • Biosynthetic Precursors: The fermentation process may result in the presence of precursors to this compound. Key precursors that can be present as impurities include Neamine and Ribostamycin . Incomplete conversion of these molecules will lead to their presence in the final product.

  • Isomers: this compound naturally exists as a complex of two isomers, This compound A and This compound B . While both are active, the desired ratio may vary depending on the application. In many cases, one isomer may be considered an impurity relative to the other.

  • Degradation Products: this compound can degrade under certain conditions, such as exposure to harsh pH or high temperatures. Forced degradation studies are essential to identify potential degradation products.

  • Process-Related Impurities: These can include residual solvents, reagents, and contaminants from the fermentation medium or purification process.

Q2: How can I identify and quantify these impurities?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for separating this compound from its impurities. A validated, stability-indicating HPLC method is crucial.

  • Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) allows for the identification of impurities by providing molecular weight information.

  • Capillary Electrophoresis (CE): CE can be a powerful technique for separating charged molecules like this compound and its isomers.

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be used as a rapid screening tool for impurity detection.

Troubleshooting Fermentation-Related Impurities

Q3: I am observing high levels of biosynthetic precursors in my fermentation broth. How can I reduce them?

A3: High levels of precursors like Neamine and Ribostamycin suggest incomplete biosynthesis. Consider the following troubleshooting steps:

  • Strain Selection and Optimization: The strain of Bacillus circulans used for fermentation plays a critical role. Different strains may have varying efficiencies in converting precursors to the final product. Strain selection and optimization can significantly impact the impurity profile.

  • Fermentation Conditions: Optimize fermentation parameters such as pH, temperature, aeration, and nutrient feed. Sub-optimal conditions can stress the microorganism and lead to incomplete synthesis.

  • Extended Fermentation Time: It's possible the fermentation was not allowed to proceed to completion. Experiment with extending the fermentation time to allow for the full conversion of precursors.

Troubleshooting Purification-Related Issues

Q4: I am having difficulty separating this compound A and B. What can I do?

A4: The separation of this compound A and B isomers can be challenging due to their structural similarity. Here are some strategies:

  • Ion-Exchange Chromatography Optimization: This is the most effective method for separating the isomers.

    • Resin Selection: Experiment with different ion-exchange resins (both cation and anion exchangers) to find the one with the best selectivity for the two isomers.

    • Elution Gradient: A shallow and slow elution gradient is often necessary to achieve good resolution between the isomers.

    • pH and Buffer Composition: The pH of the mobile phase can significantly affect the charge of the isomers and their interaction with the resin. Fine-tuning the pH can improve separation.

Q5: My final product has a high content of unknown impurities. How can I identify and remove them?

A5: The presence of unknown impurities requires a systematic approach:

  • Characterization: Use LC-MS to determine the molecular weights of the unknown impurities. This information can provide clues about their potential identity (e.g., degradation products, adducts).

  • Forced Degradation Studies: Conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions. This will help you determine if the unknown impurities are degradation products and under what conditions they form.

  • Purification Process Review: Re-evaluate your entire downstream purification process. Each step, from initial extraction to final polishing, should be assessed for its ability to remove the identified impurities. Additional or alternative purification steps, such as a different type of chromatography, may be necessary.

Quantitative Data Summary

While specific quantitative data for impurity levels in this compound preparations is not widely published, the following table provides a general framework for presenting such data once it is generated through your analytical methods.

ImpurityTypical Retention Time (HPLC)Acceptance Criteria (% Area)
Neamine[To be determined]< 0.5%
Ribostamycin[To be determined]< 0.5%
This compound B (if A is desired)[To be determined]< 15.0%
Individual Unknown Impurity[To be determined]< 0.1%
Total Impurities-< 2.0%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Impurity Profiling

This protocol provides a starting point for developing a validated HPLC method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 30% B

    • 25-30 min: 30% B

    • 30-35 min: 30% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

Note: This is a generic method and must be validated for your specific application according to ICH guidelines.

Protocol 2: Ion-Exchange Chromatography for this compound Isomer Separation

This protocol outlines a general procedure for separating this compound A and B.

  • Resin: Strong cation exchange resin.

  • Equilibration Buffer: 20 mM Sodium phosphate buffer, pH 6.0.

  • Elution Buffer: 20 mM Sodium phosphate buffer with a linear gradient of 0 to 1.0 M NaCl, pH 6.0.

  • Procedure:

    • Equilibrate the column with at least 5 column volumes of Equilibration Buffer.

    • Load the this compound sample onto the column.

    • Wash the column with Equilibration Buffer until the baseline is stable.

    • Elute the bound this compound isomers with a linear gradient of the Elution Buffer over 20 column volumes.

    • Collect fractions and analyze by HPLC to identify the fractions containing pure this compound A and B.

Visualizations

Diagram 1: this compound Biosynthesis and Potential Impurities

Butirosin_Biosynthesis Glucose Glucose Neamine Neamine Glucose->Neamine Multi-step Biosynthesis Ribostamycin Ribostamycin Neamine->Ribostamycin Ribosylation Impurity_Pool Potential Impurities Neamine->Impurity_Pool Incomplete Conversion Butirosin_A This compound A Ribostamycin->Butirosin_A Addition of AHBA side chain Ribostamycin->Impurity_Pool Incomplete Conversion Butirosin_B This compound B Butirosin_A->Butirosin_B Isomerization Impurity_Minimization_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing cluster_analysis Analytical Control Strain_Selection Strain Selection (B. circulans) Fermentation_Optimization Fermentation Optimization (pH, Temp, Nutrients) Strain_Selection->Fermentation_Optimization Initial_Purification Initial Purification (e.g., Precipitation) Fermentation_Optimization->Initial_Purification Ion_Exchange Ion-Exchange Chromatography (Isomer Separation) Initial_Purification->Ion_Exchange Polishing Polishing Steps (e.g., Reverse Phase) Ion_Exchange->Polishing Final_Product_Testing Final Product Testing (Impurity Profiling) Polishing->Final_Product_Testing In_Process_Control In-Process Control (HPLC, LC-MS) In_Process_Control->Fermentation_Optimization Feedback for Optimization In_Process_Control->Ion_Exchange Feedback for Optimization In_Process_Control->Final_Product_Testing

Technical Support Center: Optimizing Bac. circulans Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing inoculum size and other critical parameters for successful Bacillus circulans fermentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal inoculum size for Bacillus circulans fermentation?

A1: The optimal inoculum size for Bacillus circulans fermentation is dependent on the desired product. For cellulase production, studies have shown that an inoculum size of 2-3% (v/v) yields the best results. Enzyme production tends to increase with inoculum size up to 3.0%, after which it may decline.[1] For the production of anti-aflatoxigenic bioactive metabolites, an optimal inoculum size of 8.504% has been reported.

Q2: How does inoculum age affect the fermentation process?

A2: The age of the inoculum is a critical factor, particularly for sporulating bacteria like Bacillus circulans. It is generally recommended to use an inoculum from the late logarithmic growth phase. At this stage, the cells are metabolically active and can quickly adapt to the production medium, leading to a shorter lag phase and more consistent fermentation performance. For cellulase production using B. circulans, a 24-hour-old culture grown in tryptone soya broth has been used effectively.[1]

Q3: What are the consequences of using a very high or very low inoculum size?

A3:

  • Too Low: A low inoculum size can lead to a prolonged lag phase, increasing the overall fermentation time and making the culture more susceptible to contamination. The final product yield may also be reduced due to insufficient biomass to convert the substrate effectively.

  • Too High: An excessively high inoculum can lead to the rapid depletion of essential nutrients in the fermentation medium. This can result in decreased metabolic activity and lower product yields. It can also lead to the accumulation of toxic byproducts, which may inhibit cell growth and product formation.

Q4: What are the key environmental parameters to control during Bacillus circulans fermentation?

A4: Besides inoculum size, several other parameters are crucial for optimizing Bacillus circulans fermentation:

  • pH: For cellulase production, an optimal pH range of 7.0 to 7.5 has been observed.[1] For xylanase production, a wider pH range of 6.0-8.5 has been reported as suitable.

  • Temperature: The optimal temperature for cellulase production by B. circulans is around 40°C.[1] However, for the production of other metabolites, the optimal temperature may vary. For instance, for anti-aflatoxigenic metabolite production, a temperature of 41.457°C has been found to be optimal.

  • Nitrogen Source: The choice of nitrogen source can significantly impact product yield. For cellulase production by B. circulans TP3, beef extract has been shown to be an effective nitrogen source.[1]

Troubleshooting Guides

Issue 1: Low Product Yield
Potential Cause Troubleshooting Steps
Suboptimal Inoculum Size Review the recommended inoculum size for your specific product. If unsure, perform a dose-response experiment with inoculum sizes ranging from 1% to 10% (v/v) to determine the optimal concentration.
Incorrect Inoculum Age Ensure your inoculum is in the late logarithmic phase of growth. Standardize your inoculum preparation protocol to maintain consistency.
Suboptimal Fermentation Conditions Verify that the pH, temperature, and aeration levels are within the optimal range for your strain and desired product. Calibrate your probes and monitoring equipment regularly.
Nutrient Limitation Analyze the composition of your fermentation medium. Consider supplementing with additional carbon, nitrogen, or essential minerals if depletion is suspected. For cellulase production, beef extract has proven to be a beneficial nitrogen source for B. circulans.[1]
Presence of Inhibitory Substances High concentrations of substrate or the accumulation of toxic byproducts can inhibit growth and product formation. Consider a fed-batch strategy to maintain optimal substrate levels.
Issue 2: Inconsistent Batch-to-Batch Fermentation Results
Potential Cause Troubleshooting Steps
Variability in Inoculum Quality Implement a standardized protocol for inoculum preparation, including the growth medium, incubation time, and temperature. Ensure a consistent cell density in the inoculum for each batch. A two-stage inoculum development process can improve consistency.
Inconsistent Media Preparation Double-check the weighing and mixing of all media components. Ensure that the water quality is consistent and that the sterilization process is validated and uniform.
Fluctuations in Fermentation Parameters Calibrate and validate all sensors (pH, temperature, dissolved oxygen) before each fermentation run. Ensure that the control systems are functioning correctly and maintaining setpoints.
Genetic Instability of the Strain Periodically re-streak the culture from a frozen stock to ensure the use of a pure and stable culture. Consider preparing a master cell bank and working cell banks to maintain strain integrity over time.
Issue 3: Poor or No Sporulation
Potential Cause Troubleshooting Steps
Nutrient-Rich Medium Sporulation in Bacillus species is often triggered by nutrient limitation. If the medium is too rich, especially in carbon and nitrogen sources, sporulation may be suppressed. Try using a sporulation-specific medium or reducing the concentration of key nutrients in your production medium.
Suboptimal Environmental Conditions Ensure the temperature and pH are suitable for sporulation. While optimal growth conditions may differ from optimal sporulation conditions.
Inadequate Aeration Oxygen availability can influence sporulation. Ensure adequate aeration and agitation to maintain sufficient dissolved oxygen levels.
Lack of Essential Minerals Certain minerals, such as manganese, are crucial for sporulation in Bacillus species. Ensure your medium contains trace amounts of these essential minerals.
Issue 4: Contamination
Potential Cause Troubleshooting Steps
Bacteriophage Contamination If you observe sudden cell lysis and a drop in culture density, phage contamination is a possibility. To manage this, autoclave the contaminated culture and discard all used solutions. Thoroughly clean and disinfect all equipment, including shakers and pipettes. If possible, use a UV lamp to decontaminate surfaces. Consider using freshly prepared plates to isolate uninfected colonies and grow cultures at a lower temperature (e.g., 20°C) to slow down phage replication.
Bacterial or Fungal Contamination Strict aseptic techniques are paramount. Ensure all media, equipment, and inocula are properly sterilized. Work in a clean environment, such as a laminar flow hood, to minimize airborne contamination. Regularly monitor your cultures for signs of contamination, such as unusual colony morphology or changes in the medium's appearance.

Data Presentation

Table 1: Effect of Inoculum Size on Cellulase Production by Bacillus circulans TP3

Inoculum Size (% v/v)Enzyme Production (Units)
1.0Data not specified, but lower than 2.0%
2.0Near optimal
3.0Optimal
4.0Decreased
5.0Decreased

Source: Adapted from a study on cellulase production by B. circulans TP3.[1]

Table 2: Optimized Fermentation Parameters for Different Products from Bacillus circulans

ProductOptimal Inoculum Size (%)Optimal pHOptimal Temperature (°C)Recommended Nitrogen Source
Cellulase2.0 - 3.07.0 - 7.540Beef Extract
XylanaseNot specified, but tested in optimization6.0 - 8.5Not specifiedNot specified
Anti-aflatoxigenic metabolites8.50410.99041.457Yeast Extract

Experimental Protocols

Protocol 1: Inoculum Preparation for Bacillus circulans
  • Strain Activation: Streak a loopful of Bacillus circulans from a glycerol stock onto a tryptone soya agar (TSA) plate. Incubate at 32 ± 2°C for 24 hours.

  • Pre-culture: Inoculate a single, well-isolated colony from the TSA plate into a flask containing 50 mL of tryptone soya broth (TSB).

  • Incubation: Incubate the flask at 32 ± 2°C for 24 hours in a shaking incubator at an appropriate agitation speed to ensure uniform growth. This will result in a culture with an average viable count of approximately 9.75 x 10⁷ cells/mL.[1]

  • Inoculation: Aseptically transfer the required volume of the seed culture to the production fermenter to achieve the desired inoculum size.

Protocol 2: Fermentation for Cellulase Production
  • Medium Preparation: Prepare the production medium with a suitable carbon source and beef extract as the nitrogen source.[1] Sterilize the medium by autoclaving.

  • Inoculation: Inoculate the sterile production medium with a 2-3% (v/v) inoculum of Bacillus circulans prepared as described in Protocol 1.[1]

  • Fermentation Conditions: Maintain the fermentation at 40°C and a pH of 7.0-7.5.[1] Provide adequate aeration and agitation.

  • Sampling and Analysis: Aseptically withdraw samples at regular intervals (e.g., every 12 hours) to monitor cell growth and enzyme production.

  • Harvesting: Harvest the culture at the point of maximum enzyme production, which is typically around 96 hours.[1]

Visualizations

Inoculum_Optimization_Workflow cluster_prep Inoculum Preparation cluster_ferm Fermentation Optimization cluster_analysis Data Analysis Strain Stock Culture Plate Agar Plate Culture Strain->Plate Streak Seed Seed Culture (Late Log Phase) Plate->Seed Inoculate Fermenter Production Fermenter Seed->Fermenter Inoculate VaryInoculum Vary Inoculum Size (1-10%) Fermenter->VaryInoculum Monitor Monitor Growth & Product Yield VaryInoculum->Monitor Optimal Determine Optimal Inoculum Size Monitor->Optimal Analyze Analyze Results Optimal->Analyze

Caption: Workflow for optimizing inoculum size in Bacillus circulans fermentation.

Troubleshooting_Logic Start Low Product Yield Inoculum Check Inoculum Size & Age Start->Inoculum Conditions Verify Fermentation Conditions (pH, Temp) Start->Conditions Nutrients Analyze Nutrient Composition Start->Nutrients OptimizeInoculum Optimize Inoculum Inoculum->OptimizeInoculum Calibrate Calibrate Sensors Conditions->Calibrate Supplement Supplement Medium Nutrients->Supplement Resolved Yield Improved OptimizeInoculum->Resolved Calibrate->Resolved Supplement->Resolved

Caption: Troubleshooting logic for addressing low product yield in fermentation.

References

Media composition refinement for enhanced Butirosin production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining media composition for enhanced butirosin production by Bacillus circulans. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during this compound fermentation experiments, offering potential causes and solutions in a straightforward question-and-answer format.

Problem Potential Causes Recommended Solutions
Low this compound Yield - Suboptimal carbon or nitrogen source.- Inappropriate C:N ratio.- Nutrient limitation (e.g., phosphate, trace elements).- Non-optimal pH or temperature.[1][2]- Insufficient dissolved oxygen.- Screen various carbon sources (e.g., glycerol, glucose, starch) and nitrogen sources (e.g., soybean meal, peptone, ammonium salts) to find the most effective combination.[3]- Systematically vary the concentrations of the optimal carbon and nitrogen sources to determine the ideal C:N ratio.- Supplement the medium with phosphate and a trace element solution.- Optimize and maintain pH (typically around 7.0-7.5) and temperature (around 40°C) throughout the fermentation.[1][2]- Increase agitation and/or aeration rate to ensure sufficient oxygen supply.
Inconsistent this compound Titers Between Batches - Variability in inoculum preparation (age, size, physiological state).- Inconsistent quality of complex media components (e.g., soybean meal, peptone).- Fluctuations in fermentation parameters (pH, temperature, aeration).- Standardize the inoculum preparation protocol, ensuring consistent culture age and cell density.- Source high-quality, consistent batches of complex media components.- Implement strict process control to maintain consistent fermentation parameters across all batches.
Slow or No Growth of Bacillus circulans - Inappropriate growth medium.- Presence of inhibitory substances.- Incorrect incubation temperature or pH.- Ensure the use of a suitable growth medium, such as Nutrient Broth or a specifically formulated production medium.[4]- Check for potential inhibitory compounds in the media components or from the sterilization process.- Verify that the incubation temperature and initial pH of the medium are optimal for Bacillus circulans growth.
Foaming in the Fermenter - High concentration of proteins in the medium (e.g., from soybean meal or peptone).- High agitation rates.- Add an appropriate antifoaming agent at the beginning of the fermentation or as needed.- Optimize the agitation speed to provide sufficient mixing and aeration without excessive foaming.
Contamination with Other Microorganisms - Inadequate sterilization of media or equipment.- Poor aseptic technique during inoculation or sampling.- Ensure all media and equipment are properly sterilized before use.- Maintain strict aseptic techniques throughout the fermentation process.[5]- Regularly monitor the culture for signs of contamination through microscopy and plating on selective media.

Frequently Asked Questions (FAQs)

Q1: What is a good starting medium for this compound production?

A1: A good starting point for this compound production is a medium containing glycerol as the primary carbon source and a combination of soybean meal and meat peptone as nitrogen sources. A published medium with reported this compound titers of 500 to 700 µg/mL consists of glycerol, soybean meal, meat peptone, ammonium chloride, and calcium carbonate.[3] For initial growth of Bacillus circulans, standard media like Nutrient Broth or Tryptone Soya Broth can be used.[4]

Q2: How can I optimize the media composition for higher this compound yield?

A2: Media optimization should be performed systematically. Start by screening different carbon and nitrogen sources. Once the best sources are identified, use a statistical approach, such as a response surface methodology (RSM), to determine the optimal concentrations of these components and other significant factors like phosphate and trace elements.

Q3: What are the key fermentation parameters to control for this compound production?

A3: The most critical fermentation parameters to control are pH, temperature, and dissolved oxygen. For Bacillus circulans, a pH between 7.0 and 7.5 and a temperature around 40°C have been shown to be effective for the production of other enzymes and are a good starting point for this compound production.[1][2] Adequate aeration and agitation are crucial to maintain a sufficient dissolved oxygen level, which is vital for the aerobic metabolism of the bacterium and antibiotic synthesis.

Q4: Is there a relationship between cell growth and this compound production?

A4: Yes, this compound is a secondary metabolite, meaning its production typically begins during the late logarithmic or early stationary phase of bacterial growth. Therefore, it is important to first establish robust cell growth before optimizing for antibiotic production. There is also a suggested link between this compound biosynthesis and sporulation in Bacillus circulans.[6]

Q5: How can I quantify the amount of this compound produced?

A5: this compound can be quantified using High-Performance Liquid Chromatography (HPLC). As this compound lacks a strong chromophore, derivatization with a UV-absorbing agent or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is necessary. A detailed protocol is provided in the "Experimental Protocols" section.

Quantitative Data Summary

The following tables summarize key data points for media composition and fermentation parameters.

Table 1: Reported Medium Composition for this compound Production

ComponentConcentrationReported Titer (µg/mL)Reference
GlycerolNot specified500 - 700[3]
Soybean MealNot specified500 - 700[3]
Meat PeptoneNot specified500 - 700[3]
Ammonium ChlorideNot specified500 - 700[3]
Calcium CarbonateNot specified500 - 700[3]

Table 2: General Growth Media for Bacillus circulans

MediumComponentConcentration (g/L)Reference
Nutrient Agar/BrothPeptone5.0[4]
Meat Extract3.0[4]
Agar (for solid medium)15.0[4]
Tryptone Soya Agar/BrothPeptone from Casein15.0[4]
Peptone from Soymeal5.0[4]
NaCl5.0[4]
Agar (for solid medium)15.0[4]

Experimental Protocols

Protocol 1: Media Preparation for this compound Production

This protocol is based on the components reported to yield significant this compound titers.[3]

Materials:

  • Glycerol

  • Soybean meal

  • Meat peptone

  • Ammonium chloride (NH₄Cl)

  • Calcium carbonate (CaCO₃)

  • Distilled water

  • Autoclave

  • Fermenter or baffled flasks

Procedure:

  • Preparation of Basal Medium: For 1 liter of medium, dissolve the following components in 800 mL of distilled water:

    • Glycerol: 20 g

    • Soybean meal: 15 g

    • Meat peptone: 5 g

    • Ammonium chloride: 1 g

  • pH Adjustment: Adjust the pH of the medium to 7.2 using 1M NaOH or 1M HCl.

  • Addition of Calcium Carbonate: Add 2 g of CaCO₃ to the medium. This will act as a buffering agent.

  • Volume Adjustment and Sterilization: Bring the final volume to 1 liter with distilled water. Sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculation: After the medium has cooled to the desired temperature (e.g., 37-40°C), inoculate with a fresh culture of Bacillus circulans.

  • Incubation: Incubate at 40°C with shaking (e.g., 200 rpm) for 96-120 hours.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol provides a general framework for the quantification of this compound. Method optimization and validation are essential.

Materials:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • Syringe filters (0.22 µm)

  • HPLC system with an ELSD or CAD detector

  • C18 reversed-phase column

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (1 mg/mL) in water.

    • Create a series of standard solutions by diluting the stock solution to concentrations ranging from 10 to 500 µg/mL.

  • Sample Preparation:

    • Centrifuge the fermentation broth to remove cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered sample with the mobile phase if necessary to fall within the standard curve range.

  • HPLC Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: ELSD (Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 L/min) or CAD.

    • Gradient Elution:

      • 0-5 min: 5% B

      • 5-20 min: 5% to 50% B

      • 20-25 min: 50% B

      • 25-30 min: 50% to 5% B

      • 30-35 min: 5% B

  • Quantification:

    • Construct a standard curve by plotting the peak area versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the standard curve.

Visualizations

Butirosin_Biosynthesis_Pathway cluster_precursors Precursors cluster_intermediates Key Intermediates cluster_product Final Product Glucose Glucose Ribostamycin Ribostamycin Glucose->Ribostamycin Primary Metabolism This compound This compound Ribostamycin->this compound BtrH, BtrG L-Glutamate L-Glutamate γ-Glutamyl-AHBA γ-Glutamyl-AHBA L-Glutamate->γ-Glutamyl-AHBA btr genes γ-Glutamyl-AHBA->this compound BtrH, BtrG

Caption: Simplified this compound Biosynthesis Pathway.

Media_Optimization_Workflow Start Start Screen Carbon Sources Screen Carbon Sources Start->Screen Carbon Sources Screen Nitrogen Sources Screen Nitrogen Sources Screen Carbon Sources->Screen Nitrogen Sources Identify Best C & N Sources Identify Best C & N Sources Screen Nitrogen Sources->Identify Best C & N Sources RSM for Optimization RSM for Optimization Identify Best C & N Sources->RSM for Optimization Validate Optimal Medium Validate Optimal Medium RSM for Optimization->Validate Optimal Medium Scale-up Fermentation Scale-up Fermentation Validate Optimal Medium->Scale-up Fermentation End End Scale-up Fermentation->End

Caption: Workflow for Media Composition Optimization.

References

Validation & Comparative

A Comparative Study of Butirosin and Gentamicin Against Resistant Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the aminoglycoside antibiotics Butirosin and Gentamicin, with a focus on their efficacy against resistant clinical isolates. The information presented is supported by experimental data to aid in research and development efforts in the field of infectious diseases.

Introduction

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents and the re-evaluation of existing ones. This compound, an aminoglycoside antibiotic complex, has demonstrated a broad spectrum of activity against both gram-positive and gram-negative bacteria, including strains resistant to other aminoglycosides like gentamicin.[1][2] This guide delves into a comparative analysis of this compound and Gentamicin, examining their mechanisms of action, in vitro activity against resistant pathogens, and in vivo efficacy.

Mechanism of Action

Both this compound and Gentamicin are bactericidal antibiotics that primarily act by inhibiting protein synthesis.[3][4] They bind to the 30S ribosomal subunit, leading to mRNA misreading and the production of nonfunctional proteins, which ultimately results in bacterial cell death.[3][5]

The unique feature of this compound is the presence of an (S)-4-amino-2-hydroxybutyrate (AHBA) side chain.[6] This structural component provides a protective effect against certain aminoglycoside-modifying enzymes (AMEs), which are a common cause of resistance to antibiotics like gentamicin.[6] This allows this compound to maintain activity against some gentamicin-resistant strains.[7]

dot

Aminoglycoside_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Aminoglycoside Aminoglycoside Porin Porin Aminoglycoside->Porin Uptake Ribosome Ribosome Porin->Ribosome Transport Mistranslated_Proteins Mistranslated Proteins Ribosome->Mistranslated_Proteins Inhibition of Protein Synthesis ROS Reactive Oxygen Species (ROS) Mistranslated_Proteins->ROS Induction of Oxidative Stress Cell_Death Cell_Death ROS->Cell_Death Cellular Damage Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Isolate_Culture Bacterial Isolate Culture MIC_Preparation Prepare Serial Dilutions of Antibiotics Isolate_Culture->MIC_Preparation Inoculation Inoculate Microtiter Plates Isolate_Culture->Inoculation Mouse_Infection Infect Mice with Bacterial Isolate Isolate_Culture->Mouse_Infection MIC_Preparation->Inoculation Incubation Incubate at 37°C Inoculation->Incubation MIC_Reading Read MIC Incubation->MIC_Reading Treatment Administer Antibiotic (Single Dose) Mouse_Infection->Treatment Observation Observe for 7 Days Treatment->Observation PD50_Calculation Calculate PD50 Observation->PD50_Calculation

References

A Comparative Analysis of Butirosin and Tobramycin Efficacy Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 13, 2025 – In the ongoing battle against antibiotic-resistant pathogens, a comprehensive understanding of the comparative efficacy of various antimicrobial agents is paramount for researchers and drug development professionals. This guide provides a detailed comparison of the in vitro activity of butirosin and tobramycin, two aminoglycoside antibiotics, against the opportunistic pathogen Pseudomonas aeruginosa. While both antibiotics exhibit activity against this bacterium, this report synthesizes available data to highlight their respective potencies and underlying mechanisms of action.

Executive Summary

Tobramycin is a well-established and potent aminoglycoside antibiotic frequently utilized in the treatment of P. aeruginosa infections. Extensive research has characterized its efficacy, with numerous studies providing robust data on its Minimum Inhibitory Concentrations (MICs) against a wide array of clinical isolates. This compound, another aminoglycoside, has also demonstrated notable in vitro activity against P. aeruginosa, including strains resistant to other aminoglycosides like gentamicin. However, direct, head-to-head comparative studies detailing the MICs of this compound against a broad panel of P. aeruginosa isolates alongside tobramycin are limited in the current body of scientific literature. This guide compiles available data to offer a comparative perspective and details the standardized methodologies for evaluating their efficacy.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for tobramycin against Pseudomonas aeruginosa from various studies. Due to the limited availability of direct comparative studies, data for this compound is less extensive but indicates its potential as an effective agent.

AntibioticP. aeruginosa IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Tobramycin 1,240 clinical isolates from cystic fibrosis patients18Not Specified[1]
Tobramycin ATCC 27853 (reference strain)--1[2]
Tobramycin Clinical isolate (relatively resistant)--4[2]
Tobramycin Stationary phase clinical wound isolates and PAO1--All susceptible[3]
Tobramycin Clinical isolates from Canadian hospitals (2016-2021)≤0.52Not Specified[4]
This compound P. aeruginosa (general)--Active, including against gentamicin-resistant isolates[5]

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing the efficacy of an antibiotic. The following is a detailed protocol for the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7][8]

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Antimicrobial Agent Stock Solution: Prepare a stock solution of this compound or tobramycin at a high concentration in a suitable solvent as recommended by the manufacturer.
  • Mueller-Hinton Broth (MHB): Use cation-adjusted MHB, as divalent cations (Ca²⁺ and Mg²⁺) can affect the activity of aminoglycosides against P. aeruginosa.
  • Bacterial Inoculum: Culture the P. aeruginosa isolate on a suitable agar medium (e.g., Trypticase Soy Agar) overnight at 35°C ± 2°C. Select several well-isolated colonies and suspend them in sterile saline or MHB. Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Microdilution Plates: Use sterile 96-well microtiter plates.

2. Preparation of Antibiotic Dilutions:

  • Perform serial twofold dilutions of the antibiotic stock solution in cation-adjusted MHB directly in the microtiter plates. The final volume in each well should be 100 µL. The concentration range should be appropriate to determine the MIC of the specific antibiotic against the test organism.
  • Include a growth control well containing only MHB and the bacterial inoculum, and a sterility control well containing only MHB.

3. Inoculation:

  • Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
  • Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control well), bringing the total volume to 200 µL.

4. Incubation:

  • Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16 to 20 hours.

5. Interpretation of Results:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).
  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the mechanism of action of aminoglycosides and the experimental workflow for MIC determination.

Aminoglycoside_Mechanism Mechanism of Action of Aminoglycoside Antibiotics cluster_bacterium Pseudomonas aeruginosa Cell cluster_ribosome Ribosome (30S Subunit) Outer_Membrane Outer Membrane Periplasmic_Space Periplasmic Space Inner_Membrane Inner Membrane Periplasmic_Space->Inner_Membrane Active Transport Binding Binding to 30S Subunit Inner_Membrane->Binding Translocation to Cytoplasm Cytoplasm Cytoplasm A_Site A-Site Aminoglycoside This compound / Tobramycin Porin Porin Channel Aminoglycoside->Porin Entry Porin->Periplasmic_Space mRNA_Misreading mRNA Misreading Binding->mRNA_Misreading Bacterial_Cell_Death Bacterial Cell Death Binding->Bacterial_Cell_Death Inhibition of Protein Synthesis Truncated_Proteins Production of Truncated/ Non-functional Proteins mRNA_Misreading->Truncated_Proteins Membrane_Damage Cell Membrane Damage Truncated_Proteins->Membrane_Damage Membrane_Damage->Bacterial_Cell_Death

Caption: Mechanism of action for aminoglycoside antibiotics.

MIC_Workflow Broth Microdilution MIC Test Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Prep_Plates Prepare Serial Dilutions of Antibiotic in 96-Well Plate Start->Prep_Plates Inoculate Inoculate Plates with Standardized Bacterial Suspension Prep_Inoculum->Inoculate Prep_Plates->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_Results Visually Inspect for Growth Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the broth microdilution MIC test.

Concluding Remarks

Tobramycin remains a cornerstone in the treatment of Pseudomonas aeruginosa infections, with extensive data supporting its potent in vitro activity. This compound shows promise as an effective agent against P. aeruginosa, including strains resistant to other aminoglycosides, a characteristic that warrants further investigation. The unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain of this compound is thought to protect it from certain aminoglycoside-modifying enzymes, a key mechanism of resistance. However, a clear, data-driven comparison of its efficacy relative to tobramycin is hampered by a lack of direct comparative studies. Future research should focus on conducting such studies to provide a clearer picture of this compound's potential role in the clinical setting. The standardized protocols outlined in this guide provide a framework for such future evaluations, ensuring that data generated is robust, reproducible, and comparable across different studies.

References

Comparative Analysis of Cross-Resistance Between Butirosin and Other Aminoglycosides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the cross-resistance patterns of Butirosin, an aminoglycoside antibiotic with a unique structural feature that influences its activity against resistant bacteria.

This guide provides a detailed comparison of this compound with other clinically important aminoglycosides, focusing on their effectiveness against bacterial strains with known resistance mechanisms. Experimental data on minimum inhibitory concentrations (MICs) are presented, along with detailed methodologies for susceptibility testing. Furthermore, this guide illustrates the key mechanisms of aminoglycoside resistance and the experimental workflow for determining MIC values through diagrams generated using the DOT language.

Introduction to this compound and Aminoglycoside Resistance

This compound is an aminoglycoside antibiotic complex produced by Bacillus circulans.[1][2][3] A key structural feature of this compound is the presence of a unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain. This side chain provides steric hindrance, protecting the molecule from modification by several common aminoglycoside-modifying enzymes (AMEs), which are a primary cause of bacterial resistance to this class of antibiotics.[4]

Aminoglycoside resistance in bacteria is a significant clinical challenge. The main mechanisms of resistance include:

  • Enzymatic Modification: Bacteria produce AMEs that inactivate aminoglycosides by adding chemical groups such as acetyl, phosphate, or adenyl groups. These enzymes are broadly classified as aminoglycoside acetyltransferases (AACs), aminoglycoside phosphotransferases (APHs), and aminoglycoside nucleotidyltransferases (ANTs).

  • Target Site Alteration: Mutations in the 16S rRNA, the binding site of aminoglycosides on the bacterial ribosome, can reduce the binding affinity of the drug, leading to resistance.

  • Reduced Permeability and Efflux: Changes in the bacterial cell membrane can limit the uptake of aminoglycosides, or bacteria can actively pump the drugs out of the cell using efflux pumps.

This compound's unique structure makes it an interesting candidate for overcoming some of these resistance mechanisms.

Comparative Susceptibility Patterns

Experimental studies have demonstrated that the cross-resistance between this compound and other aminoglycosides, such as gentamicin, can be variable.[5] Notably, a number of bacterial strains that are highly resistant to gentamicin have shown moderate susceptibility to this compound.[5] This suggests that this compound can be effective against some bacterial isolates that have developed resistance to other commonly used aminoglycosides.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the comparative in vitro activity of this compound and other aminoglycosides against various bacterial strains. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Bacterial StrainResistance MechanismThis compound MIC (µg/mL)Gentamicin MIC (µg/mL)Tobramycin MIC (µg/mL)Amikacin MIC (µg/mL)Kanamycin MIC (µg/mL)
Pseudomonas aeruginosa (Gentamicin-Resistant)Multiple AMEsModerately SusceptibleHighly ResistantVariableSusceptibleResistant
Escherichia coli (Kanamycin-Resistant)APH(3')VariableSusceptibleSusceptibleSusceptibleHighly Resistant
Staphylococcus aureus (Gentamicin-Resistant)AAC(6')/APH(2")VariableHighly ResistantVariableSusceptibleVariable

Note: This table is a composite representation based on available literature. Actual MIC values can vary depending on the specific strain and testing conditions.

Studies have shown that amikacin is often the most active compound against strains resistant to other aminoglycosides, followed by tobramycin and gentamicin. Kanamycin is generally the least active against resistant strains of Pseudomonas aeruginosa.[6][7][8] While comprehensive comparative tables including this compound are limited, its activity against gentamicin-resistant P. aeruginosa has been noted.[9]

Mechanisms of Cross-Resistance and this compound's Advantages

The cross-resistance patterns among aminoglycosides are primarily determined by the substrate specificity of the AMEs present in the resistant bacteria.

Role of the (S)-4-amino-2-hydroxybutyrate (AHBA) Side Chain

The AHBA side chain at the N-1 position of the 2-deoxystreptamine ring of this compound is crucial for its activity against many resistant strains. This bulky side chain is thought to sterically hinder the binding of many AMEs, thus preventing the inactivation of the antibiotic.[4] For example, the observation that this compound is poorly modified by APH(3') enzymes prompted the development of amikacin, a semisynthetic derivative of kanamycin with an AHB group, which is effective against many strains resistant to other aminoglycosides.[4]

Susceptibility to APH(3')-IIIa

Despite its resistance to many AMEs, this compound is susceptible to inactivation by aminoglycoside phosphotransferase APH(3')-IIIa. This enzyme is capable of phosphorylating this compound, leading to its inactivation.

Experimental Protocols

The determination of MIC values is crucial for assessing the susceptibility of bacteria to antibiotics. The following is a generalized protocol for the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11][12][13]

Broth Microdilution Method for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of antimicrobial agents

  • Pipettes and multichannel pipettors

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Prepare Antimicrobial Dilutions:

    • Prepare serial twofold dilutions of each antimicrobial agent in CAMHB in the wells of the microtiter plate. The final volume in each well should be 100 µL.

    • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Prepare Bacterial Inoculum:

    • From a fresh culture (18-24 hours old), suspend several colonies in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 200 µL per well.

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye. A slight haze or a small button of growth at the bottom of the well may be disregarded.

Visualizing Resistance Mechanisms and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the primary mechanisms of aminoglycoside resistance and the workflow for determining MIC values.

Aminoglycoside_Resistance_Mechanisms cluster_mechanisms Mechanisms of Aminoglycoside Resistance cluster_enzymes Aminoglycoside-Modifying Enzymes (AMEs) Enzymatic_Modification Enzymatic Modification (AMEs) AAC AAC (Acetyltransferases) APH APH (Phosphotransferases) ANT ANT (Nucleotidyltransferases) Target_Modification Target Site Modification (16S rRNA) Ribosome Bacterial Ribosome (Protein Synthesis) Target_Modification->Ribosome Alters Binding Site Efflux_Pumps Reduced Permeability & Efflux Pumps Aminoglycoside Aminoglycoside Efflux_Pumps->Aminoglycoside Reduces Intracellular Concentration Inactive_Aminoglycoside Inactive Aminoglycoside AAC->Inactive_Aminoglycoside Modify Aminoglycoside APH->Inactive_Aminoglycoside Modify Aminoglycoside ANT->Inactive_Aminoglycoside Modify Aminoglycoside Aminoglycoside->Ribosome Binds to 16S rRNA Inactive_Aminoglycoside->Ribosome Reduced Binding No_Protein_Synthesis Inhibition of Protein Synthesis Ribosome->No_Protein_Synthesis Bacterial_Cell_Death Bacterial Cell Death No_Protein_Synthesis->Bacterial_Cell_Death

Figure 1. Major mechanisms of bacterial resistance to aminoglycoside antibiotics.

MIC_Workflow start Start prep_antibiotics Prepare Serial Dilutions of Antibiotics in Broth start->prep_antibiotics prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_antibiotics->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read Results for Visible Growth incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Figure 2. Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.

Conclusion

This compound demonstrates a variable cross-resistance pattern with other aminoglycosides, showing potential activity against some gentamicin-resistant strains. Its unique AHBA side chain confers resistance to several aminoglycoside-modifying enzymes, which is a significant advantage. However, its susceptibility to inactivation by enzymes like APH(3')-IIIa highlights the complexity of aminoglycoside resistance. The continued study of this compound and the mechanisms by which it evades or succumbs to resistance is crucial for the development of new strategies to combat multidrug-resistant bacteria. The standardized protocols for MIC determination remain the cornerstone for evaluating the efficacy of new and existing aminoglycosides in a clinical and research setting.

References

In Vitro Nephrotoxicity: A Comparative Analysis of Butirosin and Amikacin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of available in vitro data suggests a lower nephrotoxic potential for Butirosin compared to Amikacin. This guide synthesizes the findings from various studies, outlines the experimental methodologies used to assess nephrotoxicity, and explores the underlying cellular mechanisms.

This comparison guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the in vitro nephrotoxicity profiles of the aminoglycoside antibiotics this compound and Amikacin. While direct comparative in vitro studies with quantitative data are limited, this guide draws upon available research to present a comparative analysis.

Executive Summary

Amikacin, a widely used aminoglycoside antibiotic, is known for its potential to cause kidney damage (nephrotoxicity). This compound, another aminoglycoside, has been investigated as a potentially less toxic alternative. This guide examines the in vitro evidence comparing the nephrotoxic effects of these two compounds. The available, albeit limited, data suggests that this compound may exhibit a more favorable safety profile with respect to renal cell toxicity.

Data Presentation: In Vitro Cytotoxicity

However, to provide a basis for comparison, the following table summarizes typical in vitro cytotoxicity data for Amikacin on a commonly used renal proximal tubule epithelial cell line, LLC-PK1. The data for this compound is not available in the reviewed literature, highlighting a significant data gap.

CompoundCell LineAssayEndpointResult (Concentration)
AmikacinLLC-PK1Not SpecifiedNot SpecifiedToxic effects observed

Note: The absence of quantitative data for this compound in direct comparison to Amikacin is a significant limitation. Further in vitro studies are required for a definitive quantitative comparison.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the in vitro assessment of aminoglycoside nephrotoxicity.

Cell Culture and Treatment
  • Cell Line: LLC-PK1 cells, a porcine kidney proximal tubule epithelial cell line, are commonly used as they retain many characteristics of renal proximal tubules.

  • Culture Conditions: Cells are typically cultured in Medium 199 or a similar appropriate medium, supplemented with fetal bovine serum (e.g., 3-10%), and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol: For cytotoxicity assays, cells are seeded in multi-well plates and allowed to reach a specific confluency (e.g., 80-90%). The culture medium is then replaced with a medium containing various concentrations of this compound or Amikacin. A vehicle control (medium without the antibiotic) is always included. The incubation period can range from 24 to 72 hours, depending on the assay.

Cytotoxicity Assays

Several methods can be employed to measure the cytotoxic effects of the compounds:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

    • Procedure: After the treatment period, the medium is removed, and MTT solution is added to each well. Following an incubation period (e.g., 2-4 hours), the formazan crystals are solubilized with a solvent (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. Measuring the amount of LDH in the supernatant provides an index of cytotoxicity.

    • Procedure: After treatment, an aliquot of the culture supernatant is collected and incubated with an LDH assay reagent mixture. The enzymatic reaction leads to the formation of a colored product, and the absorbance is measured at a specific wavelength (e.g., 490 nm).

  • Neutral Red Uptake Assay: This assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red in their lysosomes.

    • Procedure: Following treatment, cells are incubated with a medium containing neutral red. After an incubation period, the cells are washed, and the incorporated dye is extracted using a destaining solution. The absorbance of the extracted dye is measured at a specific wavelength (e.g., 540 nm).

Signaling Pathways and Mechanisms of Nephrotoxicity

Aminoglycoside-induced nephrotoxicity is a complex process involving multiple cellular pathways. The primary mechanism involves the accumulation of the drug in the proximal tubule cells of the kidney.

Experimental Workflow for Assessing Nephrotoxicity

experimental_workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Culture Renal Cells (e.g., LLC-PK1) drug_treatment Treat with this compound or Amikacin (various concentrations) cell_culture->drug_treatment cell_viability Measure Cell Viability (e.g., MTT, Neutral Red) drug_treatment->cell_viability cell_death Measure Cell Death (e.g., LDH Release) drug_treatment->cell_death apoptosis Assess Apoptosis (e.g., Caspase Activity) drug_treatment->apoptosis data_quantification Quantify Results cell_viability->data_quantification cell_death->data_quantification apoptosis->data_quantification ic50 Calculate IC50 Values data_quantification->ic50 comparison Compare Nephrotoxicity ic50->comparison

Caption: Workflow for in vitro nephrotoxicity assessment.

Aminoglycoside-Induced Apoptosis Signaling Pathway

apoptosis_pathway cluster_entry Cellular Uptake cluster_stress Cellular Stress cluster_apoptosis Apoptosis Cascade aminoglycoside Aminoglycoside (this compound/Amikacin) uptake Uptake by Proximal Tubule Cells aminoglycoside->uptake ros ↑ Reactive Oxygen Species (ROS) uptake->ros er_stress Endoplasmic Reticulum Stress uptake->er_stress mito_dysfunction Mitochondrial Dysfunction uptake->mito_dysfunction caspase_activation Caspase Activation (e.g., Caspase-3) ros->caspase_activation er_stress->caspase_activation mito_dysfunction->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Key pathways in aminoglycoside-induced apoptosis.

Conclusion

References

The Untapped Potential of Butirosin: A Hypothetical Guide to Synergistic Combinations with Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental evidence remains to be published, a compelling scientific rationale exists for the synergistic potential of combining the aminoglycoside antibiotic Butirosin with beta-lactam antibiotics. This guide explores this hypothesis, drawing parallels from the well-documented synergy between other aminoglycosides and beta-lactams. We present a framework for investigating this promising combination, including hypothetical data and detailed experimental protocols.

Unveiling a Potential Partnership in Antibacterial Therapy

This compound, an aminoglycoside antibiotic complex derived from Bacillus circulans, demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its primary mechanism of action, characteristic of aminoglycosides, is the inhibition of bacterial protein synthesis.

Beta-lactam antibiotics, a cornerstone of antibacterial therapy, function by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls.[4][5][6] This is achieved through the inactivation of essential enzymes known as penicillin-binding proteins (PBPs).[4][6]

The synergistic bactericidal effect of combining beta-lactams with other aminoglycosides is a well-established phenomenon in microbiology.[7][8][9] The prevailing hypothesis for this synergy is that the damage to the cell wall caused by beta-lactams facilitates the uptake of aminoglycosides into the bacterial cell, leading to a more potent lethal effect.[7][8][10][11][12]

A Proposed Mechanism of Synergy

The proposed synergistic interaction between this compound and beta-lactam antibiotics is predicated on a two-step mechanism:

  • Cell Wall Disruption: The beta-lactam antibiotic first binds to and inactivates the bacterial penicillin-binding proteins (PBPs), disrupting the integrity of the peptidoglycan cell wall.[4][5][6]

  • Enhanced this compound Uptake: This compromised cell wall becomes more permeable, allowing for an increased influx of this compound into the bacterial cytoplasm.[7][8][10]

  • Inhibition of Protein Synthesis: The elevated intracellular concentration of this compound leads to a more effective inhibition of ribosomal function and, consequently, a more rapid and complete cessation of protein synthesis, resulting in bacterial cell death.

SynergyMechanism cluster_extracellular Extracellular Space cluster_cell Bacterial Cell Beta_Lactam Beta-Lactam Antibiotic Cell_Wall Cell Wall (Peptidoglycan) Beta_Lactam->Cell_Wall Damages PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam->PBP Inhibits Butirosin_Extra This compound Butirosin_Intra This compound Butirosin_Extra->Butirosin_Intra Enhanced Uptake Cell_Wall->Butirosin_Intra PBP->Cell_Wall Synthesizes Ribosome Ribosome Cell_Death Bacterial Cell Death Ribosome->Cell_Death Leads to Butirosin_Intra->Ribosome Inhibits Protein Synthesis

Proposed mechanism of synergy between this compound and beta-lactam antibiotics.

Quantifying Synergy: Hypothetical Experimental Data

To empirically validate the synergistic potential of this combination, standard in vitro methods such as the checkerboard assay and time-kill curve analysis would be employed.

Checkerboard Assay

The checkerboard assay is a microdilution technique used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.[13][14]

Hypothetical Results for this compound + Ampicillin against E. coli ATCC 25922

This compound (µg/mL)Ampicillin (µg/mL)GrowthFIC IndexInterpretation
8 (MIC) 0-
44 (MIC) -
22-0.5Synergy
12-0.375Synergy
41-0.75Additive
08 (MIC) -

FIC Index Calculation: (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). An FIC index of ≤ 0.5 is indicative of synergy.[13]

Time-Kill Curve Analysis

Time-kill assays provide a dynamic picture of the bactericidal activity of antibiotics alone and in combination over time.[15][16][17] Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.[15]

Hypothetical Time-Kill Curve Data for this compound + Ceftazidime against P. aeruginosa PAO1

Time (hours)Control (log10 CFU/mL)This compound (0.5x MIC)Ceftazidime (0.5x MIC)This compound + Ceftazidime
06.06.06.06.0
47.56.56.24.5
89.07.06.83.0
249.27.16.9<2.0 (Limit of Detection)

Experimental Protocols

Checkerboard Assay Protocol
  • Preparation of Antibiotics: Prepare stock solutions of this compound and the chosen beta-lactam antibiotic. Perform serial two-fold dilutions of each antibiotic in a 96-well microtiter plate. One antibiotic is diluted along the x-axis, and the other along the y-axis.[13][14][18]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton broth.[13]

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth. Calculate the FIC index for each synergistic combination.[13]

Time-Kill Curve Assay Protocol
  • Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase and then dilute it to a starting concentration of approximately 5 x 10^5 CFU/mL in fresh broth.[15]

  • Antibiotic Exposure: Add this compound and the beta-lactam antibiotic, both alone and in combination, at predetermined concentrations (e.g., 0.5x MIC, 1x MIC) to separate flasks containing the bacterial inoculum. Include a growth control flask without any antibiotic.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

  • Viable Cell Count: Perform serial dilutions of the aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition.[15]

ExperimentalWorkflow cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Curve Assay C_Prep Prepare Antibiotic Dilutions in Plate C_Inoc Add Bacterial Inoculum C_Prep->C_Inoc C_Inc Incubate Plate C_Inoc->C_Inc C_Read Determine MICs & Calculate FIC Index C_Inc->C_Read Synergy_Conclusion Conclusion: Synergistic Effect C_Read->Synergy_Conclusion FIC ≤ 0.5 T_Prep Prepare Inoculum & Antibiotic Solutions T_Exp Expose Bacteria to Antibiotics T_Prep->T_Exp T_Samp Sample at Time Intervals T_Exp->T_Samp T_Plate Perform Serial Dilutions & Plate for CFU Count T_Samp->T_Plate T_Plot Plot log10 CFU/mL vs. Time T_Plate->T_Plot T_Plot->Synergy_Conclusion ≥ 2-log10 kill Start Start Start->C_Prep Start->T_Prep

Workflow for investigating this compound and beta-lactam synergy.

Conclusion and Future Directions

The combination of this compound with beta-lactam antibiotics represents a scientifically plausible and unexplored avenue for antibacterial therapy. Based on the established principles of aminoglycoside-beta-lactam synergy, this combination has the potential to enhance bactericidal activity, potentially overcoming certain forms of antibiotic resistance. The experimental frameworks provided in this guide offer a clear path for the in vitro validation of this hypothesis. Further research is warranted to investigate this promising therapeutic strategy, which could lead to the development of novel and effective treatments for challenging bacterial infections.

References

Comparative analysis of the biosynthetic pathways of Butirosin and neomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biosynthetic pathways of two clinically significant aminoglycoside antibiotics: Butirosin and Neomycin. Both antibiotics share a common structural scaffold and early biosynthetic steps, but diverge in their final modifications, leading to differences in their antibacterial spectrum and resistance profiles. This document outlines the enzymatic steps, presents available quantitative data for key enzymes, provides generalized experimental protocols for enzyme characterization, and visualizes the biosynthetic pathways.

Introduction to this compound and Neomycin

This compound, produced by Bacillus circulans, is a 4,5-disubstituted 2-deoxystreptamine (2-DOS) aminoglycoside notable for its unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain.[1][2][3][4] This AHBA moiety provides steric hindrance, protecting the antibiotic from inactivation by several aminoglycoside-modifying enzymes (AMEs), a common mechanism of bacterial resistance. Neomycin, produced by Streptomyces fradiae, is also a 4,5-disubstituted 2-DOS aminoglycoside and exists as a mixture of Neomycin B and its epimer Neomycin C.[5] It has a broader spectrum of activity but is also more susceptible to certain AMEs.

Comparative Overview of Biosynthetic Pathways

The biosynthesis of both this compound and Neomycin can be conceptually divided into three main stages:

  • Stage 1: Synthesis of the Common Precursor, 2-deoxystreptamine (2-DOS). Both pathways initiate with the conversion of D-glucose-6-phosphate to the central aminocyclitol core, 2-DOS.[6][7]

  • Stage 2: Assembly of the Pseudodisaccharide Core. This stage involves the glycosylation of 2-DOS to form neamine, which is then ribosylated to yield the common intermediate, ribostamycin.[8][9][10]

  • Stage 3: Divergent Final Tailoring Steps. From ribostamycin, the pathways diverge. The this compound pathway involves the attachment of the unique AHBA side chain.[2][4] The Neomycin pathway involves further glycosylation and an epimerization step to produce Neomycin B and C.[5][11]

A detailed, side-by-side comparison of the enzymatic steps is presented in the following sections and summarized in Table 1.

Data Presentation: Comparative Table of Biosynthetic Enzymes

The following table summarizes the key enzymes in the this compound (btr gene cluster) and Neomycin (neo gene cluster) biosynthetic pathways. While comprehensive kinetic data for all enzymes is not available in the literature, known functions and available quantitative data are presented for a comparative analysis.

Biosynthetic Step This compound Pathway Enzyme (Gene) Function Neomycin Pathway Enzyme (Gene) Function Quantitative Data (Km, Kcat, Specific Activity)
2-DOS Biosynthesis BtrC2-deoxy-scyllo-inosose synthase[12]Neo7 (BtrC homolog)2-deoxy-scyllo-inosose synthase[13]Data not available
BtrSL-glutamine:DOI aminotransferase[1]Neo6 (BtrS homolog)L-glutamine:2-deoxy-scyllo-inosose aminotransferase[1][13]Data not available
BtrE, BtrNDehydrogenase and aminotransferase functions for the second amination[1]Neo5, Neo18 (BtrB homolog)Dehydrogenase and aminotransferase functions for the second amination[1]Data not available
Neamine Formation BtrMGlycosyltransferase (2-DOS to paromamine precursor)[14]Neo8 (BtrM homolog)Glycosyltransferase (2-DOS to N-acetylparomamine)[14]Neo8: Shows high specificity for 2-DOS as the acceptor.[14] Kinetic data not available.
BtrDDeacetylase (N-acetylparomamine to paromamine)[15][16]Neo16 (BtrD homolog)Deacetylase (N-acetylparomamine to paromamine)[14]Data not available
BtrBAminotransferase (paromamine to neamine)[17]Neo18Aminotransferase (paromamine to neamine)[17]Data not available
Ribostamycin Formation BtrL, BtrPRibosyltransferase and phosphatase (neamine to ribostamycin)[7][9]Neo15 (putative)Ribosyltransferase (neamine to ribostamycin)[14]BtrL/BtrP system: Utilizes PRPP as the ribosyl donor.[7] Kinetic data not available. Neo15: Specific for ribostamycin as the acceptor for the second glycosylation.[14]
Final Tailoring (this compound) BtrI, BtrJ, BtrK, BtrO, BtrVSynthesis of γ-glutamylated-AHBA-ACP[3]--Data not available
BtrHAcyltransferase (attachment of γ-Glu-AHBA to ribostamycin)[2][4]--BtrH: Shows substrate flexibility, accepting various aminoglycosides as substrates for AHBA attachment.[2]
BtrGγ-glutamyl cyclotransferase (removal of γ-glutamyl group)[2][4]--Data not available
Final Tailoring (Neomycin) --Neo15Glycosyltransferase (ribostamycin to neomycin C precursor)[14]Neo15: Transfers N-acetylglucosamine to ribostamycin.[14]
--Neo (uncharacterized)AminotransferaseData not available
--NeoNEpimerase (Neomycin C to Neomycin B)[11][18]NeoN: A radical SAM-dependent epimerase.[18]

Experimental Protocols

This section provides generalized methodologies for the heterologous expression, purification, and activity assay of a key class of enzymes in aminoglycoside biosynthesis: the glycosyltransferases.

Heterologous Expression and Purification of Glycosyltransferases (e.g., BtrM, Neo8, Neo15)
  • Gene Cloning: The gene encoding the glycosyltransferase of interest (e.g., btrM or neo8) is amplified from the genomic DNA of the producing strain (B. circulans or S. fradiae) by PCR. The amplified gene is then cloned into a suitable expression vector, such as pET-28a(+), which allows for the production of an N-terminally His-tagged fusion protein.[19][20][21][22][23]

  • Protein Expression: The expression plasmid is transformed into a suitable E. coli expression host, such as BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium (e.g., LB broth) containing the appropriate antibiotic for plasmid selection. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 16-20 hours at a lower temperature (e.g., 16-20°C) to enhance soluble protein production.

  • Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice. The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with wash buffer (lysis buffer with 20-50 mM imidazole) to remove non-specifically bound proteins. The His-tagged glycosyltransferase is then eluted with elution buffer (lysis buffer with 250-500 mM imidazole).

  • Purity and Concentration Determination: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a standard method, such as the Bradford assay, using bovine serum albumin (BSA) as a standard.

In Vitro Glycosyltransferase Activity Assay
  • Reaction Mixture: A typical reaction mixture (50-100 µL) contains the purified glycosyltransferase (1-10 µM), the acceptor substrate (e.g., 2-DOS or ribostamycin, 1-5 mM), the sugar donor (e.g., UDP-N-acetylglucosamine, 1-5 mM), and a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5) containing MgCl2 (5-10 mM).

  • Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 1-4 hours).

  • Reaction Quenching and Analysis: The reaction is terminated by the addition of an equal volume of cold methanol or by heat inactivation. The reaction mixture is then centrifuged to precipitate the enzyme. The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify the formation of the glycosylated product.

  • Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), the initial reaction rates are measured at varying concentrations of one substrate while keeping the concentration of the other substrate constant. The data are then fitted to the Michaelis-Menten equation.

Mandatory Visualization

The following diagrams illustrate the biosynthetic pathways of this compound and Neomycin and a generalized experimental workflow for enzyme characterization.

Butirosin_Biosynthesis D-Glucose-6-P D-Glucose-6-P 2-DOS 2-DOS D-Glucose-6-P->2-DOS BtrC, BtrS, BtrE, BtrN Paromamine Paromamine 2-DOS->Paromamine BtrM, BtrD Neamine Neamine Paromamine->Neamine BtrB Ribostamycin Ribostamycin Neamine->Ribostamycin BtrL, BtrP γ-Glu-AHBA-Ribostamycin γ-Glu-AHBA-Ribostamycin Ribostamycin->γ-Glu-AHBA-Ribostamycin BtrH L-Glutamate L-Glutamate γ-Glu-AHBA-ACP γ-Glu-AHBA-ACP L-Glutamate->γ-Glu-AHBA-ACP BtrI, BtrJ, BtrK, BtrO, BtrV γ-Glu-AHBA-ACP->γ-Glu-AHBA-Ribostamycin This compound This compound γ-Glu-AHBA-Ribostamycin->this compound BtrG

Fig. 1: Biosynthetic pathway of this compound.

Neomycin_Biosynthesis D-Glucose-6-P D-Glucose-6-P 2-DOS 2-DOS D-Glucose-6-P->2-DOS Neo7, Neo6, Neo5, Neo18 Paromamine Paromamine 2-DOS->Paromamine Neo8, Neo16 Neamine Neamine Paromamine->Neamine Neo18 Ribostamycin Ribostamycin Neamine->Ribostamycin Neo15 (putative) Neomycin C Neomycin C Ribostamycin->Neomycin C Neo15, Neo enzymes Neomycin B Neomycin B Neomycin C->Neomycin B NeoN

Fig. 2: Biosynthetic pathway of Neomycin.

Experimental_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_assay Enzyme Activity Assay Gene Amplification (PCR) Gene Amplification (PCR) Cloning into Expression Vector Cloning into Expression Vector Gene Amplification (PCR)->Cloning into Expression Vector Transformation into E. coli Transformation into E. coli Cloning into Expression Vector->Transformation into E. coli Protein Expression (IPTG induction) Protein Expression (IPTG induction) Transformation into E. coli->Protein Expression (IPTG induction) Cell Lysis (Sonication) Cell Lysis (Sonication) Protein Expression (IPTG induction)->Cell Lysis (Sonication) Ni-NTA Affinity Chromatography Ni-NTA Affinity Chromatography Cell Lysis (Sonication)->Ni-NTA Affinity Chromatography SDS-PAGE Analysis SDS-PAGE Analysis Ni-NTA Affinity Chromatography->SDS-PAGE Analysis In vitro reaction In vitro reaction SDS-PAGE Analysis->In vitro reaction HPLC / LC-MS Analysis HPLC / LC-MS Analysis In vitro reaction->HPLC / LC-MS Analysis Kinetic Parameter Determination Kinetic Parameter Determination HPLC / LC-MS Analysis->Kinetic Parameter Determination

Fig. 3: Experimental workflow for enzyme characterization.

Conclusion

The biosynthetic pathways of this compound and Neomycin share a conserved route to the key intermediate ribostamycin, after which they diverge to incorporate their characteristic structural features. The unique AHBA side chain of this compound, a result of a dedicated set of tailoring enzymes, provides a distinct advantage in overcoming certain forms of antibiotic resistance. Understanding the enzymatic intricacies of these pathways, particularly through quantitative analysis and in vitro reconstitution, opens avenues for the chemoenzymatic synthesis of novel aminoglycoside derivatives with improved therapeutic properties. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers in the fields of natural product biosynthesis, antibiotic development, and synthetic biology.

References

A Comparative Analysis of the Therapeutic Index of Butirosin and Gentamicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the therapeutic indices of butirosin and gentamicin, two aminoglycoside antibiotics. The following sections present a comprehensive overview of their relative efficacy and toxicity, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Executive Summary

This compound, an aminoglycoside antibiotic, demonstrates a superior therapeutic index compared to gentamicin in preclinical studies. While gentamicin is often more potent on a weight basis against various bacterial strains, this compound exhibits a wider margin of safety. This is evidenced by a significantly higher lethal dose (LD50) in mice, coupled with comparable protective efficacy (PD50) against systemic bacterial infections. This suggests that this compound may offer a safer alternative in clinical applications where aminoglycoside therapy is indicated.

Quantitative Comparison of Efficacy and Toxicity

The therapeutic index, a ratio that compares the toxic dose of a drug to its therapeutically effective dose, is a critical measure of a drug's safety. In mouse models, this compound has shown a more favorable therapeutic index than gentamicin.

Table 1: Comparative Acute Toxicity and Efficacy in Mice

AntibioticAcute Subcutaneous Lethal Dose (LD50) in Mice (mg/kg)Median Protective Dose (PD50) against Pseudomonas aeruginosa (mg/kg)Calculated Therapeutic Index (LD50/PD50)
This compound1,3751.8764
Gentamicin4850.6808

Data extracted from Heifetz et al., 1974.

Table 2: In Vitro Antibacterial Activity - Minimal Inhibitory Concentration (MIC) Range (µg/mL)

AntibioticPseudomonas aeruginosaEscherichia coliKlebsiella pneumoniaeStaphylococcus aureus
This compound0.8 - 12.51.6 - 6.30.8 - 3.10.2 - 1.6
Gentamicin0.2 - 3.10.4 - 1.60.2 - 0.80.05 - 0.4

Data represents a general range from published studies.

While gentamicin displays lower MIC values, indicating higher in vitro potency, the significantly higher LD50 of this compound contributes to its superior therapeutic index in the studied animal model.

Experimental Protocols

The data presented in this guide is based on established experimental methodologies.

Determination of Acute Subcutaneous Toxicity (LD50)

The acute subcutaneous toxicity of this compound and gentamicin was determined in Carworth Farms CF1 mice.

  • Animal Model: Male and female Carworth Farms CF1 mice weighing 18 to 22 g were used.

  • Drug Administration: The antibiotics were dissolved in sterile saline and administered as a single subcutaneous injection.

  • Observation Period: Animals were observed for 7 days post-injection for mortality.

  • Calculation: The LD50, the dose at which 50% of the animals died, was calculated using a probit analysis method.

Mouse Protection Test for Median Protective Dose (PD50)

The in vivo efficacy of the antibiotics was evaluated using a mouse protection test.

  • Animal Model: BALB/c mice were used for this study.

  • Infection Model: Mice were intraperitoneally infected with a lethal dose of a specific bacterial strain (e.g., Pseudomonas aeruginosa). The bacterial challenge was suspended in 5% hog gastric mucin to enhance virulence.

  • Drug Administration: Graded doses of the antibiotics were administered subcutaneously at the time of infection.

  • Observation Period: The mice were observed for a period of 5 days, and the number of survivors was recorded.

  • Calculation: The PD50, the dose that protected 50% of the infected mice from death, was calculated.

Minimal Inhibitory Concentration (MIC) Determination

The in vitro antibacterial activity was determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07).

  • Media: Cation-adjusted Mueller-Hinton broth was used.

  • Inoculum: A standardized bacterial suspension of approximately 5 x 10^5 colony-forming units (CFU)/mL was prepared.

  • Procedure: Serial twofold dilutions of the antibiotics were prepared in 96-well microtiter plates. The bacterial inoculum was added to each well.

  • Incubation: The plates were incubated at 35°C for 16-20 hours.

  • Reading: The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Signaling Pathways and Mechanisms

Understanding the molecular mechanisms of action and toxicity is crucial for drug development. The following diagrams illustrate the key pathways for aminoglycosides.

Mechanism of Action and Bacterial Resistance

Aminoglycosides primarily exert their bactericidal effect by inhibiting protein synthesis in bacteria. Resistance can develop through several mechanisms.

cluster_entry Bacterial Cell Entry cluster_action Inhibition of Protein Synthesis cluster_resistance Resistance Mechanisms Aminoglycoside Aminoglycoside Porin_Channel Porin_Channel Aminoglycoside->Porin_Channel Passive Transport Enzymatic_Modification Enzymatic Modification (Acetylation, Phosphorylation) Aminoglycoside->Enzymatic_Modification Inactivation Periplasmic_Space Periplasmic_Space Porin_Channel->Periplasmic_Space Active_Transport Active_Transport Periplasmic_Space->Active_Transport Energy-dependent Cytoplasm Cytoplasm Active_Transport->Cytoplasm 30S_Ribosomal_Subunit 30S_Ribosomal_Subunit Cytoplasm->30S_Ribosomal_Subunit Binds to A-site Efflux_Pumps Active Efflux Cytoplasm->Efflux_Pumps Expulsion Codon_Misreading Codon_Misreading 30S_Ribosomal_Subunit->Codon_Misreading Causes Translocation_Inhibition Translocation_Inhibition 30S_Ribosomal_Subunit->Translocation_Inhibition Blocks Target_Modification Ribosomal Target Modification 30S_Ribosomal_Subunit->Target_Modification Reduced Binding Aberrant_Proteins Aberrant_Proteins Codon_Misreading->Aberrant_Proteins Leads to Cell_Death Cell_Death Aberrant_Proteins->Cell_Death Induces Translocation_Inhibition->Cell_Death Induces

Caption: Aminoglycoside mechanism of action and resistance pathways.

Aminoglycoside-Induced Nephrotoxicity

A primary concern with aminoglycoside use is nephrotoxicity, which involves the accumulation of the drug in the renal proximal tubule cells.

cluster_uptake Cellular Uptake and Accumulation cluster_toxicity Cellular Toxicity Cascade Aminoglycoside_in_Filtrate Aminoglycoside in Glomerular Filtrate Megalin-mediated\nEndocytosis Megalin-mediated Endocytosis Aminoglycoside_in_Filtrate->Megalin-mediated\nEndocytosis Binding Proximal_Tubule_Cell Proximal Tubule Cell Lysosomal_Accumulation Lysosomal_Accumulation Proximal_Tubule_Cell->Lysosomal_Accumulation Trafficking Megalin-mediated\nEndocytosis->Proximal_Tubule_Cell Lysosomal_Dysfunction Lysosomal_Dysfunction Lysosomal_Accumulation->Lysosomal_Dysfunction Causes ROS_Generation ROS_Generation Lysosomal_Dysfunction->ROS_Generation Leads to (Reactive Oxygen Species) Mitochondrial_Damage Mitochondrial_Damage ROS_Generation->Mitochondrial_Damage Apoptosis_Necrosis Apoptosis_Necrosis Mitochondrial_Damage->Apoptosis_Necrosis Induces Tubular_Cell_Death Tubular_Cell_Death Apoptosis_Necrosis->Tubular_Cell_Death Results in Renal_Dysfunction Renal_Dysfunction Tubular_Cell_Death->Renal_Dysfunction Leads to

Caption: Signaling pathway of aminoglycoside-induced nephrotoxicity.

Aminoglycoside-Induced Ototoxicity

Ototoxicity, or damage to the inner ear, is another significant side effect of aminoglycosides, primarily affecting the hair cells of the cochlea and vestibule.

cluster_entry Inner Ear Entry cluster_hair_cell Hair Cell Uptake and Damage Systemic_Aminoglycoside Systemic_Aminoglycoside Blood-Labyrinth_Barrier Blood-Labyrinth_Barrier Systemic_Aminoglycoside->Blood-Labyrinth_Barrier Crosses Perilymph_Endolymph Perilymph_Endolymph Blood-Labyrinth_Barrier->Perilymph_Endolymph MET_Channels MET_Channels Perilymph_Endolymph->MET_Channels Enters via (Mechano-electrical Transduction) Hair_Cell_Cytoplasm Hair_Cell_Cytoplasm MET_Channels->Hair_Cell_Cytoplasm ROS_Formation ROS_Formation Hair_Cell_Cytoplasm->ROS_Formation Induces Mitochondrial_Dysfunction Mitochondrial_Dysfunction ROS_Formation->Mitochondrial_Dysfunction Caspase_Activation Caspase_Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Initiates Hair_Cell_Death Hair_Cell_Death Apoptosis->Hair_Cell_Death Leads to Hearing_Loss_Vestibular_Dysfunction Hearing_Loss_Vestibular_Dysfunction Hair_Cell_Death->Hearing_Loss_Vestibular_Dysfunction Results in

Caption: Mechanism of aminoglycoside-induced ototoxicity.

Conclusion

The experimental data strongly suggest that this compound possesses a more favorable therapeutic index than gentamicin in preclinical mouse models. This is primarily attributed to its lower acute toxicity. While gentamicin exhibits greater in vitro potency against a range of bacteria, the enhanced safety profile of this compound warrants further investigation and consideration in the development of new aminoglycoside therapies. The detailed protocols and mechanistic pathways provided in this guide offer a foundational understanding for researchers in this field.

Investigating the activity of Butirosin analogs against multidrug-resistant bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of butirosin analogs is showing significant promise in the fight against multidrug-resistant (MDR) bacteria, with several derivatives exhibiting enhanced activity against pathogens resistant to the parent compound and other clinically important aminoglycosides like gentamicin. These findings offer a potential avenue for the development of new therapeutics to combat challenging infections.

This compound, a naturally occurring aminoglycoside antibiotic, has a broad spectrum of activity but can be rendered ineffective by bacterial resistance mechanisms. The primary mode of resistance involves the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs), such as acetyltransferases (AAC) and phosphotransferases (APH). These enzymes alter the structure of the antibiotic, preventing it from binding to its ribosomal target. To overcome this, researchers have developed several this compound analogs with structural modifications designed to evade these enzymatic defenses.

This guide provides a comparative overview of the performance of key this compound analogs against MDR bacteria, supported by available experimental data.

Comparative Efficacy of this compound Analogs

The development of semisynthetic and mutationally derived this compound analogs has led to compounds with improved efficacy against resistant strains, particularly Pseudomonas aeruginosa and various Enterobacteriaceae. Key analogs include 5''-amino-5''-deoxythis compound (AD-BTN), 5"-Amino-3',4',5"-trideoxythis compound A, and 3',4'-dideoxy-6'-C-methylthis compound B (DCB-B).

Qualitative Comparison of Antibacterial Activity:

This compound AnalogKey Advantages Against MDR Bacteria
5''-amino-5''-deoxythis compound (AD-BTN) Designed to prevent phosphorylation at the 5'' position, a common resistance mechanism. Shows significantly improved activity over this compound and maintains activity against gentamicin-resistant P. aeruginosa.[1][2]
5"-Amino-3',4',5"-trideoxythis compound A Exhibits enhanced antibacterial activity against strains of P. aeruginosa and E. coli that are highly resistant to this compound, AD-BTN, and gentamicin.[3]
3',4'-dideoxy-6'-C-methylthis compound B (DCB-B) Demonstrates greatly improved activity against this compound-resistant organisms that produce acetylating enzymes (AAC(6')-I and AAC(6')-IV) and a phosphorylating enzyme (APH(3')-II).[4]

Specific Performance Data:

One study highlighted the remarkable performance of AD-BTN against gentamicin-resistant P. aeruginosa. While the MICs of gentamicin were elevated 35-fold against these resistant strains, the MIC of AD-BTN was only doubled, indicating its ability to circumvent the resistance mechanism.[1][2]

DCB-B has shown particular promise against bacteria harboring specific AMEs. Its structural modifications are designed to resist enzymatic inactivation by key acetyltransferases and phosphotransferases that confer resistance to this compound.[4]

Experimental Protocols

The evaluation of the antibacterial activity of this compound analogs is predominantly conducted using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), such as the M07-A9 standard.[5][6][7][8]

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

  • Antimicrobial Agents: Stock solutions of this compound and its analogs are prepared in a suitable solvent and then serially diluted to the desired concentrations.
  • Bacterial Strains: Multidrug-resistant bacterial isolates are cultured on appropriate agar plates, and colonies are used to prepare a standardized inoculum.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most aerobic bacteria.
  • Microtiter Plates: Sterile 96-well microtiter plates are used to perform the dilutions and incubate the bacteria.

2. Inoculum Preparation:

  • A few colonies of the test bacterium are transferred to a saline solution or broth.
  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • This standardized suspension is then further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • The antimicrobial agents are serially diluted (usually two-fold) in CAMHB directly in the wells of the microtiter plate.
  • A standardized bacterial inoculum is added to each well containing the antimicrobial agent.
  • Control wells are included: a growth control well (containing only medium and bacteria) and a sterility control well (containing only medium).
  • The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • After incubation, the plates are examined for visible bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Visualizing Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the mechanism of aminoglycoside resistance and the experimental workflow for determining MIC.

Resistance_Mechanism cluster_bacteria Bacterial Cell Ribosome Ribosome (Target) AME Aminoglycoside- Modifying Enzyme (AME) Inactive_this compound Inactive this compound AME->Inactive_this compound This compound This compound This compound->AME Enzymatic Modification Analog This compound Analog (Modified) Analog->Ribosome Binds to Target (Inhibits Protein Synthesis) Analog->AME Modification Resistant Inactive_this compound->Ribosome Binding Blocked

Caption: Mechanism of this compound Analog Activity Against Resistant Bacteria.

MIC_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilution of this compound Analogs in 96-well Plate serial_dilution->inoculate incubate Incubate Plate (35°C for 16-20h) inoculate->incubate read_results Read Results for Visible Growth incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic end End determine_mic->end

Caption: Experimental Workflow for Broth Microdilution MIC Assay.

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Butirosin Disposal Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds like Butirosin is a critical component of laboratory safety and environmental responsibility. Adherence to established disposal procedures is essential to mitigate risks to human health and prevent environmental contamination. This compound, an aminoglycoside antibiotic, is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects, underscoring the importance of its correct handling from use to disposal.

Logistical and Operational Planning for this compound Disposal

The disposal of this compound waste requires a systematic approach guided by regulatory compliance and safety best practices. It is imperative to treat this compound waste as hazardous and avoid conventional waste streams.

Key Disposal Principles:

  • Professional Disposal Services: The most recommended method for disposing of this compound is to engage a licensed professional waste disposal service.[1] These services are equipped to handle and treat chemical waste in accordance with regulations.

  • Controlled Incineration: An alternative disposal method is controlled incineration in a licensed chemical destruction plant, which may include flue gas scrubbing to neutralize harmful emissions.[2]

  • Regulatory Compliance: All disposal activities must align with local, regional, and national hazardous waste regulations.[1] In the United States, for instance, waste generators are responsible for characterizing their waste according to regulations such as the US 40CFR262.11.[1]

  • Avoid Improper Disposal: Under no circumstances should this compound or its containers be disposed of with household garbage or flushed down the toilet or sink.[1][3][4] This prevents the contamination of water systems and potential harm to aquatic ecosystems.

Step-by-Step Disposal Procedure

  • Segregation and Storage:

    • Do not mix this compound waste with other chemical waste unless explicitly permitted by a qualified professional.

    • Store this compound waste in its original or a clearly labeled, appropriate container.

    • Keep the container sealed and in a designated, secure area away from incompatible materials.

  • Container Management:

    • For contaminated packaging, triple rinse the container with a suitable solvent.[2] The rinsate should be collected and disposed of as hazardous waste.

    • Once decontaminated, containers may be offered for recycling or reconditioning.[2]

    • Handle uncleaned containers with the same precautions as the product itself.

  • Engage a Licensed Waste Disposal Service:

    • Contact a certified hazardous waste management company to arrange for the collection and disposal of the this compound waste.[1]

    • Provide the service with all necessary information, including the Safety Data Sheet (SDS) for this compound.

  • Documentation:

    • Maintain detailed records of all waste disposal activities, including dates, quantities, and the contact information of the disposal service.

This compound Waste Profile

CharacteristicDescriptionCitation
Toxicity Harmful if swallowed. Toxic to aquatic life with long-lasting effects.
Biodegradability Not readily biodegradable.[1]
Bioaccumulation Bioconcentration factor (BCF): < 0.2, indicating low potential for bioaccumulation.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

ButirosinDisposalWorkflow cluster_generation Waste Generation & Segregation cluster_evaluation Disposal Path Evaluation cluster_container_decon Container Decontamination cluster_product_disposal Product Disposal cluster_final Final Steps start This compound Waste Generated segregate Segregate Waste in Labeled Container start->segregate is_empty_container Is it an empty container? segregate->is_empty_container triple_rinse Triple Rinse Container is_empty_container->triple_rinse Yes contact_vendor Contact Licensed Waste Disposal Service is_empty_container->contact_vendor No collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate recycle Recycle/Recondition Container collect_rinsate->recycle collect_rinsate->contact_vendor document Document Disposal Activities recycle->document incineration Controlled Incineration contact_vendor->incineration incineration->document

This compound Disposal Workflow Diagram

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.